molecular formula C11H15NO2 B112518 2-Amino-5-phenylpentanoic acid CAS No. 34993-02-7

2-Amino-5-phenylpentanoic acid

Cat. No.: B112518
CAS No.: 34993-02-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-phenylpentanoic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 2-Amino-5-phenylpentanoic Acid

Introduction

In the landscape of modern drug discovery and peptide chemistry, the repertoire of molecular tools extends far beyond the 20 canonical proteinogenic amino acids. Non-proteinogenic amino acids (npAAs) are crucial building blocks for developing advanced pharmaceuticals and agrochemicals, offering the potential to enhance the efficacy and stability of bioactive molecules.[1] Among these, this compound, a structural analog of phenylalanine, serves as a versatile intermediate and a unique building block in synthetic chemistry.[2][3]

This technical guide provides a comprehensive overview of the fundamental properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a foundational understanding of its chemical nature, synthesis, and characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its handling and analysis.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental structure and physicochemical properties. These characteristics dictate its reactivity, solubility, and potential biological interactions.

Chemical Structure and Stereochemistry

This compound (also known as 5-phenylnorvaline) is an α-amino acid distinguished by a pentanoic acid backbone with a phenyl group at the C5 position.[2][4] This structure makes it a higher homolog of phenylalanine, extending the distance between the aromatic ring and the chiral center. This separation provides unique spatial and hydrophobic properties when incorporated into larger molecules.[2]

Like most α-amino acids (except glycine), it possesses a chiral center at the α-carbon (C2), existing as two enantiomers: (S)-2-amino-5-phenylpentanoic acid (L-form) and (R)-2-amino-5-phenylpentanoic acid (D-form), as well as a racemic mixture.[5][6]

structure cluster_main C_alpha C_beta C_alpha->C_beta C_gamma C_beta->C_gamma C_delta C_gamma->C_delta Phenyl C_delta->Phenyl COOH COOH COOH->C_alpha NH2 H₂N NH2->C_alpha H_alpha H H_alpha->C_alpha caption (S)-2-Amino-5-phenylpentanoic Acid

Caption: Structure of the L-enantiomer of this compound.

Physicochemical Properties

The bulk properties of a compound are critical for its storage, handling, and formulation. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[3][5][7]
Molecular Weight 193.24 g/mol [3][5][7]
Appearance White solid or powder[2][3][4]
Melting Point 255-257 °C (racemic)[8]
CAS Number 34993-02-7 (racemic)[7][8]
62777-25-7 (L-form)[3][5]
XLogP3 -0.4[5][7]
Topological Polar Surface Area 63.3 Ų[5][7]
Purity Typically ≥97%[2][4]

Synthesis and Manufacturing

Rationale for Synthetic Approaches

The synthesis of novel amino acids is a cornerstone of medicinal chemistry.[11] For racemic mixtures, a common and cost-effective method is the alkylation of a malonic ester derivative followed by hydrolysis.[8] For enantiomerically pure forms, an asymmetric approach is required, often involving catalytic hydrogenation of a chiral precursor.[12] The selection of a specific route depends on the final application's stereochemical requirements.

Protocol: Synthesis of Racemic this compound

This protocol describes a robust method starting from diethyl acetamidomalonate.[8]

  • Principle: The acidic α-proton of diethyl acetamidomalonate is removed by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate undergoes an Sₙ2 reaction with 1-bromo-3-phenylpropane. Subsequent hydrolysis of the ester and acetamido groups, followed by decarboxylation under acidic conditions, yields the final product.

  • Reagents:

    • Diethyl acetamidomalonate

    • Sodium metal

    • Anhydrous ethanol

    • 1-Bromo-3-phenylpropane

    • Concentrated hydrochloric acid

    • Ammonium hydroxide

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL) under a nitrogen atmosphere.

    • Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution.

    • Reflux the mixture for 30 minutes to ensure complete formation of the enolate.

    • Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

    • Cool the reaction to room temperature and filter to remove the sodium bromide precipitate.

    • Remove the ethanol solvent by distillation under reduced pressure.

    • Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours to effect hydrolysis and decarboxylation.

    • After cooling, wash the aqueous phase with diethyl ether (2 x 200 mL) to remove organic impurities.

    • Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the amino acid at its isoelectric point.

    • Collect the product by filtration, air dry, and recrystallize from an ethanol-water mixture to yield the pure racemic product.[8]

Protocol: Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

This protocol outlines an enantioselective synthesis via catalytic hydrogenation.[12]

  • Principle: The synthesis starts with a chiral precursor, L-styryl alanine. The carbon-carbon double bond in the side chain is stereoselectively reduced using hydrogen gas and a palladium catalyst. The chiral center of the starting material directs the reaction, yielding the desired L-enantiomer of the final product.

  • Reagents:

    • L-styryl alanine

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve L-styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

    • Flush the vessel with nitrogen to create an inert atmosphere.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 2 hours.

    • Monitor the reaction for completion (e.g., by TLC or LC-MS).

    • Upon completion, filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield (S)-2-amino-5-phenylpentanoic acid as a white powder.[12]

workflow_synthesis start Starting Materials reaction Chemical Reaction (Alkylation or Hydrogenation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification analysis Final Product Analysis (QC/QA) purification->analysis end Pure Compound analysis->end workflow_analysis sample Synthesized Sample qualitative Qualitative Test (e.g., Ninhydrin) sample->qualitative identity Identity Confirmation (MS, NMR) sample->identity purity Purity Assessment (HPLC) sample->purity data Data Review & Report qualitative->data identity->data purity->data release Batch Released for Use data->release

References

An In-Depth Technical Guide to the Synthesis of (S)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-amino-5-phenylpentanoic acid, also known as L-5-phenylnorvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a three-carbon aliphatic chain extending from the alpha-carbon to a terminal phenyl group, makes it a valuable building block for constructing peptide mimics, enzyme inhibitors, and other complex pharmaceutical agents. The incorporation of this amino acid can impart specific conformational constraints, enhance hydrophobic interactions, and improve metabolic stability in target molecules.

The critical challenge in its synthesis lies in the precise control of the stereochemistry at the α-carbon, as the biological activity of chiral molecules is typically dependent on a single enantiomer. This guide provides a comprehensive overview of the primary stereoselective strategies for synthesizing the (S)-enantiomer, designed to be a practical resource for researchers in the field. We will explore asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution of a racemic precursor, offering detailed protocols and explaining the scientific rationale behind the methodological choices.

Retrosynthetic Analysis & Strategic Overview

A retrosynthetic analysis of (S)-2-amino-5-phenylpentanoic acid reveals several strategic disconnections. The primary challenge is the stereoselective formation of the Cα-N bond and the Cα-Cβ bond.

Retrosynthesis cluster_asymmetric Asymmetric Synthesis cluster_resolution Enzymatic Resolution target (S)-2-amino-5-phenylpentanoic acid chiral_enolate Chiral Glycine Enolate Equivalent chiral_enolate->target Alkylation electrophile 1-bromo-3-phenylpropane electrophile->chiral_enolate malonic_ester Diethyl Acetamidomalonate electrophile->malonic_ester racemate Racemic 2-amino-5-phenylpentanoic acid (or ester) racemate->target Kinetic Resolution racemate->malonic_ester Racemic Synthesis enzyme Lipase enzyme->racemate

Caption: Retrosynthetic approaches to (S)-2-amino-5-phenylpentanoic acid.

This analysis leads to three primary strategies detailed in this guide:

  • Asymmetric Alkylation of a Chiral Glycine Enolate: This is a powerful substrate-controlled method where a chiral auxiliary is temporarily attached to a glycine unit. Deprotonation creates a chiral enolate, and the auxiliary sterically directs the approach of an electrophile (1-bromo-3-phenylpropane) to one face, establishing the desired stereocenter.

  • Enzymatic Kinetic Resolution (EKR): This strategy begins with an efficient, non-stereoselective synthesis of the racemic amino acid or its ester. A specific enzyme, typically a lipase, then selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one of the enantiomers, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.

  • Synthesis from the Chiral Pool: While not detailed with a full protocol here, this approach would utilize a readily available chiral starting material, such as L-glutamic acid, and modify its side chain to achieve the target structure.

Part 1: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis using chiral auxiliaries is a robust and reliable method for producing non-racemic amino acids. The auxiliary, derived from a readily available chiral molecule, is covalently attached to the substrate. It exerts stereocontrol over a key bond-forming reaction and is subsequently cleaved to yield the desired product, while the auxiliary can often be recovered.

Strategy 1: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a classic and highly effective strategy for the asymmetric synthesis of α-amino acids.[1] It utilizes a bis-lactim ether derived from the cyclization of glycine and a chiral amino acid, most commonly L-valine. The bulky isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation.[1]

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Hydrolysis & Isolation val_gly L-Valine + Glycine dkp Cyclo(L-Val-Gly) (Diketopiperazine) val_gly->dkp Condensation aux (S)-Bis-lactim Ether (Schöllkopf Auxiliary) dkp->aux O-Methylation lithiated_aux Lithiated Auxiliary (Chiral Enolate) aux->lithiated_aux n-BuLi, -78°C alkylated_aux Alkylated Bis-lactim Ether lithiated_aux->alkylated_aux Alkylation product_ester (S)-Amino Acid Methyl Ester alkylated_aux->product_ester Mild Acidic Hydrolysis val_ester L-Valine Methyl Ester alkylated_aux->val_ester Mild Acidic Hydrolysis electrophile Br-(CH2)3-Ph electrophile->alkylated_aux final_product (S)-2-amino-5- phenylpentanoic acid product_ester->final_product Saponification

Caption: Workflow for the Schöllkopf asymmetric amino acid synthesis.

Detailed Representative Protocol: Schöllkopf Synthesis

This protocol is a representative procedure based on established methods for the alkylation of the L-valine-derived bis-lactim ether.[2]

Step 1: Lithiation of the Bis-lactim Ether

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Add (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary, 1.84 g, 10 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting orange-red solution at -78 °C for 20 minutes.

    • Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperature ensures rapid and complete deprotonation at the prochiral glycine carbon to form the kinetically stable lithium enolate, preventing side reactions.

Step 2: Diastereoselective Alkylation

  • To the cold (-78 °C) solution of the lithiated auxiliary, add a solution of 1-bromo-3-phenylpropane (2.19 g, 11 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

    • Causality: The large isopropyl group on the auxiliary sterically blocks the top face of the planar enolate. The electrophile is therefore forced to approach from the less hindered bottom face, resulting in the formation of predominantly one diastereomer (>95% d.e. is common).[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkylated bis-lactim ether.

  • To the crude product, add 0.1 M HCl (50 mL) and stir vigorously at room temperature for 5 hours to hydrolyze the lactim ether.

    • Causality: Mild acidic hydrolysis is sufficient to cleave the imino ether bonds to release the amino acid methyl esters without causing racemization at the newly formed stereocenter.

  • Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH 9 with aqueous ammonia and extract the amino acid methyl esters with dichloromethane (4 x 40 mL).

  • Dry the combined dichloromethane extracts over Na₂SO₄ and concentrate. The resulting residue contains the methyl esters of (S)-2-amino-5-phenylpentanoic acid and L-valine. These can be separated by silica gel column chromatography.

  • The purified methyl ester of the target product is then saponified using 1 M LiOH in a THF/water mixture, followed by acidification to pH ~6 to yield the final zwitterionic amino acid.

Strategy 2: Evans Oxazolidinone Auxiliaries

The Evans auxiliary methodology is another cornerstone of asymmetric synthesis. A chiral oxazolidinone, typically derived from an amino alcohol like (S)-phenylalaninol or (S)-valinol, is acylated to form an N-acyl oxazolidinone.[3] Deprotonation with a base like lithium diisopropylamide (LDA) forms a Z-enolate, which is stabilized by chelation to the lithium cation. The substituent at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite face, affording high diastereoselectivity.

Detailed Representative Protocol: Evans Auxiliary Method

This protocol is a representative procedure for the synthesis of a chiral amino acid using an Evans-type auxiliary.[3]

Step 1: Preparation of the N-Acyl Oxazolidinone

  • In a flask under N₂, dissolve (S)-4-benzyl-2-oxazolidinone (2.0 g, 11.3 mmol) in anhydrous THF (50 mL) and cool to -78 °C.

  • Add n-BuLi (1.6 M in hexanes, 7.4 mL, 11.8 mmol) dropwise.

  • After 15 minutes, add bromoacetyl bromide (1.07 mL, 12.4 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, N-(bromoacetyl)-(S)-4-benzyl-2-oxazolidinone, is purified by chromatography.

Step 2: Synthesis of the Phenylpropyl Sidechain Precursor

  • This method requires a nucleophilic precursor. A Grignard reagent, phenylpropylmagnesium bromide, is prepared from 1-bromo-3-phenylpropane and magnesium turnings in THF.

Step 3: Diastereoselective Alkylation (via Cuprate Addition)

  • To a solution of the N-(bromoacetyl) oxazolidinone from Step 1 in THF at -78 °C, add the prepared phenylpropylmagnesium bromide in the presence of a catalytic amount of CuCN·2LiCl. This forms a Gilman cuprate which undergoes nucleophilic substitution on the bromoacetyl moiety.

    • Causality: The chelated Z-enolate structure orients the C4 benzyl group to effectively shield one face of the enolate. The incoming electrophile (or in this case, nucleophile attacking the electrophilic carbon) is directed to the opposite face, controlling the stereochemistry.

Step 4: Auxiliary Cleavage

  • The chiral auxiliary can be cleaved under various conditions to yield different derivatives. For the free acid, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is effective.

  • Dissolve the alkylated product (10 mmol) in a 3:1 mixture of THF and water (80 mL).

  • Cool to 0 °C and add 30% aqueous H₂O₂ (6.8 mL, 60 mmol) followed by aqueous LiOH (1.2 g in 20 mL H₂O, 50 mmol).

  • Stir at 0 °C for 4 hours. Quench with aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 1 with 1 M HCl and extract with ethyl acetate to remove the recovered chiral auxiliary.

  • Adjust the aqueous layer to pH ~6 to precipitate the zwitterionic amino acid product, which is collected by filtration.

    • Causality: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group, forming a tetrahedral intermediate that collapses to release the desired acid and the intact auxiliary, which can be recovered and reused.[3]

Part 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is an efficient and environmentally benign method for separating enantiomers. This strategy relies on the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of a product (from the reactive enantiomer) and the unreacted starting material (the less reactive enantiomer), which can then be separated. For amino acid esters, lipases are particularly effective.

EKR_Workflow cluster_resolution Enzymatic Resolution racemate_prep Racemic Synthesis racemic_ester Racemic Methyl 2-amino-5-phenylpentanoate racemate_prep->racemic_ester malonic Diethyl Acetamidomalonate + Br-(CH2)3-Ph malonic->racemate_prep enzyme_step Lipase-Catalyzed Acylation racemic_ester->enzyme_step unreacted_S (S)-Amino Ester (Unreacted) enzyme_step->unreacted_S Slow acylated_R (R)-N-Acetyl Amino Ester (Product) enzyme_step->acylated_R Fast separation Separation (Chromatography or Extraction) unreacted_S->separation acylated_R->separation hydrolysis Hydrolysis separation->hydrolysis final_product (S)-2-amino-5- phenylpentanoic acid hydrolysis->final_product

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Step 1: Racemic Synthesis

A robust racemic synthesis is the prerequisite for EKR. A common and high-yielding method is the alkylation of diethyl acetamidomalonate.[4]

Protocol: Racemic (±)-2-amino-5-phenylpentanoic acid
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (5.8 g, 0.25 mol) in absolute ethanol (125 mL) under a nitrogen atmosphere.

  • To this solution, add diethyl acetamidomalonate (54.3 g, 0.25 mol) and reflux for 30 minutes.

  • Add 1-bromo-3-phenylpropane (49.8 g, 0.25 mol) and continue to reflux overnight.

  • Cool the reaction to room temperature, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • To the residue, add concentrated hydrochloric acid (200 mL) and reflux for 14 hours to effect both ester hydrolysis and decarboxylation.

  • After cooling, wash the aqueous phase with diethyl ether (2 x 50 mL).

  • Adjust the pH of the aqueous phase to ~7-8 with concentrated ammonium hydroxide. The zwitterionic product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an ethanol-water mixture yields pure racemic this compound (yields typically >80%).[4]

Step 2: Lipase-Catalyzed Kinetic Resolution

This representative protocol uses Candida antarctica Lipase B (often immobilized as Novozym 435), a highly effective and robust enzyme for the resolution of amino esters via N-acylation.[5][6] The racemic free acid from the previous step must first be esterified (e.g., methyl ester via SOCl₂ in methanol).

Protocol: Enzymatic Resolution of (±)-Methyl 2-amino-5-phenylpentanoate
  • To a flask, add racemic methyl 2-amino-5-phenylpentanoate (2.07 g, 10 mmol) and 50 mL of an anhydrous organic solvent (e.g., tert-butyl methyl ether, TBME).

  • Add an acyl donor, such as ethyl acetate (5 mL, used in excess as both acyl donor and co-solvent).

  • Add immobilized Candida antarctica Lipase B (Novozym 435, 200 mg).

  • Seal the flask and shake at a constant temperature (e.g., 45 °C) in an orbital incubator.

    • Causality: The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of the (R)-enantiomer of the amino ester. The (S)-enantiomer fits poorly and reacts much more slowly. Ethyl acetate is a mild and effective acyl donor for this transformation.

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining substrate and the product.

  • Stop the reaction when the conversion is at or near 50% (typically 24-48 hours). At this point, the e.e. of both the unreacted (S)-ester and the formed (R)-N-acetyl ester will be maximal.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate. The resulting mixture of the unreacted (S)-amino ester and the (R)-N-acetyl amino ester can be separated by silica gel column chromatography, as the N-acetylated product is significantly less polar.

  • The isolated (S)-methyl 2-amino-5-phenylpentanoate is then hydrolyzed (saponified) to the final product, (S)-2-amino-5-phenylpentanoic acid.

Part 3: Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity, purity, and enantiomeric integrity.

Purification
  • Crystallization: The final zwitterionic amino acid is typically purified by recrystallization from a water/alcohol mixture.

  • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be used to separate the amino acid from any charged impurities.

Characterization

1. NMR Spectroscopy:

  • ¹H NMR: Provides structural confirmation. A predicted spectrum in D₂O would show characteristic peaks for the aromatic protons (multiplet, ~7.2-7.4 ppm), the α-proton (triplet, ~3.7 ppm), and the aliphatic methylene protons of the side chain (multiplets, ~1.6-2.7 ppm).[7]

2. Mass Spectrometry:

  • ESI-MS: Confirms the molecular weight. For C₁₁H₁₅NO₂, the expected [M+H]⁺ ion is at m/z 194.12.[4]

3. Chiral HPLC:

  • Purpose: To determine the enantiomeric purity (e.e.%). This is the most critical analytical method for a stereoselective synthesis.

  • Methodology: Direct analysis can be performed on the final amino acid using a chiral stationary phase (CSP) column (e.g., a teicoplanin-based column). Alternatively, the amino acid can be derivatized with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and the resulting diastereomers are separated on a standard achiral C18 column. The relative peak areas of the two diastereomers correspond directly to the enantiomeric ratio.

4. Optical Rotation:

  • Purpose: Measures the rotation of plane-polarized light, which is an inherent property of a chiral molecule. The sign and magnitude confirm the absolute configuration.

  • Value: A literature value for the Fmoc-protected derivative, Fmoc-(S)-2-amino-5-phenylpentanoic acid, is [α]²⁰D = -10 ± 2° (c=1 in DMF). The specific rotation of the unprotected amino acid should be measured and compared with literature values if available.

Comparative Analysis of Synthetic Strategies

ParameterSchöllkopf MethodEvans Auxiliary MethodEnzymatic Kinetic Resolution
Stereocontrol High (>95% d.e.)High (>98% d.e.)High (>99% e.e. possible)
Theoretical Yield HighHighMaximum 50% for one enantiomer
Key Reagents n-BuLi, L-ValineLDA, Chiral Amino AlcoholRacemic Ester, Lipase
Operational Complexity Moderate (cryogenic temps)Moderate (cryogenic temps)Moderate (requires monitoring)
Scalability Lab-scaleLab to Pilot-scaleLab to Industrial-scale
Atom Economy Poor (auxiliary is stoichiometric)Poor (auxiliary is stoichiometric)Good (catalytic enzyme)
Advantages Reliable, well-establishedVersatile, high stereocontrol"Green" method, high e.e.
Disadvantages Stoichiometric wasteStoichiometric wasteTheoretical yield limit of 50%

Conclusion

The synthesis of enantiomerically pure (S)-2-amino-5-phenylpentanoic acid can be successfully achieved through several robust methodologies. Asymmetric synthesis via chiral auxiliaries, such as the Schöllkopf bis-lactim ether or Evans oxazolidinones, offers a direct route with excellent stereocontrol and high yields, making them ideal for laboratory-scale synthesis where absolute configuration control from the outset is paramount. In contrast, enzymatic kinetic resolution provides an elegant and highly selective method that is particularly well-suited for larger-scale production due to its operational simplicity, mild conditions, and the reusability of the enzyme catalyst, despite its inherent 50% theoretical yield limitation. The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this valuable non-proteinogenic amino acid.

References

A Technical Guide to the Biological Activity of (R)-2-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of contemporary drug discovery and neuroscience, the exploration of non-proteinogenic amino acids as chiral building blocks for novel therapeutics is a frontier of significant promise. Among these, (R)-2-amino-5-phenylpentanoic acid, a homolog of phenylalanine, presents a unique structural scaffold. While its primary role to date has been as a synthetic intermediate, a deeper investigation into its intrinsic biological activities and the properties it confers to larger molecules is warranted. This technical guide provides a comprehensive overview of the known and potential biological activities of (R)-2-amino-5-phenylpentanoic acid, with a focus on its neuroprotective potential. We will delve into its inferred mechanisms of action, present detailed experimental protocols for its synthesis and biological evaluation, and explore its structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction to (R)-2-amino-5-phenylpentanoic Acid

(R)-2-amino-5-phenylpentanoic acid, also known as (R)-5-phenyl-norvaline, is a non-proteinogenic α-amino acid. Its structure consists of a pentanoic acid backbone with an amino group at the α-position (C2) in the (R)-configuration and a phenyl group at the δ-position (C5). This structure can be viewed as a phenylalanine analogue with an extended alkyl chain separating the aromatic ring from the α-carbon.

PropertyValue
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 36061-08-2

The primary utility of (R)-2-amino-5-phenylpentanoic acid lies in its application as a building block in peptide synthesis and medicinal chemistry.[1] Its incorporation into peptide sequences or small molecule scaffolds can impart specific conformational constraints, enhance metabolic stability, and modulate pharmacokinetic properties.[1] The presence of the phenyl group offers opportunities for π-π stacking and hydrophobic interactions with biological targets, while the chirality at the α-carbon is crucial for stereospecific recognition.

Inferred Biological Activities and Therapeutic Potential

Direct pharmacological studies on (R)-2-amino-5-phenylpentanoic acid are limited in publicly available literature. However, by examining its structural analogues and derivatives, we can infer its potential biological activities, particularly in the realm of neuroprotection.

Neuroprotective Potential

The structural similarity of (R)-2-amino-5-phenylpentanoic acid to phenylalanine suggests that it may interact with pathways modulated by aromatic amino acids. Research on halogenated derivatives of L-phenylalanine has demonstrated significant neuroprotective effects in both in vitro and in vivo models of brain ischemia.[2][3] These derivatives were found to attenuate excitatory glutamatergic synaptic transmission through a multi-faceted mechanism involving both presynaptic and postsynaptic sites.[2][3]

Given that excitotoxicity, primarily mediated by overactivation of glutamate receptors, is a common pathological mechanism in various neurological disorders, it is plausible that (R)-2-amino-5-phenylpentanoic acid or its derivatives could exhibit neuroprotective properties by modulating glutamatergic signaling. The extended alkyl chain in (R)-2-amino-5-phenylpentanoic acid compared to phenylalanine may influence its binding affinity and selectivity for different receptor subtypes or transporters.

Role in Peptide-Based Therapeutics

The incorporation of non-proteinogenic amino acids like (R)-2-amino-5-phenylpentanoic acid into peptides is a strategy to develop more drug-like molecules with enhanced stability and efficacy. Peptides containing hydrophobic amino acids have been associated with neuroprotective effects. The phenyl group of (R)-2-amino-5-phenylpentanoic acid contributes to the overall hydrophobicity of a peptide, which can be crucial for crossing the blood-brain barrier and interacting with targets within the central nervous system.

Proposed Mechanism of Action: Modulation of Glutamatergic Neurotransmission

Based on the evidence from structurally related phenylalanine derivatives, a plausible mechanism of action for the potential neuroprotective effects of (R)-2-amino-5-phenylpentanoic acid is the modulation of glutamatergic neurotransmission.[2][3]

Proposed_Neuroprotective_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron R_APPA (R)-2-amino-5- phenylpentanoic acid Glu_Release Glutamate Release R_APPA->Glu_Release Inhibition NMDA_R NMDA Receptor R_APPA->NMDA_R Antagonism (Competitive/Non-competitive?) AMPA_R AMPA Receptor R_APPA->AMPA_R Antagonism (Competitive/Non-competitive?) Glu_Vesicle Glutamate Vesicle Glu_Release->NMDA_R Activation Glu_Release->AMPA_R Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

A diagram illustrating the proposed neuroprotective mechanism of (R)-2-amino-5-phenylpentanoic acid.

This proposed mechanism involves two key actions:

  • Presynaptic Inhibition of Glutamate Release: (R)-2-amino-5-phenylpentanoic acid may act on presynaptic terminals to reduce the release of glutamate into the synaptic cleft.

  • Postsynaptic Antagonism of Glutamate Receptors: It could also act as an antagonist at postsynaptic glutamate receptors, such as NMDA and AMPA receptors, thereby preventing excessive neuronal excitation and subsequent calcium influx that leads to excitotoxicity.

Further research is required to validate this hypothesis and to determine the specific molecular targets and the nature of the interactions (e.g., competitive vs. non-competitive antagonism).

Experimental Protocols

Synthesis of (R)-2-amino-5-phenylpentanoic Acid

A stereoselective synthesis is crucial to obtain the pure (R)-enantiomer. One common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis via Schöllkopf's Bis-Lactim Ether Method

  • Preparation of the Chiral Auxiliary: Start with the commercially available Schöllkopf's chiral auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine.

  • Deprotonation: Treat the bis-lactim ether with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding lithiated species.

  • Alkylation: Add 1-bromo-3-phenylpropane to the reaction mixture. The electrophile will be directed to the less sterically hindered face of the enolate, leading to a high diastereomeric excess of the alkylated product.

  • Hydrolysis: Hydrolyze the resulting diastereomerically enriched bis-lactim ether with dilute aqueous acid (e.g., 0.1 M HCl). This step cleaves the auxiliary and liberates the desired (R)-2-amino-5-phenylpentanoic acid methyl ester and the chiral auxiliary precursor.

  • Saponification and Purification: Saponify the methyl ester using a base (e.g., LiOH) to yield the free amino acid. The crude product can be purified by recrystallization or ion-exchange chromatography.

Synthesis_Workflow Start Schöllkopf's Auxiliary Deprotonation Deprotonation (n-BuLi, THF, -78°C) Start->Deprotonation Alkylation Alkylation (1-bromo-3-phenylpropane) Deprotonation->Alkylation Hydrolysis Acidic Hydrolysis (0.1 M HCl) Alkylation->Hydrolysis Saponification Saponification (LiOH) Hydrolysis->Saponification Purification Purification (Recrystallization/Chromatography) Saponification->Purification End (R)-2-amino-5- phenylpentanoic acid Purification->End

A workflow for the asymmetric synthesis of (R)-2-amino-5-phenylpentanoic acid.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This assay simulates ischemic conditions in vitro to assess the neuroprotective effects of a compound.

Cell Culture:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

OGD Procedure:

  • Replace the normal culture medium with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

  • Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 1-2 hours) to induce neuronal injury.

  • Treatment Groups:

    • Control (no OGD)

    • OGD + Vehicle

    • OGD + (R)-2-amino-5-phenylpentanoic acid (at various concentrations)

    • OGD + Positive Control (e.g., MK-801, a known NMDA receptor antagonist)

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

Assessment of Neuroprotection:

  • Cell Viability: Quantify cell viability using assays such as the MTT assay or LDH release assay. A higher cell viability in the presence of the test compound compared to the vehicle control indicates a neuroprotective effect.

  • Apoptosis/Necrosis Staining: Use fluorescent dyes like propidium iodide and Hoechst 33342 to visualize and quantify necrotic and apoptotic cells.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for (R)-2-amino-5-phenylpentanoic acid is not available, we can infer some relationships based on its structure and comparison with related molecules.

  • The Phenyl Ring: The aromatic ring is likely crucial for hydrophobic interactions with target proteins. Modifications to the ring, such as substitution with electron-donating or electron-withdrawing groups, could significantly impact binding affinity and biological activity.

  • The Pentanoic Acid Chain: The length of the alkyl chain influences the molecule's flexibility and spatial orientation. This can affect how the pharmacophoric groups (amino and carboxyl) are presented to the binding site of a target.

  • The (R)-Stereochemistry: The stereochemistry at the α-carbon is critical for specific interactions with chiral biological macromolecules like receptors and enzymes. The (R)-enantiomer will have a distinct binding mode compared to its (S)-counterpart, likely leading to different biological activities.

Molecular Docking and In Silico Target Prediction

Given the limited experimental data on the direct molecular targets of (R)-2-amino-5-phenylpentanoic acid, in silico methods like molecular docking can provide valuable insights into its potential protein interactions.

A molecular docking study could be performed against the ligand-binding domains of glutamate receptor subunits (e.g., GluN1/GluN2A of the NMDA receptor, GluA2 of the AMPA receptor). The results could predict the binding affinity and the specific amino acid residues involved in the interaction, guiding further experimental validation.

Docking_Workflow Input 3D Structure of (R)-2-amino-5-phenylpentanoic acid & Crystal Structure of Target Protein (e.g., NMDA Receptor) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Input->Docking Analysis Analysis of Binding Poses and Scores Docking->Analysis Output Predicted Binding Affinity & Key Interacting Residues Analysis->Output

A workflow for in silico analysis of (R)-2-amino-5-phenylpentanoic acid.

Conclusion and Future Directions

(R)-2-amino-5-phenylpentanoic acid is a chiral building block with significant potential in the development of novel therapeutics, particularly for neurological disorders. While its primary application has been in synthesis, the analysis of its structural analogues suggests a plausible role as a neuroprotective agent through the modulation of glutamatergic neurotransmission.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the biological activities of (R)-2-amino-5-phenylpentanoic acid.

  • Target Identification: Employing techniques such as affinity chromatography and proteomics to identify its specific molecular targets.

  • Derivative Synthesis and SAR Studies: Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and optimize for potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Characterizing its ADME-Tox properties to evaluate its drug-likeness.

By systematically exploring the biological landscape of (R)-2-amino-5-phenylpentanoic acid, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective treatments for a range of debilitating neurological conditions.

References

Commercial availability of 2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial landscape for this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. We delve into the availability of its various forms, provide a framework for quality assessment of commercial batches, and explore its key applications in drug discovery and peptide synthesis. This document is intended to serve as a practical resource for researchers and procurement managers, offering field-proven insights to navigate the procurement and validation process for this versatile chemical building block.

Introduction: The Significance of this compound

This compound, also known as 5-phenylnorvaline, is a non-natural amino acid derivative that has garnered substantial attention in medicinal chemistry and drug development.[1] Its structure, featuring a pentanoic acid backbone with an amino group at the alpha-carbon and a phenyl group at the terminus of the side chain, provides a unique combination of hydrophobicity and conformational properties.[1] This distinct structure makes it a valuable building block for synthesizing novel peptides and small molecules, allowing researchers to create compounds with potentially enhanced stability, bioavailability, and target specificity compared to those constructed from natural amino acids.[2]

Its primary utility lies in its role as a molecular scaffold to explore new therapeutic agents and modify existing ones for improved efficacy and pharmacokinetic profiles.[1] The L-enantiomer, (S)-2-amino-5-phenylpentanoic acid, and its D-form counterpart are particularly crucial in stereospecific synthesis, a cornerstone of modern drug design. This guide will navigate the practical aspects of sourcing this compound, ensuring that researchers can confidently procure high-quality material for their demanding applications.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research-scale and bulk quantity needs. It is typically offered in three main forms: the L-enantiomer, the D-enantiomer, and the racemic mixture (DL). Furthermore, for applications in solid-phase peptide synthesis, N-terminally protected derivatives, most commonly with the 9-fluorenylmethoxycarbonyl (Fmoc) group, are widely available.[3][4]

The choice between the enantiomers or the racemic mixture is dictated by the specific synthetic or biological application. For instance, constructing stereospecific peptide-based pharmaceuticals requires enantiomerically pure starting materials.[2][3]

Data Presentation: Key Commercial Suppliers and Specifications

The following table summarizes a selection of commercial suppliers and the typical specifications for this compound and its derivatives. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct NameCAS NumberTypical PurityPhysical Form
Chem-Impex L-2-Amino-5-phenylpentanoic acid62777-25-7≥ 99% (HPLC)[5]White powder[5]
Chem-Impex D-2-Amino-5-phenylpentanoic acidN/AHigh PurityWhite solid
Chem-Impex Fmoc-L-2-amino-5-phenylpentanoic acidN/AHigh PurityWhite solid[3]
Sigma-Aldrich This compound34993-02-797%[6]Solid[6]
Sigma-Aldrich (S)-2-Amino-5-phenylpentanoic acid62777-25-797%[7]White to off-white powder or crystals[7]
NINGBO INNO PHARMCHEM L-2-Amino-5-phenyl-pentanoic acid62777-25-797%[1][8]White solid or powder[1]
ChemicalBook This compound34993-02-7N/AN/A
United States Biological L-2-Amino-5-phenylpentanoic acidN/AReagent GradeN/A

Quality Control and Validation: A Protocol for Researchers

Sourcing a chemical is only the first step; validating its identity and purity is critical for the reproducibility and success of any research endeavor. While suppliers provide a Certificate of Analysis (CoA), independent verification is a hallmark of rigorous science.

Experimental Protocol: Incoming Material Qualification
  • Documentation Review:

    • Cross-reference the received material's label with the purchase order and the supplier's CoA.

    • Verify the CAS number, lot number, molecular formula, and purity.

    • Review the Safety Data Sheet (SDS) for handling, storage, and emergency procedures.[9] Recommended storage conditions are often at room temperature or refrigerated (0-8 °C), in a dark, inert atmosphere.[5][6]

  • Physical Inspection:

    • Visually inspect the material. It should be a white to off-white solid or powder.[1][5][7] Note any discoloration or heterogeneity, which could indicate impurities or degradation.

  • Solubility Test:

    • Perform a small-scale solubility test in solvents relevant to your planned reaction (e.g., water, methanol, DMF). This provides a preliminary check and is useful for preparing solutions for analytical characterization.

  • Identity and Purity Verification (Recommended Techniques):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] Develop or use a standard method to obtain a chromatogram. The presence of a single major peak at the expected retention time indicates high purity. Quantify the area of minor peaks to confirm the purity stated on the CoA. For chiral compounds, a chiral HPLC method is essential to determine enantiomeric excess (e.e.).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The observed spectrum should match the expected structure of this compound and be free of significant signals from impurities.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ at m/z 194.12 for the free acid).

Visualization: Procurement and QC Workflow

The following diagram outlines the logical flow from supplier selection to the release of the material for research use.

QC_Workflow cluster_procurement Procurement Phase cluster_receipt Material Receipt & Initial Check cluster_validation Analytical Validation cluster_release Final Disposition A Identify Research Need (L-, D-, or Racemic) B Select Supplier (Based on Purity, Cost, Availability) A->B C Place Purchase Order B->C D Receive Material C->D E Documentation Review (CoA, SDS vs. PO) D->E F Physical Inspection E->F G Analytical Testing (HPLC, NMR, MS) F->G H Compare Data to Specs G->H I Pass/Fail Decision H->I J Release for Research Use I->J Pass K Quarantine / Contact Supplier I->K Fail

Caption: Workflow for procurement and quality control of this compound.

Core Applications in Scientific Research

The utility of this compound and its derivatives spans several key areas of research and development, primarily driven by its unique structural characteristics.

  • Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of novel pharmaceutical compounds.[1][5] Its structural similarity to natural amino acids allows it to be incorporated into molecules designed to interact with biological targets, particularly in the field of neurological disorders.[5][10]

  • Peptide Synthesis: The Fmoc-protected versions (e.g., Fmoc-L-2-amino-5-phenylpentanoic acid) are indispensable in solid-phase peptide synthesis (SPPS).[3] The Fmoc group provides a stable, base-labile protecting group for the alpha-amino function, allowing for the sequential and controlled assembly of custom peptides.[3][4] The phenyl side chain can introduce hydrophobicity, influencing the peptide's structure and interactions.[3]

  • Biochemical and Neuroscience Research: This compound and its derivatives are used to study protein synthesis, enzyme activity, and metabolic pathways.[5] In neuroscience, derivatives are explored for potential neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases.[3]

  • Material Science: Researchers are exploring its use in the development of novel biomaterials and biodegradable polymers, offering potential for more sustainable materials.[3][5]

Visualization: Application Areas

This diagram illustrates the central role of this compound as a building block for various scientific applications.

Applications A This compound (Core Building Block) B Pharmaceutical Development A->B C Peptide Synthesis (Requires Fmoc-protection) A->C D Biochemical Research A->D E Material Science A->E B_sub APIs for Neurological Disorders B->B_sub C_sub Custom Bioactive Peptides C->C_sub D_sub Enzyme & Metabolism Studies D->D_sub E_sub Novel Biomaterials E->E_sub

Caption: Key application areas stemming from this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.

  • Hazards: The racemic form is associated with hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[6][11] Always consult the specific SDS for the enantiomeric form you are handling, as hazard classifications may differ.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12] Avoid dust formation during transfer.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 0-8 °C under an inert atmosphere is often recommended.[5][6]

Conclusion

This compound is a commercially accessible and highly valuable non-natural amino acid for drug discovery and biochemical research. Its availability in L-, D-, and Fmoc-protected forms from numerous suppliers provides researchers with the necessary tools to innovate. However, the onus is on the scientist to perform rigorous quality control on incoming materials to ensure the integrity and reproducibility of their work. By following a systematic approach to procurement, validation, and handling, researchers can effectively leverage this powerful chemical building block to advance their scientific objectives.

References

A Technical Guide to the Spectral Analysis of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid with significant applications in peptide synthesis and drug development. Understanding its spectral characteristics is paramount for researchers in verifying its structure and purity, which is crucial for reproducible and reliable scientific outcomes. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering both theoretical interpretation and practical insights for laboratory professionals.

Introduction

This compound, also known as 5-phenyl-norvaline, possesses a unique structure combining an amino acid moiety with a phenylalkyl side chain. This structure imparts specific hydrophobic and conformational properties, making it a valuable building block in the design of novel peptides and peptidomimetics. Accurate spectral characterization is the cornerstone of its application, ensuring the integrity of the starting material for complex synthetic endeavors.

Chemical Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent (e.g., D₂O) would exhibit the following signals. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups, as well as the aromatic ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10 - 7.30Multiplet5HAromatic protons (C₆H₅)
3.60 - 3.80Triplet1Hα-proton (CH-NH₂)
2.50 - 2.70Triplet2Hδ-protons (CH₂-Ph)
1.50 - 1.90Multiplet4Hβ and γ-protons (CH₂-CH₂)

Interpretation:

  • The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.30 ppm) due to the deshielding effect of the benzene ring current.

  • The α-proton, being adjacent to both the amino and carboxyl groups, is significantly deshielded and appears as a triplet around 3.60-3.80 ppm. Its multiplicity arises from coupling with the adjacent β-protons.

  • The δ-protons, benzylic in nature, are deshielded by the phenyl group and resonate as a triplet around 2.50-2.70 ppm.

  • The β and γ-protons of the aliphatic chain appear as an overlapping multiplet in the more upfield region (1.50-1.90 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data is based on the experimental spectrum available from PubChem and predicted values.

Chemical Shift (ppm)Assignment
~175Carboxyl carbon (COOH)
~142C1' of phenyl ring (quaternary)
~129C2', C6' of phenyl ring
~128C3', C5' of phenyl ring
~126C4' of phenyl ring
~55α-carbon (CH-NH₂)
~35δ-carbon (CH₂-Ph)
~32β-carbon (CH₂-CH-NH₂)
~28γ-carbon (CH₂-CH₂-Ph)

Interpretation:

  • The carboxyl carbon appears at the most downfield position (~175 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • The carbons of the phenyl ring resonate in the aromatic region (126-142 ppm), with the quaternary carbon (C1') appearing at a slightly lower field.

  • The α-carbon, attached to the electronegative nitrogen and carbonyl group, is found around 55 ppm.

  • The aliphatic carbons of the side chain (β, γ, and δ) appear in the upfield region, with the benzylic δ-carbon being the most deshielded among them.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxyl, and aromatic groups.

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3300BroadO-H stretch of carboxylic acid and N-H stretch of amine
2850 - 3000MediumC-H stretch of aliphatic and aromatic groups
~1700StrongC=O stretch of carboxylic acid
~1600, ~1450MediumC=C stretch of aromatic ring
~1500 - 1600MediumN-H bend of amine
~1400MediumO-H bend of carboxylic acid
690 - 770StrongC-H out-of-plane bend of monosubstituted benzene

Interpretation:

  • The broad absorption in the 3000-3300 cm⁻¹ region is a hallmark of the overlapping O-H and N-H stretching vibrations, characteristic of amino acids.

  • The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1450 cm⁻¹, and the strong C-H bending bands in the 690-770 cm⁻¹ region.

  • The N-H bending vibration of the primary amine is expected to appear in the 1500-1600 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion:

The molecular weight of this compound is approximately 193.24 g/mol . In a typical soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) is observed. An experimental FAB mass spectrum shows a peak at m/e = 194, which corresponds to the [M+H]⁺ ion.

Fragmentation Pathway:

The fragmentation of amino acids in the mass spectrometer often follows predictable pathways. For this compound, the following fragmentation pattern is proposed:

Mass_Fragmentation_Pathway M_H [M+H]⁺ m/z = 194 Fragment1 Loss of H₂O [M+H - H₂O]⁺ m/z = 176 M_H->Fragment1 Fragment2 Loss of COOH [M+H - COOH]⁺ m/z = 148 M_H->Fragment2 Fragment3 Loss of C₅H₁₀NO₂ [C₇H₇]⁺ m/z = 91 (Tropylium ion) M_H->Fragment3

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation:

  • Loss of Water (H₂O): A common fragmentation for molecules with a carboxyl group is the loss of a water molecule, leading to a fragment at m/z = 176.

  • Loss of the Carboxyl Group (COOH): Decarboxylation is another characteristic fragmentation of amino acids, resulting in a fragment at m/z = 148.

  • Formation of the Tropylium Ion: Cleavage of the bond between the γ and δ carbons can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z = 91, which is a very common fragment for compounds containing a benzyl group.

Experimental Protocols

To obtain the spectral data discussed above, the following general protocols can be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z = 194) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. The presented data and interpretations serve as a valuable resource for researchers, ensuring the quality and integrity of this important molecule in their scientific pursuits. The provided protocols offer a standardized approach to obtaining reliable spectral data in a laboratory setting.

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Peptides, with their high specificity and potency, represent a significant class of therapeutics. However, their utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-natural amino acids into peptide scaffolds is a field-proven strategy to overcome these hurdles. This guide focuses on a particularly versatile building block: 2-amino-5-phenylpentanoic acid and its derivatives. The introduction of this amino acid, with its extended hydrophobic side chain, can significantly influence the conformational stability and pharmacokinetic properties of peptides, making it a valuable tool for medicinal chemists and drug developers.[1][2][3] This document provides an in-depth exploration of the synthesis, applications, and biological evaluation of this important scaffold, offering both foundational knowledge and practical protocols for researchers in the field.

The Core Scaffold: this compound

This compound, also known as 5-phenylnorvaline, is a non-proteinogenic amino acid. Its structure consists of a pentanoic acid backbone with an amino group at the α-carbon and a phenyl group at the terminus of the propyl side chain.[4][5] This unique structure imparts a combination of hydrophobicity from the phenyl group and the peptide-forming capabilities of the amino acid moiety.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[4][5]
Molecular Weight 193.24 g/mol [4][5]
CAS Number (Racemic) 34993-02-7[4]
CAS Number (L-enantiomer) 62777-25-7[3]
Appearance White solid or powder[2]

The chirality at the α-carbon allows for the existence of D- and L-enantiomers, both of which have found utility in the synthesis of novel peptides with distinct biological activities. The incorporation of either enantiomer can profoundly impact the resulting peptide's secondary structure and its interaction with biological targets.[1]

Synthetic Strategies: From Starting Materials to the Final Compound

The synthesis of this compound and its derivatives is a critical aspect of its application. The choice of synthetic route often depends on the desired stereochemistry and the scale of production.

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound involves the alkylation of diethyl acetamidomalonate followed by hydrolysis. This method is robust and provides a good yield of the final product.

Experimental Protocol:

Step 1: Alkylation of Diethyl Acetamidomalonate

  • Under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (220 g) in 1 L of anhydrous ethanol.

  • Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in 500 mL of anhydrous ethanol.

  • Add the diethyl acetamidomalonate solution to the sodium ethoxide solution.

  • Reflux the reaction mixture under nitrogen for 30 minutes.

  • Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture.

  • Continue to reflux the mixture overnight.

  • Cool the reaction to room temperature and filter to remove the precipitate.

  • Remove the solvent by distillation under reduced pressure.

Step 2: Hydrolysis and Purification

  • To the residue from Step 1, add 800 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 14 hours.

  • After cooling, wash the aqueous phase with ether (2 x 200 mL).

  • Remove residual ether from the aqueous phase by bubbling nitrogen through the solution.

  • Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide.

  • Collect the resulting precipitate by filtration.

  • Dry the product and recrystallize from an ethanol-water mixed solvent to yield (±)-2-amino-5-phenylpentanoic acid.[6]

Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

For applications where stereospecificity is crucial, such as in the synthesis of bioactive peptides, an asymmetric synthesis is required. One such method involves the catalytic hydrogenation of a suitable precursor.

Experimental Protocol:

  • Dissolve L-Styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Flush the vessel with nitrogen gas.

  • Add a catalytic amount of 10% palladium on carbon.

  • Place the reaction vessel under a hydrogen atmosphere.

  • Stir the mixture for 2 hours at room temperature.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Remove the organic solvent in vacuo to yield (S)-2-amino-5-phenylpentanoic acid as a white powder.[2]

Synthesis of Fmoc-L-2-amino-5-phenylpentanoic acid for Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for modern solid-phase peptide synthesis (SPPS). The Fmoc-protected version of L-2-amino-5-phenylpentanoic acid is a key reagent for incorporating this non-natural amino acid into a peptide chain.

Experimental Protocol (General Procedure for Fmoc Protection):

  • Dissolve L-2-amino-5-phenylpentanoic acid in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in dioxane dropwise to the stirred amino acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by chromatography to obtain Fmoc-L-2-amino-5-phenylpentanoic acid.

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis cluster_protection Fmoc Protection A Diethyl Acetamidomalonate C Alkylation A->C B 1-Bromo-3-phenylpropane B->C D Hydrolysis C->D E (±)-2-Amino-5-phenylpentanoic acid D->E F L-Styryl Alanine G Catalytic Hydrogenation F->G H (S)-2-Amino-5-phenylpentanoic acid G->H I (S)-2-Amino-5-phenylpentanoic acid K Fmoc Protection Reaction I->K J Fmoc-OSu J->K L Fmoc-(S)-2-Amino-5-phenylpentanoic acid K->L

Synthetic pathways to this compound and its Fmoc derivative.

Therapeutic Applications and Mechanistic Insights

Derivatives of this compound have been explored in several therapeutic areas, primarily as components of enzyme inhibitors and other bioactive peptides. The rationale behind their use often lies in their ability to mimic natural amino acid residues while conferring advantageous properties.

HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins.[7][8] Inhibition of this enzyme is a cornerstone of antiretroviral therapy.[1] Derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid, which can be considered analogs of our core scaffold, have shown potent inhibitory activity against HIV-1 protease.

Mechanism of Action: These inhibitors are designed as transition-state analogs. They bind tightly to the active site of the dimeric aspartyl protease, preventing the natural substrate from binding and being cleaved.[8] This blockade of polyprotein processing results in the production of immature, non-infectious viral particles.[7]

HIV_Protease_Inhibition HIV_polyprotein HIV Gag-Pol Polyprotein HIV_protease HIV-1 Protease HIV_polyprotein->HIV_protease Cleavage Functional_proteins Mature Viral Proteins HIV_protease->Functional_proteins Nonfunctional_proteins Non-functional Proteins HIV_protease->Nonfunctional_proteins Virion_assembly Virion Assembly Functional_proteins->Virion_assembly Infectious_virion Infectious HIV Virion Virion_assembly->Infectious_virion Inhibitor 2-Amino-5-phenylpentanoic Acid Derivative (Inhibitor) Inhibitor->HIV_protease Inhibition Noninfectious_virion Non-infectious Virion Nonfunctional_proteins->Noninfectious_virion

Mechanism of HIV-1 protease inhibition.

A study on 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives demonstrated that these compounds can be potent inhibitors, with some exhibiting Ki values in the low nanomolar range and significant antiviral activity. This highlights the potential of this scaffold in designing effective antiretroviral agents.

Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide (NO) is a crucial signaling molecule in the nervous, cardiovascular, and immune systems.[9] It is synthesized by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in the pathophysiology of various neurodegenerative diseases and inflammatory conditions.[4][9][10] Therefore, selective inhibition of these isoforms is a promising therapeutic strategy.

Mechanism of Action: Analogs of this compound, specifically 2-amino-5-azolylpentanoic acids, have been investigated as NOS inhibitors. These compounds are designed to compete with the natural substrate, L-arginine, for binding to the active site of the enzyme. By blocking substrate binding, they reduce the production of NO, thereby mitigating its downstream pathological effects.

Structure-Activity Relationship (SAR) Insights: In a series of 2-amino-5-azolylpentanoic acids, 2-amino-5-(imidazol-1-yl)pentanoic acid was identified as a potent inhibitor of rat iNOS, rat nNOS, and human-derived cNOS. The nature and substitution pattern of the azole ring were found to be critical for inhibitory activity, suggesting that this part of the molecule interacts with key residues in the enzyme's active site.

Neuroprotective Peptides and Alzheimer's Disease

The incorporation of this compound and its derivatives into peptides is a strategy being explored for the development of treatments for neurodegenerative disorders such as Alzheimer's disease.[1][3][11] The rationale is that the unique properties of this non-natural amino acid can enhance the peptide's ability to cross the blood-brain barrier and improve its stability against enzymatic degradation in the brain.[11]

For instance, 2,5-diketopiperazines, which are cyclic dipeptides, are being investigated as neuroprotective agents. Their rigid structure confers high stability, and they are recognized as potential shuttles for delivering drugs across the blood-brain barrier.[12] The synthesis of such cyclic peptides could incorporate this compound to modulate their lipophilicity and interaction with target proteins.

Furthermore, derivatives of pentanoic acid have been evaluated as multi-target agents for Alzheimer's disease, exhibiting activities such as acetylcholinesterase inhibition, monoamine oxidase-B inhibition, and antioxidant properties.[13] This suggests that the pentanoic acid backbone of our core scaffold is a suitable starting point for designing multi-functional ligands.

Biological Evaluation: Protocols and Methodologies

The biological evaluation of this compound derivatives is crucial for determining their therapeutic potential. This section provides detailed protocols for assessing their activity as enzyme inhibitors.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Materials:

  • HIV-1 Protease

  • FRET peptide substrate (e.g., containing a fluorophore/quencher pair like EDANS/DABCYL)

  • Assay Buffer

  • Test compounds (derivatives of this compound)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in Assay Buffer.

    • Prepare a solution of HIV-1 Protease in Assay Buffer.

    • Prepare a solution of the FRET substrate in Assay Buffer.

  • Assay Procedure:

    • To the wells of the 96-well plate, add the following:

      • Test wells: Test compound solution.

      • Positive control wells: Positive control inhibitor solution.

      • Negative control wells: Assay Buffer only.

    • Add the HIV-1 Protease solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) kinetically over a period of 1-3 hours at 37°C.[14]

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Inhibitor_Screening_Workflow start Start reagent_prep Reagent Preparation (Compounds, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (Add Compounds/Controls) reagent_prep->plate_setup enzyme_add Add HIV-1 Protease plate_setup->enzyme_add pre_incubation Pre-incubation (15 min) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add FRET Substrate) pre_incubation->reaction_start data_acq Kinetic Fluorescence Reading reaction_start->data_acq data_analysis Data Analysis (Calculate % Inhibition, IC50) data_acq->data_analysis end End data_analysis->end

Experimental workflow for HIV-1 protease inhibitor screening.

Nitric Oxide Synthase (NOS) Inhibitor Screening Assay (Colorimetric)

This assay measures the activity of NOS by quantifying the amount of nitric oxide produced. Since NO is rapidly oxidized to nitrite and nitrate, the total nitrite concentration is measured after the reduction of nitrate to nitrite using the Griess reagent.

Materials:

  • Purified NOS enzyme (e.g., iNOS or nNOS)

  • Assay Buffer

  • L-Arginine (substrate)

  • NADPH

  • Griess Reagent

  • Test compounds

  • Positive control inhibitor (e.g., L-NAME)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds.

    • Prepare the NOS enzyme solution.

    • Prepare a reaction mixture containing L-arginine and NADPH in Assay Buffer.

  • Assay Procedure:

    • To the wells of the 96-well plate, add the test compound solutions or control solutions.

    • Add the NOS enzyme solution to all wells.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Detection:

    • Stop the enzymatic reaction.

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for a specified time to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each test compound concentration.

    • Calculate the IC₅₀ value as described for the HIV-1 protease assay.

Structure-Activity Relationships (SAR) and Molecular Design Principles

The systematic modification of a lead compound and the evaluation of its biological activity is the cornerstone of medicinal chemistry. For derivatives of this compound, several key structural features can be modulated to optimize their therapeutic properties.

Key Principles for SAR:

  • Side Chain Length and Flexibility: The three-carbon chain separating the α-carbon from the phenyl group is a key determinant of how the molecule fits into a binding pocket. Modifications to this chain length can alter the positioning of the phenyl group and impact binding affinity.

  • Aromatic Ring Substitution: The phenyl group can be substituted with various functional groups (e.g., halogens, alkyl groups, hydroxyl groups) to modulate electronic properties, hydrophobicity, and potential for specific interactions (e.g., hydrogen bonding, halogen bonding) with the target protein. Studies on HIV-1 protease inhibitors have shown that substituents on the P1 aromatic rings significantly influence biological activity.[7]

  • Stereochemistry: The stereochemistry at the α-carbon is critical. The use of D- versus L-enantiomers can lead to vastly different biological activities and metabolic stabilities. D-amino acids are often incorporated to increase resistance to proteolysis.[1]

  • Backbone Modifications: The amino and carboxylic acid groups can be modified to create peptidomimetics with improved pharmacokinetic properties. For example, reduction of the amide bond or N-methylation can increase metabolic stability.

Quantitative Data for SAR Analysis:

Compound TypeTargetPotencySource
2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivativeHIV-1 ProteaseKi = 3.4 nM
2-amino-5-(imidazol-1-yl)pentanoic acidNitric Oxide SynthasePotent inhibitor of iNOS, nNOS, and cNOS[8]
2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3)AcetylcholinesteraseIC₅₀ = 0.69 µM[13]
2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3)Monoamine Oxidase-BIC₅₀ = 6.8 µM[13]

This data underscores the potential of the broader pentanoic acid scaffold in generating potent enzyme inhibitors for various therapeutic targets.

Conclusion and Future Directions

This compound and its analogs represent a valuable class of building blocks for the design of novel therapeutics. Their unique structural features allow for the fine-tuning of the physicochemical and pharmacological properties of peptides and small molecule inhibitors. The synthetic routes are well-established, and robust biological assays are available for their evaluation.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with diverse substitutions on the phenyl ring and modifications to the pentanoic acid backbone will continue to yield new lead compounds.

  • Application in Peptidomimetics: The incorporation of this scaffold into more complex peptidomimetics, including cyclic peptides and macrocycles, will be a key strategy for developing orally bioavailable peptide drugs.

  • Exploration of New Therapeutic Targets: While HIV-1 protease and NOS have been explored, the application of these derivatives to other enzyme classes and receptor systems holds significant promise.

  • Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will accelerate the design and optimization of new derivatives with improved potency and selectivity.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound and its derivatives to advance their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of 2-Amino-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Incorporating 2-Amino-5-phenylpentanoic Acid in SPPS

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1] this compound, a non-natural amino acid, presents a unique structural motif with its extended phenylalkyl side chain. This feature can impart specific conformational constraints and hydrophobic interactions within a peptide, making it a valuable building block for designing innovative therapeutics.

However, the very nature of its bulky, flexible side chain introduces significant challenges in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance posed by the phenylpentyl group can impede the efficient formation of the amide bond, potentially leading to incomplete coupling reactions, deletion sequences, and reduced overall yield of the target peptide. Furthermore, the activation of the carboxylic acid group of sterically hindered amino acids increases the risk of racemization, compromising the chiral integrity of the final product.[2]

This comprehensive guide provides a detailed analysis of coupling protocols tailored for the successful incorporation of this compound in Fmoc-based SPPS. We will delve into the mechanistic rationale behind the selection of optimal coupling reagents, bases, and additives, and present detailed, field-proven protocols to empower researchers to overcome the synthetic hurdles associated with this unique amino acid.

The Causality of Coupling Challenges: Steric Hindrance and Racemization

The primary obstacle in the coupling of this compound is the steric bulk of its side chain, which can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This necessitates the use of highly efficient coupling reagents that can form a highly reactive activated intermediate to drive the reaction to completion.

A secondary, but equally critical, challenge is the suppression of racemization. The activation of the carboxylic acid of an Nα-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[3] This is particularly problematic for sterically hindered amino acids where longer reaction times or more forcing conditions might be employed.

Comparative Analysis of Coupling Reagents for this compound

The choice of coupling reagent is paramount for the successful incorporation of sterically demanding amino acids. While a plethora of reagents are available, they can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their superior reactivity.[4]

Coupling ReagentClassMechanism of ActionAdvantages for this compoundDisadvantages
HATU Aminium/Uronium SaltForms a highly reactive OAt-ester intermediate.[1]Superior reactivity, faster coupling times, and reduced risk of racemization compared to HBTU.[1]Higher cost.
HBTU Aminium/Uronium SaltForms an OBt-ester intermediate.[1]Effective for many standard couplings, lower cost than HATU.Generally lower reactivity than HATU, may require longer coupling times or double coupling for sterically hindered residues.[1]
HCTU Aminium/Uronium SaltForms a 6-Cl-OBt-ester intermediate.High reactivity, comparable to HATU in many cases.Can be more prone to side reactions if not used under optimal conditions.
DIC/OxymaPure® Carbodiimide/AdditiveDIC activates the carboxylic acid, and OxymaPure® acts as a catalyst and racemization suppressant.[5]Excellent racemization suppression, improved safety profile over HOBt-based additives.[5][6]Generally lower reactivity than aminium/uronium salts, may not be sufficient for highly hindered couplings.
COMU® Aminium/Uronium SaltForms a highly reactive Oxyma-ester intermediate.[7]High coupling efficiency, comparable to HATU, with the safety benefits of OxymaPure®.[7]Higher cost.

Recommendation: For the incorporation of this compound, HATU or COMU® are the highly recommended coupling reagents due to their exceptional reactivity and ability to minimize racemization. While HBTU can be a viable option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling. The DIC/OxymaPure® system is an excellent choice when racemization is a primary concern, though its reactivity might be a limiting factor.

The Critical Role of the Base and Additives

The choice of base is as critical as the coupling reagent, particularly in mitigating racemization. While Diisopropylethylamine (DIPEA) is a commonly used base in SPPS, its strong basicity can promote racemization. For sterically hindered and racemization-prone amino acids, weaker, more sterically hindered bases are preferred.

  • 2,4,6-Collidine (TMP): A sterically hindered and weaker base than DIPEA, which has been shown to significantly reduce racemization during the coupling of challenging amino acids.[8]

  • N-Methylmorpholine (NMM): Another weaker base that can be a suitable alternative to DIPEA.[7]

Additives play a crucial role in both enhancing coupling efficiency and suppressing racemization.

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): A highly effective and safer alternative to HOBt. It has been demonstrated to significantly reduce racemization and improve coupling yields.[5][6] When using carbodiimide-based coupling (e.g., DIC), the inclusion of OxymaPure® is strongly recommended.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the efficient incorporation of Fmoc-2-Amino-5-phenylpentanoic acid into a peptide sequence using Fmoc-SPPS.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol utilizes the high reactivity of HATU to ensure efficient coupling of the sterically hindered this compound.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 2,4,6-Collidine (TMP) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Following swelling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Amino-5-phenylpentanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add 2,4,6-Collidine (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional hour and re-test. If the coupling remains incomplete, a second coupling (recoupling) may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: COMU®-Mediated Coupling

This protocol offers a high-efficiency coupling with the added safety benefits of an OxymaPure®-based reagent.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Collidine (TMP) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Amino-5-phenylpentanoic acid (3 equivalents relative to resin loading) and COMU® (2.9 equivalents) in DMF. Add 2,4,6-Collidine (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1.

Protocol 3: DIC/OxymaPure®-Mediated Coupling

This protocol is recommended when minimizing racemization is the highest priority.

Materials:

  • Fmoc-protected this compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Coupling Reaction: To the resin, add a solution of Fmoc-2-Amino-5-phenylpentanoic acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Then, add DIC (3 equivalents) to the mixture. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1.

Visualization of Key Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and the overall workflow.

Coupling_Mechanism AA_COOH Fmoc-AA-COOH Activated_Ester Highly Reactive Activated Ester AA_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., Collidine) Base->Activated_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: General mechanism of amide bond formation in SPPS.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-2-Amino- 5-phenylpentanoic Acid (Protocol 1, 2, or 3) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling

Caption: Workflow for incorporating this compound in SPPS.

Conclusion and Best Practices

The successful incorporation of the sterically demanding this compound into peptide sequences via SPPS is highly achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For this particular amino acid, the use of high-reactivity uronium/aminium salt-based reagents such as HATU or COMU® is strongly recommended to ensure high coupling efficiency and minimize the formation of deletion peptides. The use of a sterically hindered, weaker base like 2,4,6-collidine is also advised to suppress racemization. While standard coupling reagents like HBTU or DIC/HOBt may be attempted, they are likely to result in incomplete reactions and require more rigorous monitoring and potential double coupling cycles. The protocols provided herein offer a solid foundation for researchers to build upon for the successful synthesis of peptides containing this valuable non-natural amino acid, paving the way for the development of novel and potent peptide-based therapeutics.

References

Use of 2-Amino-5-phenylpentanoic acid in drug design for neurological disorders

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 2-Amino-5-phenylpentanoic Acid as a Scaffold in Drug Design for Neurological Disorders

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on utilizing this compound (APPA) as a foundational scaffold for designing novel therapeutics targeting neurological disorders. While not a potent neuromodulator in its native form, APPA's unique structure as a non-natural amino acid presents a versatile starting point for chemical modification.[1] This document outlines the scientific rationale for targeting the N-methyl-D-aspartate (NMDA) receptor with APPA derivatives, provides a detailed cascade of in vitro and in vivo screening protocols, and discusses strategic medicinal chemistry considerations. Our focus is on the causality behind experimental design, enabling research teams to rationally design and validate new chemical entities for CNS applications.

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for mediating excitatory synaptic transmission, synaptic plasticity, learning, and memory.[2] Comprised of glycine-binding GluN1 subunits and glutamate-binding GluN2 (A-D) subunits, the NMDAR's activation requires both co-agonists.[2] However, the hyper- or hypo-activation of NMDARs is a central pathological mechanism in a wide array of neurological and psychiatric conditions.[3] Excessive activation leads to excitotoxicity and neuronal death, implicated in stroke and neurodegenerative diseases like Alzheimer's, while receptor hypofunction is associated with psychosis and cognitive deficits.[4][5]

This dual role makes the NMDAR an attractive, albeit challenging, drug target. Early broad-spectrum antagonists often failed in clinical trials due to severe side effects from blocking normal physiological functions.[6] The current paradigm has shifted towards developing more subtle modulators—such as subunit-selective antagonists, partial agonists, and allosteric modulators—that can normalize receptor function rather than completely blocking it.[2][7]

This compound (APPA) is a non-natural amino acid derivative featuring a pentanoic acid backbone and a terminal phenyl group.[1] Its structural resemblance to neurotransmitter amino acids like glutamate makes it an ideal starting scaffold for designing novel NMDAR modulators. The phenyl ring, in particular, offers a rich site for chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Rationale and Strategy: Designing APPA-Based NMDAR Modulators

The design of novel drugs from the APPA scaffold requires a systematic approach to probe its interaction with the NMDAR complex. The NMDAR offers several distinct binding sites that can be targeted:

  • The Glutamate Binding Site (on GluN2): Competitive antagonists block glutamate binding. The amino acid moiety of APPA is a logical starting point for targeting this site.

  • The Glycine Binding Site (on GluN1): Antagonists at this co-agonist site provide an alternative mechanism for reducing receptor activation.[3]

  • Allosteric Sites: These sites, often located at the interface between subunits like the amino-terminal domain (ATD), allow for more nuanced modulation (e.g., negative allosteric modulators or NAMs).[2] The phenylpentyl side chain of APPA is well-suited for modifications aimed at exploring these less conserved pockets, potentially yielding subtype-selective compounds.

Our strategy, therefore, is to use APPA as a core and generate a library of derivatives with modifications at key positions. These derivatives can then be systematically evaluated using the screening cascade detailed below.

Screening_Workflow A Tier 1: Primary Screening - Radioligand Binding Assay - High-Throughput Ca²+ Flux Assay B Tier 2: Potency & Selectivity - Electrophysiology (Patch-Clamp) - Test on GluN2A, 2B, 2C, 2D Subtypes A->B Active 'Hits' C Tier 3: Cellular Efficacy - Neuronal Excitotoxicity Assay - Assess Neuroprotection B->C Potent & Selective 'Leads' D Lead Candidate C->D Efficacious Compounds

References

Application Note: 2-Amino-5-phenylpentanoic Acid as a Versatile Tool for Elucidating Enzyme Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details the application of 2-Amino-5-phenylpentanoic acid, a structural analog of L-phenylalanine, as a powerful molecular probe for studying the activity, kinetics, and active site architecture of enzymes involved in amino acid metabolism. We provide the scientific rationale for its use as a potential competitive inhibitor and outline detailed protocols for its practical application in determining inhibitory constants (IC50) and mechanisms of action.

Introduction and Scientific Principle

In the study of enzymology, substrate analogs are indispensable tools for probing enzyme-substrate interactions and elucidating catalytic mechanisms. This compound (also known as 5-phenylnorvaline) is a non-proteinogenic amino acid that serves as a valuable structural analog of L-phenylalanine.[1][2] It shares the critical α-amino and carboxyl groups, along with a terminal phenyl ring, but features a longer, five-carbon pentanoic acid backbone instead of the three-carbon propanoic acid backbone of phenylalanine.

This structural extension is not a trivial modification. It provides a unique spatial and conformational probe. By testing this analog against enzymes that naturally bind phenylalanine, researchers can gain critical insights into:

  • Active Site Topography: The longer alkyl chain can probe the depth and volume of the substrate-binding pocket.

  • Binding Specificity: It helps to define the precise structural requirements for substrate recognition and binding.

  • Mechanism of Inhibition: Due to its inability to be processed like the natural substrate, it is hypothesized to act as a competitive inhibitor, binding to the active site and preventing the native substrate from binding.

This application note will use two major phenylalanine-metabolizing enzymes, Phenylalanine Hydroxylase (PAH) and Carboxypeptidase A (CPA) , as model systems to illustrate the utility of this compound.

Core Concept: The Competitive Inhibition Hypothesis

Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule, structurally similar to the substrate, competes for binding to the enzyme's active site. This increases the apparent Michaelis constant (Km) for the substrate but does not affect the maximum velocity (Vmax) of the reaction. The core hypothesis for this compound is that it will act as a competitive inhibitor for enzymes whose natural substrate is L-phenylalanine.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Active Site Product Product (L-Tyrosine) Enzyme->Product Catalyzes Substrate Substrate (L-Phenylalanine) Substrate->Enzyme:active_site Binds Enzyme_I Enzyme Active Site Inhibitor Inhibitor (this compound) Inhibitor->Enzyme_I:active_site Binds & Blocks Substrate_I Substrate (L-Phenylalanine) Substrate_I->Enzyme_I:active_site Binding Prevented

Caption: Mechanism of competitive inhibition.

Potential Target Systems: Case Studies

Case Study 1: Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is a complex, allosterically regulated enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.[3] This is the rate-limiting step in phenylalanine catabolism, and its deficiency leads to the metabolic disorder phenylketonuria (PKU).[4][5] The enzyme's activity is modulated by its own substrate, L-phenylalanine, which binds to both a catalytic and a regulatory site.[6][7]

Application: this compound can be used to investigate:

  • Active Site Specificity: By attempting to inhibit the catalytic activity, researchers can determine if the active site can accommodate a substrate with a longer side chain.

  • Allosteric Regulation: One can test whether this analog can activate or inhibit the enzyme through the allosteric site, providing insight into the structural requirements for regulatory binding.

Case Study 2: Carboxypeptidase A (CPA)

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that cleaves C-terminal amino acid residues with aromatic or bulky aliphatic side chains, such as phenylalanine.[8][9] Inhibitors of CPA have been instrumental in understanding its mechanism and have served as models for drug design.[10][11]

Application: this compound can be used to:

  • Probe the S1' Pocket: The terminal phenyl ring of a substrate binds in the S1' pocket of CPA. Using an analog with a longer linker allows for exploration of the depth and steric constraints of this critical binding pocket.

  • Develop Novel Inhibitors: Understanding how modifications to the phenylalanine structure affect binding affinity can guide the rational design of more potent and specific CPA inhibitors.

Experimental Protocols

These protocols provide a framework for systematically evaluating the effect of this compound on a target enzyme, using a generic phenylalanine-dependent enzyme as an example.

Protocol 1: General Enzyme Inhibition Screening Assay

Objective: To perform an initial screen to determine if this compound has an inhibitory effect on the enzyme of interest.

Materials:

  • Purified enzyme of interest (e.g., Phenylalanine Hydroxylase).

  • Natural substrate (e.g., L-phenylalanine).

  • This compound (potential inhibitor).

  • Appropriate assay buffer and cofactors (e.g., for PAH, a buffer containing tetrahydrobiopterin (BH4)).

  • Detection reagents (e.g., a system to measure product formation, such as NADH consumption or tyrosine production).

  • 96-well microplate (black plates for fluorescence assays).

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM in water or DMSO). Self-Validation: Always test the effect of the solvent alone on enzyme activity (vehicle control).

    • Prepare a working solution of the enzyme in assay buffer at 2x the final desired concentration.

    • Prepare a working solution of the substrate in assay buffer at 2x the final desired concentration (typically at its Km value).

  • Assay Setup (per well):

    • Test Well: 50 µL of 2x enzyme solution + 25 µL of inhibitor at a fixed concentration (e.g., 100 µM final concentration).

    • Positive Control (No Inhibitor): 50 µL of 2x enzyme solution + 25 µL of vehicle (e.g., water or DMSO).

    • Negative Control (No Enzyme): 50 µL of assay buffer + 25 µL of vehicle.

  • Pre-incubation: Add the enzyme and inhibitor/vehicle solutions to the plate. Incubate for 15 minutes at the optimal reaction temperature. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

  • Reaction Initiation: Add 25 µL of the 2x substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation kinetically (e.g., every 30 seconds for 10-20 minutes) or as an endpoint reading after a fixed time.

  • Analysis: Compare the reaction rate of the "Test Well" to the "Positive Control." A significant decrease in the rate indicates potential inhibition.

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Caption: Workflow for determining the IC50 value.

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound (e.g., 10-point, 1:3 dilution series) in the assay buffer or vehicle.

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single inhibitor concentration, add the different concentrations from your dilution series to the test wells. Ensure you have positive (no inhibitor) and negative (no enzyme) controls.

  • Execution and Data Acquisition: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Illustrative Data Presentation:

Inhibitor Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.3
3.752.1
1.224.8
0.49.7

This table contains hypothetical data for illustrative purposes only.

Protocol 3: Kinetic Analysis to Determine Mechanism of Inhibition

Objective: To determine if this compound acts as a competitive, non-competitive, or other type of inhibitor.

Causality: This experiment is the gold standard for mechanistic studies. By varying the concentrations of both the substrate and the inhibitor, one can observe their effects on the enzyme's kinetic parameters (Km and Vmax) and thereby deduce the inhibition mechanism.

Procedure:

  • Experimental Design: This requires a matrix of reactions. You will run a full substrate titration (e.g., 8 concentrations ranging from 0.1x Km to 10x Km) at several different fixed concentrations of the inhibitor (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: For each inhibitor concentration, perform a full kinetic assay by measuring the initial reaction velocity (V₀) at each substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app).

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This is a powerful visualization tool:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel.

    • From secondary plots (e.g., plotting Km_app vs. inhibitor concentration), you can calculate the inhibition constant (Ki).

Illustrative Kinetic Data:

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (RFU/min)Inhibition TypeKi (µM)
0 (Control)50.01000--
1085.01005Competitive14.3
20120.1998Competitive14.2

This table contains hypothetical data for illustrative purposes only, demonstrating the expected outcome for a competitive inhibitor.

Conclusion

This compound is a readily available and structurally insightful tool for researchers in enzymology and drug discovery. Its identity as a close analog of L-phenylalanine makes it a prime candidate for investigating the active sites of numerous enzymes involved in amino acid metabolism. By employing the systematic protocols outlined in this guide—from initial screening to detailed kinetic analysis—researchers can effectively test its inhibitory potential, elucidate mechanisms of enzyme action, and gather valuable data to guide further research into enzyme function and inhibitor design.

References

Application Note: Harnessing 2-Amino-5-Phenylpentanoic Acid for Next-Generation Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 2-Amino-5-phenylpentanoic acid in the development of novel biomaterials for researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Phenylalanine Analogue

In the quest for advanced biomaterials with tailored functionalities, the exploration of non-proteinogenic amino acids offers a new frontier. This compound, a higher homologue of phenylalanine, presents a compelling case for innovation in this domain. Its unique molecular architecture, featuring a flexible pentanoic backbone and a terminal phenyl group, provides a versatile platform for designing biomaterials with enhanced mechanical, biodegradable, and bioactive properties. The presence of the phenyl group can introduce valuable π-π stacking interactions, which are crucial for creating ordered nanostructures and improving the mechanical strength of materials. The amino and carboxyl termini serve as reactive handles for polymerization and bioconjugation, enabling the creation of a diverse range of polymers, including polypeptides, polyesters, and polyamides.

This document serves as a comprehensive guide for researchers, outlining the theoretical advantages, synthesis protocols, characterization techniques, and potential applications of this compound-based biomaterials. The protocols provided herein are based on established chemical principles and are designed to be self-validating, offering a robust starting point for your research and development endeavors.

Rationale for Use: The Molecular Advantage

The strategic incorporation of this compound into biomaterial design is underpinned by several key molecular features:

  • Enhanced Hydrophobicity and Aromatic Interactions: The phenyl group imparts significant hydrophobicity, which can be leveraged to control drug loading and release kinetics in delivery systems. Furthermore, π-π stacking interactions between phenyl rings can drive self-assembly processes, leading to the formation of well-defined nanostructures such as nanofibers and nanotubes, which are highly desirable for tissue engineering scaffolds.

  • Tunable Mechanical Properties: The flexible pentanoic backbone, in contrast to the shorter side chain of phenylalanine, can influence the polymer chain packing and secondary structure. This allows for fine-tuning of mechanical properties, such as elasticity and tensile strength, to match the requirements of specific biological tissues.

  • Chemical Versatility: The primary amine and carboxylic acid groups are readily available for a wide array of polymerization techniques, including solid-phase peptide synthesis (SPPS) for creating sequence-defined peptidomimetics, and condensation polymerization for producing biodegradable polyesters and polyamides.

  • Potential for Controlled Biodegradability: While the introduction of non-natural amino acids can alter the susceptibility of peptide-based materials to enzymatic degradation, this can be advantageous for designing materials with a programmed degradation profile, ensuring that the biomaterial persists for the required duration in vivo.

Synthesis and Characterization Protocols

This section details the protocols for the synthesis of a model polypeptide incorporating this compound and the subsequent characterization of the resulting biomaterial.

This protocol describes the synthesis of a repetitive polypeptide where 'X' represents this compound, using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-2-amino-5-phenylpentanoic acid-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • HPLC grade water and acetonitrile

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-2-amino-5-phenylpentanoic acid-OH, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF. Add the activation mixture to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for Fmoc-Gly-OH and Fmoc-Ala-OH in sequence.

  • Chain Elongation: Continue this cycle of deprotection and coupling until the desired polypeptide length (e.g., n=5) is achieved.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DDT for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white, fluffy powder.

cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Resin_Swelling 1. Resin Swelling (Fmoc-Rink Amide) Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection_1->Amino_Acid_Coupling Washing_1 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing_1 Repeat_Cycle 5. Repeat Cycle (n-1) times Washing_1->Repeat_Cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Purity_Mass Purity & Mass (HPLC, Mass Spec) Lyophilization->Purity_Mass Structure Secondary Structure (Circular Dichroism) Lyophilization->Structure Morphology Morphology (SEM, TEM) Lyophilization->Morphology Mechanical Mechanical Properties (Rheometry) Lyophilization->Mechanical Biomaterial Biomaterial Scaffold (with this compound) Integrin Cell Surface Integrins Biomaterial->Integrin Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Polymerization Nucleus Nucleus Actin->Nucleus Mechano-transduction Gene_Expression Gene Expression (e.g., differentiation markers) Nucleus->Gene_Expression Regulation

Cell-based assays using peptides containing 2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays for Peptides Containing 2-Amino-5-phenylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of peptide-based therapeutics is often hampered by poor proteolytic stability and suboptimal binding affinities. The incorporation of unnatural amino acids offers a robust strategy to overcome these limitations. This guide focuses on peptides containing this compound (App), a non-proteinogenic amino acid characterized by an extended hydrophobic side chain. We detail the scientific rationale for using App to enhance peptide performance, particularly for inhibiting intracellular protein-protein interactions (PPIs). This document provides a series of detailed, field-proven protocols for researchers to validate the performance of App-containing peptides, including methods to assess serum stability, confirm intracellular target engagement, and quantify downstream effects on cell signaling pathways.

The Scientific Rationale: Why Incorporate this compound (App)?

This compound (App), also known as 5-phenylnorvaline, is an analog of norvaline with a terminal phenyl group.[1][2] Its structure provides a unique combination of hydrophobicity and conformational flexibility, making it a powerful tool for peptide design.

Enhancing Proteolytic Stability

Native peptides composed of L-amino acids are rapidly degraded by proteases in serum and within cells, severely limiting their therapeutic utility.[3][4] The introduction of unnatural amino acids like App disrupts the recognition sites for common proteases.[5] The bulky, non-native side chain of App sterically hinders the approach of proteolytic enzymes, significantly extending the peptide's half-life in biological media. This enhanced stability is a prerequisite for effective action in cell-based assays and in vivo applications.

Modulating Protein-Protein Interactions (PPIs)

Many critical disease pathways are driven by protein-protein interactions. These interactions are notoriously difficult to target with small molecules due to their large, often flat and featureless, binding interfaces.[2][6] Peptides, however, can mimic the secondary structures (e.g., α-helices) that frequently mediate these interactions.[2]

The App side chain plays a crucial role here. PPIs are often mediated by "hot spots" of a few key amino acid residues, which are frequently hydrophobic (e.g., Phe, Leu, Trp).[5] By strategically replacing a natural amino acid with App, a peptide can be engineered to:

  • Increase Hydrophobic Contacts: The extended phenylalkyl side chain of App can penetrate deeper into hydrophobic pockets on a target protein, increasing the buried surface area and enhancing binding affinity.[7]

  • Mimic Key Residues: App can serve as a mimic for residues like Phenylalanine or Leucine, but with altered spacing and rotational freedom, allowing for fine-tuning of the interaction with the target protein.[5][8]

  • Induce Favorable Conformations: The incorporation of unnatural amino acids can help pre-organize the peptide into its bioactive conformation (e.g., a stable α-helix), reducing the entropic penalty of binding and thereby increasing affinity.[7][9]

The diagram below illustrates how an App-containing peptide can disrupt a critical protein-protein interaction, leading to the inhibition of a downstream signaling cascade.

PPI_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by App-Peptide ProtA Protein A ProtB Protein B ProtA->ProtB Binding Downstream Downstream Effector ProtB->Downstream Activation Signal Signal Transduction Downstream->Signal ProtA_i Protein A ProtB_i Protein B AppPep App-Peptide AppPep->ProtA_i Competitive Binding Downstream_i Downstream Effector NoSignal Signaling Blocked Downstream_i->NoSignal

Figure 1: Mechanism of PPI inhibition by an App-containing peptide.

Experimental Validation: A Three-Pillar Approach

To validate an App-containing peptide, we propose a self-validating system of three core experiments. This workflow first confirms the peptide's stability, then verifies it engages the correct intracellular target, and finally quantifies its functional effect on the cell.

Workflow P1 Protocol 1: Serum Stability Assay P2 Protocol 2: Target Engagement (CETSA) P1->P2 Is it stable? P3 Protocol 3: Functional Assay (In-Cell Western) P2->P3 Does it bind its target? Result Validated Peptide Lead P3->Result Does it work?

Figure 2: Experimental workflow for validating App-containing peptides.

Detailed Protocols & Methodologies

Protocol 1: Peptide Stability in Human Serum

Objective: To determine the half-life of an App-containing peptide compared to its natural (wild-type) counterpart in human serum. This assay is critical to demonstrate the primary advantage conferred by the App modification.

Materials:

  • App-Peptide and Wild-Type (WT) Peptide (lyophilized, >95% purity)

  • Pooled Human Serum (commercial source, e.g., Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA) in water or Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • HPLC Solvents: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in ACN)

Procedure:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both the App-Peptide and WT-Peptide in PBS.

  • Reaction Setup: In low-bind microcentrifuge tubes, add 180 µL of human serum (pre-warmed to 37°C). To this, add 20 µL of the peptide stock solution to achieve a final concentration of 100 µg/mL. Gently mix.

  • Incubation: Incubate the tubes in a water bath or incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each reaction tube.

  • Quench Reaction: Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold Quenching Solution (TCA or ACN). This will precipitate the serum proteins and stop enzymatic degradation.[3][10]

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for 15 minutes.

  • Clarification: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 50 µL) onto the RP-HPLC system.[1][4][10]

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Normalize the peak area at each time point to the area at T=0 (100%). Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Expected Outcome & Data Presentation:

Time Point% Intact WT-Peptide (Mean ± SD)% Intact App-Peptide (Mean ± SD)
0 min100 ± 0.0100 ± 0.0
30 min45.2 ± 3.198.5 ± 1.2
2 hours8.9 ± 1.595.1 ± 2.5
8 hours< 1.082.4 ± 4.0
24 hoursNot Detected65.7 ± 3.8
t½ (hours) ~0.4 > 48
Table 1: Example serum stability data comparing a wild-type (WT) peptide to its App-modified analog.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the App-peptide binds to its intended intracellular target protein in a live-cell context. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][12]

Materials:

  • Cell line expressing the target protein

  • App-Peptide and a scrambled control peptide

  • Vehicle control (e.g., DMSO or PBS)

  • Cell culture medium and supplies

  • PCR tubes or 96-well PCR plate

  • Thermal cycler or heating blocks

  • Lysis Buffer (e.g., PBS with protease/phosphatase inhibitors and 0.4% NP-40)

  • Antibodies for Western Blot: Primary antibody against the target protein, HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., 10 cm dishes) and grow to ~80-90% confluency.

  • Treatment: Treat cells with the App-Peptide (e.g., 20 µM), scrambled peptide (20 µM), or vehicle for a defined period (e.g., 2 hours) in serum-free media.

  • Cell Harvesting & Aliquoting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each condition.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12][13]

  • Cell Lysis: Add ice-cold Lysis Buffer to each tube. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Normalize total protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody for the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for each condition. Plot the relative band intensity versus temperature to generate melting curves. A rightward shift in the melting curve for the App-Peptide treated sample compared to controls indicates target stabilization and therefore, engagement.[11]

Expected Outcome & Data Presentation:

Temperature (°C)Relative Soluble Target (Vehicle)Relative Soluble Target (App-Peptide)
461.001.00
500.950.98
540.52 (Tagg)0.91
580.150.55 (Tagg)
620.050.21
Table 2: Example CETSA data showing a thermal shift (ΔTagg) of +4°C upon peptide binding.
Protocol 3: In-Cell Western (ICW) for Functional Activity

Objective: To quantify the downstream effect of target engagement, such as the inhibition of a specific phosphorylation event in a signaling pathway. ICW is a quantitative immunofluorescence assay performed in a microplate format.[8][14][15]

Materials:

  • 96-well clear-bottom black plate

  • Cell line and culture medium

  • Stimulant (e.g., growth factor like EGF to activate the pathway)

  • App-Peptide, WT-Peptide, and scrambled control

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Intercept® (TBS) Blocking Buffer (LI-COR) or 3% BSA in TBST

  • Primary Antibodies (from different host species):

    • Rabbit anti-phospho-protein (e.g., anti-p-ERK)

    • Mouse anti-total protein (e.g., anti-total-ERK for normalization)

  • Secondary Antibodies (with different fluorescent dyes):

    • IRDye® 800CW Goat anti-Rabbit

    • IRDye® 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR Odyssey®)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Pre-treatment: Pre-treat cells with various concentrations of the App-Peptide (to determine IC50), WT-Peptide, or scrambled control for 2-4 hours. Include vehicle-only wells.

  • Stimulation: Add the stimulant (e.g., EGF at 100 ng/mL) to all wells except the unstimulated negative control for a short period (e.g., 10 minutes) to induce phosphorylation.

  • Fixation: Immediately after stimulation, remove the medium and add 100 µL of 4% PFA to each well. Fix for 20 minutes at room temperature.

  • Permeabilization: Wash wells 3x with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash wells 3x with TBST. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature with gentle shaking.[14]

  • Primary Antibody Incubation: Remove blocking buffer. Add 50 µL of the primary antibody cocktail (both anti-phospho and anti-total antibodies diluted in blocking buffer) to each well. Incubate overnight at 4°C.[14][16]

  • Secondary Antibody Incubation: Wash wells 5x with TBST. Add 50 µL of the secondary antibody cocktail (both IRDye antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash wells 5x with TBST. Ensure the plate bottom is clean and dry. Scan the plate on an infrared imager at both 700 nm (total protein) and 800 nm (phospho-protein) channels.

  • Data Analysis: Quantify the fluorescence intensity in both channels. For each well, calculate the normalized signal: (800 nm intensity / 700 nm intensity). Plot the normalized signal against the peptide concentration and fit a dose-response curve to determine the IC50 value.

Expected Outcome & Data Presentation:

PeptideTargetIC50 (µM)
App-Peptidep-ERK Inhibition2.5
WT-Peptidep-ERK Inhibition45.8
Scrambled-Appp-ERK Inhibition> 100
Table 3: Example ICW data demonstrating potent and specific inhibition of ERK phosphorylation by the App-Peptide.

Conclusion

The incorporation of this compound is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By systematically applying the protocols outlined in this guide—confirming stability, verifying target engagement, and quantifying functional activity—researchers can build a robust data package to support the development of novel peptide-based inhibitors. This integrated approach ensures that experimental choices are driven by scientific rationale and that the resulting data is both reliable and translatable.

References

Application Note & Protocol: In Vitro Cytotoxicity Profiling of 2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Need for Early Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel chemical entities is a critical early step in the drug discovery and chemical safety pipeline.[1][2] In vitro cytotoxicity assays provide essential, early-stage data on the concentration-dependent toxicity of a compound, enabling researchers to screen compound libraries, prioritize candidates, and elucidate mechanisms of cell death.[1] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 2-Amino-5-phenylpentanoic acid, a novel amino acid analog. Given the limited public data on this specific molecule, the protocols outlined here establish a robust, multi-faceted screening funnel applicable to any new chemical entity with an unknown biological activity profile.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind key experimental choices, empowering researchers to design, execute, and interpret cytotoxicity studies with confidence. We will cover three fundamental assays that, when used in combination, provide a holistic view of a compound's potential toxicity:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[3][4]

  • LDH Release Assay: Quantifies the loss of plasma membrane integrity.[5][6][7]

  • Annexin V/PI Staining: Differentiates between apoptotic and necrotic cell death pathways.[8]

The "Why": Selecting a Strategic Assay Panel

No single assay can definitively characterize a compound's cytotoxicity. A strategic combination of assays provides a more complete picture by probing different cellular health indicators.

  • Metabolic Activity (MTT): The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4] A decrease in this activity can indicate a reduction in cell proliferation or a direct impairment of mitochondrial function, both of which are hallmarks of cytotoxicity. It is an excellent first-pass screening assay due to its high throughput and sensitivity.[9]

  • Membrane Integrity (LDH): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[5][6][7] When the plasma membrane is compromised—a late-stage event in apoptosis or the primary event in necrosis—LDH is released into the cell culture medium.[5][7] Measuring extracellular LDH activity provides a reliable marker of cell lysis.[5][6] This assay is complementary to the MTT assay, as a compound could inhibit metabolic activity without immediately rupturing the cell membrane.

  • Apoptosis vs. Necrosis (Annexin V/PI): Understanding the mode of cell death is crucial. The Annexin V assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[8] Using these two markers together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[8]

Logical Workflow for Cytotoxicity Assessment

A logical workflow ensures that resources are used efficiently, starting with broad screening and moving to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Viability & Integrity Assessment cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Mechanism of Action (If Cytotoxic) A Compound Preparation (this compound) Serial Dilutions C Compound Treatment (24h, 48h, 72h) A->C B Cell Line Selection & Seeding (e.g., HepG2, HEK293) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Calculate % Viability Determine IC50 Value D->F E->F G Decision Point: Is Compound Cytotoxic? F->G H Annexin V / PI Staining (Flow Cytometry) G->H Yes I Characterize Cell Death Pathway (Apoptosis vs. Necrosis) H->I

Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.

Experimental Design: Keys to Self-Validating Protocols

Cell Line Selection

The choice of cell line is paramount and depends on the intended application of the compound.[12] For a general toxicity screen of a novel compound like this compound, it is advisable to use well-characterized, robust cell lines from different tissue origins.

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidney, a key organ for excretion and a common target for compound-induced toxicity.[9]

  • A Non-cancerous Cell Line: Including a non-cancerous line (e.g., human fibroblasts) helps to assess selectivity and the general therapeutic index.[9]

Controls: The Foundation of Reliable Data

Every assay plate must include a complete set of controls to ensure the validity of the results.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This control accounts for any potential toxicity from the solvent itself. The final DMSO concentration should typically not exceed 0.5% (v/v).[1][13]

  • Untreated Control (Negative Control): Cells in culture medium only. This represents 100% viability or baseline LDH release.

  • Positive Control: Cells treated with a known cytotoxic compound (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive to toxic insults.

  • Medium-Only Control (Blank): Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance/fluorescence of the medium and reagents.[14]

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4]

G A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenases (NAD(P)H) A->C B MTT (Yellow, Water-Soluble) D Formazan (Purple, Insoluble Crystals) B->D Reduction C->D F Purple Solution D->F Dissolution E Solubilization (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G

Caption: Principle of the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

  • Microplate reader (capable of reading absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4][15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[5]

Materials:

  • LDH Assay Kit (commercially available kits from suppliers like Thermo Fisher Scientific, Promega, or Abcam are recommended for consistency).

  • 96-well flat-bottom sterile plates.

  • Lysis Buffer (often 10X, provided in kits) to create the "Maximum LDH Release" control.

  • Microplate reader (capable of reading absorbance at ~490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Control Lysis: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[7]

  • Measurement: Measure the absorbance at 490 nm. It is recommended to also measure a reference wavelength of 680 nm to subtract background absorbance.[7]

Protocol 3: Annexin V-FITC / PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • 6-well plates.

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.[8] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8][11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples by flow cytometry within one hour.[1][8]

    • Healthy cells: Annexin V-negative and PI-negative.[8]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Data Analysis and Presentation

Calculating Percentage Viability and Cytotoxicity

The primary output of the MTT and LDH assays is a measure of cell viability or death relative to controls.

For MTT Assay:

  • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

For LDH Assay:

  • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%.[1] It is a key metric of a compound's potency.

  • Normalize Data: Convert raw data to % Viability or % Inhibition.[17]

  • Log-Transform Concentration: The x-axis (compound concentration) should be log-transformed.[18][19]

  • Non-linear Regression: Plot the normalized response versus the log-transformed concentration and fit the data using a non-linear regression model (sigmoidal, 4-parameter logistic curve).[18][19]

  • Calculate IC50: Software such as GraphPad Prism or specialized Excel add-ins can automatically calculate the IC50 value from the fitted curve.[18][20]

Data Presentation Tables

Results should be presented clearly and concisely. Data are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.[1]

Table 1: Hypothetical IC50 Values for this compound

Cell LineExposure TimeIC50 (µM) [Mean ± SD]
HepG2 24 hours75.2 ± 5.6
48 hours48.9 ± 3.1
HEK293 24 hours110.5 ± 8.9
48 hours82.1 ± 6.4
Doxorubicin (Control) 48 hours0.8 ± 0.1

Expert Insights and Troubleshooting

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[21]Ensure a homogenous cell suspension before and during plating. Calibrate pipettes. Avoid using outer wells; fill them with sterile PBS to create a humidity barrier.[21]
Low absorbance readings in MTT assay Cell density is too low; Insufficient incubation time with MTT reagent; Formazan crystals not fully dissolved.[13]Optimize cell seeding density through titration. Increase MTT incubation time (e.g., from 2 to 4 hours). Increase shaking time after adding solvent or gently pipette to mix.[13]
High background in LDH assay Serum in the culture medium contains endogenous LDH; Microbial contamination.[7][13]Use a serum-free medium during the final hours of compound exposure if possible. Visually inspect plates for contamination.[13]
Unexpected cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is non-toxic to the cells, typically ≤ 0.5% for DMSO.[1][13]

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this unique non-natural amino acid. Here, we provide in-depth troubleshooting guidance and frequently asked questions to facilitate the smooth progression of your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound, a derivative of norvaline, possesses a distinct molecular structure that contributes to its solubility characteristics. The presence of a phenyl group on the side chain imparts significant hydrophobicity, while the α-amino and carboxylic acid groups exist in a zwitterionic state in the solid form and at its isoelectric point (pI) in solution. This zwitterionic nature leads to strong intermolecular ionic interactions, resulting in a stable crystal lattice that requires considerable energy to disrupt.[1] Consequently, its solubility in non-polar organic solvents is generally low.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

While precise, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, we can infer its behavior based on its structural similarity to other hydrophobic amino acids like norvaline and phenylalanine. The following table provides a qualitative and estimated solubility guide.

SolventPolarityExpected SolubilityRationale & Expert Insights
Water (neutral pH) HighLowAt its isoelectric point (pI), the zwitterionic form dominates, leading to strong intermolecular ionic attractions and reduced solubility.
Methanol / Ethanol HighModerateThese polar protic solvents can disrupt the ionic interactions of the zwitterion through hydrogen bonding, leading to moderate solubility. Solubility generally decreases as the alkyl chain of the alcohol increases (e.g., isopropanol, butanol).
Dimethyl Sulfoxide (DMSO) HighHighAs a strong, polar aprotic solvent, DMSO is highly effective at solvating a wide array of organic molecules, including many amino acids.[2] It can effectively disrupt the crystal lattice of the amino acid.
Dimethylformamide (DMF) HighHighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many amino acids and is a common choice in peptide synthesis.
Acetonitrile (ACN) MediumLow to ModerateWhile polar, ACN is generally less effective than DMSO or DMF for dissolving zwitterionic amino acids. It may be useful in combination with other solvents.
Dichloromethane (DCM) LowVery LowAs a non-polar solvent, DCM is unable to effectively solvate the charged groups of the zwitterion, resulting in very poor solubility.
Hexane / Toluene Very LowInsolubleThese non-polar solvents lack the ability to overcome the strong ionic forces within the amino acid's crystal structure.[1]

Q2: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?

If you are facing immediate solubility issues, consider the following troubleshooting workflow:

Caption: Initial troubleshooting workflow for solubility issues.

Q3: How does pH affect the solubility of this compound in organic solvents?

The pH of the solution is a critical factor influencing the solubility of amino acids. By adjusting the pH away from the isoelectric point (pI), the zwitterionic form is converted to either a cationic (at acidic pH) or anionic (at basic pH) species. These charged forms are generally more soluble in polar solvents.

  • Acidic Conditions (pH < pI): The carboxylic acid group is protonated (-COOH), and the amino group is protonated (-NH3+), resulting in a net positive charge.

  • Basic Conditions (pH > pI): The carboxylic acid group is deprotonated (-COO-), and the amino group is neutral (-NH2), resulting in a net negative charge.

Q4: Can I heat the mixture to improve solubility?

Gentle heating can often increase the solubility of amino acids. However, it is crucial to proceed with caution, as excessive heat can lead to degradation of the compound. A temperature range of 30-40°C is a safe starting point. Always monitor for any changes in color or the appearance of precipitates that might indicate degradation.

Troubleshooting Guides

Issue 1: Complete Insolubility in a Selected Organic Solvent

Causality: The chosen solvent may lack the necessary polarity to overcome the strong intermolecular forces of the zwitterionic amino acid.

Troubleshooting Protocol:

  • Solvent Re-evaluation:

    • If you are using a non-polar solvent (e.g., hexane, toluene, DCM), switch to a polar aprotic solvent like DMSO or DMF for maximal solubility.

    • If using a polar protic solvent like methanol or ethanol with limited success, consider a stronger polar aprotic solvent.

  • Co-solvent System:

    • If you must use a less-polar solvent for your reaction, attempt to dissolve the amino acid in a minimal amount of a strong solvent (e.g., DMSO) first.

    • Slowly add the primary, less-polar solvent to this solution while vigorously stirring. Be mindful of potential precipitation.

Issue 2: Slow Dissolution or Presence of Undissolved Particles

Causality: The dissolution process may be kinetically limited, or you may be approaching the solubility limit in the chosen solvent.

Troubleshooting Protocol:

  • Mechanical Agitation:

    • Vortexing: Vigorously vortex the sample for several minutes.

    • Sonication: Place the sample in a sonicator bath for 5-15 minute intervals. This can help break up aggregates and increase the surface area of the solid.

  • Gentle Heating:

    • Warm the sample to 30-40°C in a water bath while stirring. Avoid direct, high heat.

  • pH Adjustment (for polar protic or aqueous-organic mixtures):

    • Add a small amount of a suitable acid (e.g., a dilute solution of HCl in the solvent) or base (e.g., a dilute solution of NaOH or an organic base like triethylamine) to shift the equilibrium away from the zwitterionic state.

Issue 3: Precipitation Upon Addition to a Reaction Mixture

Causality: The change in the overall solvent composition or the presence of other reagents in the reaction mixture can decrease the solubility of the amino acid.

Troubleshooting Protocol:

  • Pre-dissolution in a Compatible Solvent:

    • Dissolve the this compound in a small volume of a strong, compatible solvent (e.g., DMSO or DMF) before adding it to the main reaction mixture. Ensure that this solvent does not interfere with your reaction chemistry.

  • Slow Addition:

    • Add the solution of the amino acid to the reaction mixture dropwise with vigorous stirring. This can prevent localized high concentrations that may lead to precipitation.

  • Temperature Control:

    • Maintain the temperature of the reaction mixture during the addition. If the reaction is conducted at a lower temperature, ensure the amino acid solution is also pre-chilled to a similar temperature before addition.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in a Polar Aprotic Solvent
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add a small volume of the chosen solvent (e.g., DMSO or DMF) to the vial. A starting point is often to aim for a concentrated stock solution (e.g., 10-50 mg/mL).

  • Vortex the mixture for 2-3 minutes.

  • If undissolved particles remain, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect for complete dissolution. If necessary, repeat sonication or gently warm the solution to 30-40°C.

  • Once dissolved, the solution can be used directly or further diluted as required for the experiment.

Protocol 2: Dissolution Using a Co-Solvent System and pH Adjustment
  • Weigh the this compound into a vial.

  • Add a minimal amount of a strong polar solvent (e.g., DMSO) to just wet the solid.

  • Slowly add your primary solvent (e.g., methanol or an aqueous buffer) while vortexing.

  • If solubility is still limited, add a small aliquot of an acidic or basic solution to adjust the pH. For example, add 1-5% (v/v) of a 1M HCl solution or a 1M NaOH solution.

  • Continue to agitate the solution until the solid is fully dissolved.

Logical Relationships in Solubility Enhancement

G cluster_0 Primary Factors cluster_1 Secondary Factors Solvent Polarity Solvent Polarity Solubility Solubility Solvent Polarity->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Mechanical Agitation Mechanical Agitation Dissolution Rate Dissolution Rate Mechanical Agitation->Dissolution Rate Apparent Solubility Apparent Solubility Dissolution Rate->Apparent Solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Cleavage Cocktail Optimization for Resins with 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for optimizing the cleavage of peptides containing the unnatural amino acid 2-Amino-5-phenylpentanoic acid (App) from solid-phase resins. The principles discussed here are grounded in established peptide chemistry and are designed to help you troubleshoot common issues and maximize the yield and purity of your final product.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts underpinning peptide cleavage, providing the necessary background for troubleshooting and optimization.

Q1: What is the fundamental purpose of a "cleavage cocktail" in solid-phase peptide synthesis (SPPS)?

A: In Fmoc-based SPPS, a peptide is synthesized while being anchored to a solid support (resin) and its reactive amino acid side chains are protected with acid-labile groups. The final step is to simultaneously cleave the peptide from the resin and remove all these side-chain protecting groups. This is accomplished by treating the peptide-resin with a strong acid, typically Trifluoroacetic Acid (TFA).[1]

However, TFA alone is insufficient and can be destructive. During the process, it generates highly reactive cationic species from the protecting groups (e.g., t-butyl cations) and the resin linker.[2] If left unchecked, these cations can re-attach to or modify nucleophilic side chains in the peptide, such as Tryptophan, Methionine, and Tyrosine, leading to undesired side products and reduced yield.[3]

The "cleavage cocktail" is the solution used for this final step, consisting of TFA and a carefully selected mixture of additives called scavengers . These scavengers are nucleophilic agents that trap or "scavenge" the reactive cations before they can damage the peptide.[2][4]

Q2: Does the presence of this compound (App) in my peptide require a special cleavage cocktail?

A: this compound is a phenylalanine analogue with an extended alkyl chain separating the phenyl ring from the peptide backbone. While the phenyl ring itself is less susceptible to direct electrophilic attack than the indole ring of Tryptophan, its presence does not eliminate the need for a carefully optimized cocktail.

The primary consideration for your cleavage cocktail is not just the App residue itself, but the entire peptide sequence . The choice of scavengers is dictated by the other amino acids present, especially sensitive ones like Trp, Met, Cys, and Arg.[3][5] For example, if your peptide is Ac-Tyr-App-Trp-Arg(Pbf)-Gly-NH2, the cleavage cocktail must contain scavengers to protect Tyr, Trp, and the cation generated from the Pbf group on Arg. The App residue is relatively stable under standard cleavage conditions, but the overall success depends on protecting the more vulnerable parts of your sequence.

Q3: What are the most common scavengers and what specific reactive species do they target?

A: The selection of scavengers is the most critical part of optimizing a cleavage cocktail. Each scavenger has a specific purpose.

ScavengerTypical % (v/v or w/v)Target Reactive Species & Purpose
Water (H₂O) 2.5 - 5%A universal proton source and scavenger for some carbocations. Helps suppress aspartimide formation.[6][7]
Triisopropylsilane (TIS) 2.5 - 5%A highly effective scavenger for trityl (Trt) and t-butyl cations. It works via reductive quenching, which is very clean.[2][4][6] Strongly recommended for any peptide containing Trt, tBu, or Boc protecting groups.
1,2-Ethanedithiol (EDT) 1 - 2.5%A strong nucleophile, particularly effective at scavenging trityl cations and preventing re-attachment to Cys residues.[6][8] It is also useful for protecting Trp. Caution: Can have a strong odor and may cause dithioketal formation on Trp with prolonged exposure.
Thioanisole 2.5 - 5%A soft nucleophile that protects against sulfonation of Trp from Arg(Pmc/Pbf) deprotection and also protects Met from alkylation.[5][9]
Phenol 2.5 - 5%An aromatic scavenger that can trap various carbocations. It is particularly useful for protecting Tyr and Trp residues.[7][9]
Dithiothreitol (DTT) 5% (w/v)A low-odor alternative to EDT, used to scavenge cations and prevent disulfide formation if a free thiol is desired.[9]

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures with causal explanations and actionable solutions.

Issue 1: Low or No Peptide Yield After Cleavage

Q: I performed the cleavage and precipitation, but my final lyophilized powder weighs much less than expected. What went wrong?

A: Low yield is a common issue that can stem from several distinct problems during the cleavage and work-up process.

  • Possible Cause 1: Incomplete Cleavage. The peptide was not fully cleaved from the resin. This can happen if the cleavage time is too short or the TFA concentration is too low for the specific resin linker used (e.g., Rink Amide resins require >70% TFA).[7]

    • Solution: Perform a small-scale test cleavage and analyze both the cleaved solution and the resin.[8] If significant peptide remains on the resin, increase the cleavage time (from 2 hours to 3-4 hours) or perform a second wash of the resin with fresh cleavage cocktail and combine the filtrates.[8]

  • Possible Cause 2: Peptide Re-attachment. During cleavage, cations generated from the resin linker can be attacked by electron-rich side chains (especially C-terminal Trp or Tyr), causing the peptide to irreversibly re-attach to the resin.[3]

    • Solution: This is a scavenger problem. Ensure your cocktail includes a highly effective cation scavenger like TIS. For peptides ending in Trp on a PAL or BAL resin, specific cocktails like Reagent R are recommended to minimize this side reaction.[3][9]

  • Possible Cause 3: Poor Precipitation. The peptide may be soluble or partially soluble in the precipitation solvent (typically cold diethyl ether). This is more common with hydrophobic or short peptides.

    • Solution: After centrifuging your ether suspension, carefully collect the supernatant and check it for your peptide via LC-MS. If the peptide is present, you may need to evaporate the ether or use a different precipitation solvent like methyl t-butyl ether (MTBE), which is less hygroscopic. Chilling the ether/peptide mixture for an extended period (e.g., overnight at 4°C) can also maximize recovery.[3]

Issue 2: Multiple Unidentified Peaks in HPLC/MS Analysis

Q: My crude peptide looks very impure on the HPLC trace, with many unexpected peaks close to my main product peak. How can I identify and eliminate these contaminants?

A: The presence of unexpected peaks points to side reactions occurring during cleavage due to inadequate scavenging.

  • Possible Cause 1: Alkylation of Sensitive Residues. Cations generated from protecting groups (e.g., t-butyl from Boc/tBu, trityl from Trt) have attached to nucleophilic side chains.

    • Affected Residues:

      • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.

      • Methionine (Met): The thioether can be alkylated, leading to sulfonium ions.

      • Tyrosine (Tyr): The phenol ring can be alkylated.

      • Cysteine (Cys): The free thiol is a prime target for alkylation.

    • Solution: This is the classic role for scavengers. The universal TFA/TIS/H₂O (95:2.5:2.5) cocktail is a great starting point for many peptides. If your peptide contains Trp and Arg(Pbf), you may need a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT), which provides multiple layers of protection.[5][7] The use of Fmoc-Trp(Boc) during synthesis can also eliminate many Trp-related side reactions.

  • Possible Cause 2: Scavenger Adducts. Some scavengers, particularly thiols like EDT, can sometimes form adducts with the peptide, especially with prolonged cleavage times.

    • Solution: Reduce the cleavage time to the minimum required for complete deprotection (typically 2-3 hours). If scavenger peaks are co-eluting with your product during purification, try altering the HPLC gradient to improve resolution.[8]

  • Possible Cause 3: Aspartimide Formation. Sequences containing Asp-Gly or Asp-Ser are prone to forming a stable five-membered ring (aspartimide) under acidic or basic conditions. This can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[10]

    • Solution: While largely a synthesis problem, using a cleavage cocktail with a higher water content (e.g., 5%) can sometimes help suppress this during deprotection. The primary solution is to use protecting groups like Hmb or Dmb on the preceding residue during synthesis to prevent the initial formation.[10]

Section 3: Protocols and Optimization Workflows

Protocol 1: The Essential Test Cleavage

Before committing your entire batch of resin, always perform a small-scale test cleavage to optimize conditions.[8]

Objective: To verify cleavage efficiency and identify potential side products with a minimal loss of material.

Methodology:

  • Resin Sampling: Transfer approximately 10-20 mg of your dry peptide-resin to a 1.5 mL microcentrifuge tube.

  • Cocktail Preparation: Prepare ~200-400 µL of your chosen cleavage cocktail in a separate vial immediately before use. For a peptide containing App, Tyr, and Arg(Pbf), a good starting point is TFA/TIS/H₂O/Thioanisole (92.5:2.5:2.5:2.5) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Cap the tube and allow it to react at room temperature for 2 hours, vortexing occasionally.

  • Isolation: After 2 hours, centrifuge the tube to pellet the resin. Carefully transfer the supernatant (which contains your peptide) to a new tube.

  • TFA Evaporation: Gently blow a stream of nitrogen or air over the supernatant to evaporate most of the TFA. This is a critical step for small volumes.

  • Analysis: Re-dissolve the residue in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze directly by LC-MS.

  • Evaluation: Examine the mass spectrum for the expected molecular weight and the HPLC trace for purity and the presence of side products. Adjust your cleavage cocktail for the full-scale reaction based on these results.

Visual Workflow: Test Cleavage Optimization

CleavageOptimization cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_decision Evaluation cluster_outcome Action Start Start with Dry Peptide-Resin Sample Take 10-20 mg Resin Sample Start->Sample PrepCocktail Prepare Test Cleavage Cocktail Cleave Add Cocktail React for 2h PrepCocktail->Cleave Isolate Isolate Supernatant Cleave->Isolate Analyze Analyze by LC-MS Isolate->Analyze Check Complete Cleavage & High Purity? Analyze->Check Proceed Proceed with Full-Scale Cleavage Check->Proceed Yes Optimize Optimize Cocktail: - Adjust Scavengers - Increase Time Check->Optimize No Optimize->PrepCocktail Iterate ScavengerSelection Start Start: Peptide Sequence Analysis Cocktail_Base Base: TFA/H2O/TIS (95:2.5:2.5) Start->Cocktail_Base HasTrp Contains Trp? HasCys Contains Cys? HasTrp->HasCys Yes HasTrp->HasCys No HasMet Contains Met? HasCys->HasMet Yes Add_EDT Add EDT (e.g., 2.5%) HasCys->Add_EDT No HasArg Contains Arg(Pbf/Pmc)? HasMet->HasArg Yes HasMet->HasArg No Add_Thioanisole Add Thioanisole (e.g., 5%) HasArg->Add_Thioanisole No Use_ReagentK Consider Reagent K for maximum protection HasArg->Use_ReagentK Yes Cocktail_Base->HasTrp Add_EDT->HasMet

References

Technical Support Center: Chiral Integrity of 2-Amino-5-phenylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical challenge in peptide synthesis: the racemization of the non-proteinogenic amino acid, 2-amino-5-phenylpentanoic acid. Maintaining the stereochemical integrity of this and other chiral amino acids is paramount, as the introduction of diastereomeric impurities can significantly alter the biological activity, efficacy, and safety of a synthetic peptide.

This resource offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, mitigate, and quantify racemization in your peptide synthesis workflows.

Troubleshooting Guide: High Diastereomeric Impurity Detected

Issue: Post-synthesis analysis (e.g., chiral HPLC, LC-MS) of your peptide containing this compound reveals a significant peak corresponding to the D-diastereomer, indicating a high level of racemization during the coupling step.

Logical Troubleshooting Workflow

Below is a systematic workflow to identify and resolve the root cause of racemization.

Troubleshooting_Racemization cluster_coupling Coupling Reagent Details cluster_base Base Selection Details start High Racemization Detected for This compound coupling_reagent Step 1: Evaluate Coupling Reagent & Additives start->coupling_reagent base_selection Step 2: Assess Base Selection coupling_reagent->base_selection If using carbodiimide, ensure additive is present. If using onium salt, consider alternatives. carbodiimide Using Carbodiimide (DCC, DIC)? Add OxymaPure or HOAt. coupling_reagent->carbodiimide onium Using Onium Salt (HBTU, HATU)? Consider COMU for sensitive couplings. coupling_reagent->onium reaction_conditions Step 3: Review Reaction Conditions base_selection->reaction_conditions If using strong/unhindered base, switch to a weaker/hindered alternative. dipea Using DIPEA? Switch to NMM or 2,4,6-Collidine. base_selection->dipea equivalents Reduce base equivalents to the minimum required. base_selection->equivalents protocol_optimization Step 4: Implement Protocol Optimization reaction_conditions->protocol_optimization If temperature is elevated, reduce it. If pre-activation is long, shorten it. solution Solution: Minimized Racemization protocol_optimization->solution

Caption: A step-by-step workflow for diagnosing and resolving high racemization levels.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single, pure enantiomer (the biologically active L-form) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this results in the incorporation of the incorrect D-form of this compound, creating a diastereomeric peptide impurity. These impurities can be challenging to separate and may drastically alter the peptide's 3D structure, leading to reduced biological activity or off-target effects.[1]

Q2: What are the primary chemical mechanisms leading to racemization during peptide coupling?

A2: Racemization during peptide bond formation primarily proceeds through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the predominant pathway. The activated carboxyl group of the Nα-protected amino acid (e.g., Fmoc-2-amino-5-phenylpentanoic acid-OH) undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and is easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-products.[1][2] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway compared to acyl protecting groups, but the risk remains, especially with sensitive amino acids.[3]

  • Direct Enolization (α-Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate. This pathway is less common but can become significant under strongly basic conditions or with amino acids that have side chains that can stabilize the negative charge.[1][2]

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway (Major) cluster_enolization Direct Enolization Pathway (Minor) activated_aa Activated L-Amino Acid oxazolone Oxazolone Intermediate activated_aa->oxazolone Intramolecular Cyclization achiral_int Planar Achiral Intermediate oxazolone->achiral_int + Base - H+ racemized_prod L- and D-Peptide (Racemized) achiral_int->racemized_prod + Amine activated_aa2 Activated L-Amino Acid enolate Planar Enolate Intermediate activated_aa2->enolate + Strong Base - H+ racemized_prod2 L- and D-Peptide (Racemized) enolate->racemized_prod2 + Amine

Caption: The two primary mechanisms of racemization during peptide coupling.

Q3: How does the bulky side chain of this compound influence its susceptibility to racemization?

A3: The phenylpentyl side chain of this compound is bulky and non-polar. While steric hindrance at the α-carbon can sometimes slow down the rate of oxazolone formation, it can also hinder the desired coupling reaction.[4] If the coupling is slow, the activated amino acid intermediate exists for a longer period, increasing the time available for a base to abstract the α-proton and cause racemization. Studies on amino acids with bulky side chains like valine and isoleucine have shown they are more susceptible to racemization in polar solvents.[5] Therefore, optimizing the balance between rapid coupling and minimal exposure to basic conditions is crucial.

Q4: Which coupling reagents and additives are best for minimizing racemization of this amino acid?

A4: The choice of coupling reagent is critical.

  • Carbodiimides (DCC, DIC): These are effective but can lead to high levels of racemization if used alone. It is essential to use them with racemization-suppressing additives. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective than 1-hydroxybenzotriazole (HOBt).[1] The combination of DIC/Oxyma is often a very mild and effective choice.[6]

  • Onium Salts (HBTU, HATU, HCTU): These reagents are highly efficient but require a base for activation, which increases the risk of racemization. HATU, in particular, can lead to higher racemization for sensitive amino acids.[6] For challenging couplings where high reactivity is needed, COMU (which incorporates an Oxyma moiety) can provide high efficiency with reduced racemization risk compared to HBTU/HATU.[3][7]

Q5: What is the role of the base in racemization, and which one should I use?

A5: The base is often the primary culprit in promoting racemization. Both its strength and steric hindrance are important factors.[8]

  • Strong, less hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are more likely to abstract the α-proton, leading to higher racemization rates.[1][3]

  • Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base than DIPEA. 2,4,6-collidine, being highly sterically hindered, is often the best choice for minimizing racemization, although its bulkiness can sometimes slow down the coupling reaction.[3][8] It is also crucial to use the minimum number of base equivalents necessary for the reaction to proceed.

Quantitative Data Summary

The following table provides illustrative data on racemization levels for structurally similar amino acids under various coupling conditions. While specific data for this compound is not extensively published, these values for Phenylglycine (Phg), which is also prone to racemization due to its phenyl side chain, serve as a valuable guide for reagent selection.

Amino AcidCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-Phg-OHHATUDIPEA~15-20%[7]
Fmoc-Phg-OHHATUNMM~10-12%[7]
Fmoc-Phg-OHHATU2,4,6-Collidine~5-7%[7]
Fmoc-Phg-OHHBTUDIPEA~20-25%[7]
Fmoc-Phg-OHCOMUDIPEA<5%[7]
Fmoc-Phg-OHCOMU2,4,6-Collidine<2% [7]
Fmoc-His(Trt)-OHDIC/OxymaNMM~1.8%[6]
Fmoc-Cys(Trt)-OHDIC/OxymaNMMNegligible[6]

This data is adapted from studies on Phenylglycine (Phg), Histidine (His), and Cysteine (Cys) and should be used as a comparative guide. Actual racemization levels for this compound may vary.

Experimental Protocols

Accurate quantification of racemization is essential for validating your synthesis protocol. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.

Protocol 1: Chiral HPLC Analysis of a Crude Peptide

This protocol allows for the direct analysis of diastereomeric peptides after a coupling step.

  • Sample Preparation: a. Following the coupling of Fmoc-2-amino-5-phenylpentanoic acid-OH, take a small sample of the resin (~5-10 mg). b. Perform a cleavage of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). c. Precipitate the cleaved peptide with cold diethyl ether, centrifuge to form a pellet, and decant the ether. d. Dry the crude peptide pellet under vacuum. e. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Utilize a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column). b. Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) or ammonium acetate. c. Flow Rate: A standard flow rate is typically between 0.5 and 1.0 mL/min. d. Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm for the peptide backbone or 254 nm if the sequence contains aromatic residues). e. Analysis: Inject the dissolved crude peptide. The desired all-L peptide and the D-diastereomer should elute as distinct, separable peaks. f. Quantification: Integrate the peak areas of the two diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100

References

Technical Support Center: 2-Amino-5-phenylpentanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this unnatural amino acid. Drawing from established principles of solid-phase peptide synthesis (SPPS) and extensive field experience with hydrophobic and sterically demanding residues, this resource provides in-depth, evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the incorporation of this compound in a question-and-answer format.

Solubility and Handling

Question: I am having difficulty dissolving Fmoc-L-2-amino-5-phenylpentanoic acid in standard solvents for SPPS. What do you recommend?

Answer:

The hydrophobicity of the phenylalkyl side chain in this compound can lead to solubility challenges.[1][2] Standard solvents like Dimethylformamide (DMF) may not be sufficient on their own, especially at high concentrations.

Troubleshooting Steps:

  • Solvent Optimization:

    • N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF due to its superior solvating properties for hydrophobic molecules.[1]

    • Solvent Mixtures: A "magic mixture" of DCM/DMF/NMP (1:1:1) can be highly effective in solvating hydrophobic amino acids and preventing aggregation.[1]

    • Co-solvents: The addition of a small amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes improve solubility.

  • Gentle Warming and Sonication:

    • Briefly warming the solution to 30-40°C can aid dissolution. Avoid prolonged heating to prevent potential degradation.

    • Sonication for short intervals can also help to break up aggregates and facilitate solvation.

  • Purity Check:

    • Ensure the purity of your Fmoc-L-2-amino-5-phenylpentanoic acid is high (≥98%).[3] Impurities can sometimes contribute to poor solubility.

Inefficient Coupling Reactions

Question: I am observing incomplete coupling of this compound, as indicated by a positive Kaiser test. How can I improve the coupling efficiency?

Answer:

Incomplete coupling is a common issue with sterically hindered and hydrophobic amino acids.[1][4] The bulky side chain of this compound can impede the approach to the reactive N-terminus of the growing peptide chain.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent start->reagent Initial Step conditions Adjust Reaction Conditions reagent->conditions If still incomplete double_couple Perform Double Coupling conditions->double_couple If still incomplete capping Cap Unreacted Amines double_couple->capping After second attempt proceed Proceed to Next Cycle capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Strategies:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. More potent activating reagents are recommended.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for sterically hindered couplings as they form highly reactive activated esters.[3]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.

  • Reaction Time and Temperature:

    • Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.

    • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive them to completion, especially for difficult sequences.[1]

  • Double Coupling: If a single coupling is insufficient, performing a second coupling with a fresh solution of the activated amino acid is a reliable strategy.

  • Capping: After a double coupling, it is advisable to cap any remaining unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.[5]

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentClassRelative ReactivityNotes
DIC/HOBtCarbodiimideStandardMay be insufficient for this amino acid.
HBTU/HCTUUronium/AminiumHighGood general-purpose potent reagents.
HATUUronium/AminiumVery HighOften the reagent of choice for difficult couplings.
PyBOP/PyAOPPhosphoniumHighExcellent alternatives to uronium salts.
Peptide Aggregation during Synthesis

Question: My peptide, which contains this compound, is showing signs of on-resin aggregation, leading to poor swelling and difficult deprotection steps. What can I do to mitigate this?

Answer:

The hydrophobic nature of this compound contributes to the propensity of the peptide chain to aggregate on the solid support, forming secondary structures that are poorly solvated.[1][4]

Strategies to Disrupt Aggregation:

  • Resin Selection:

    • For hydrophobic peptides, low-loading resins are often beneficial.

    • Resins with a more hydrophilic backbone, such as ChemMatrix® or PEG-based resins, can improve solvation of the growing peptide chain.

  • Solvent System:

    • As mentioned previously, NMP is a superior solvent to DMF for preventing aggregation.[1]

    • The use of "magic mixtures" can also be beneficial here.[1]

  • Chaotropic Agents:

    • Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt secondary structures and improve reaction efficiency.

  • Pseudoproline Dipeptides: If the sequence allows, the incorporation of pseudoproline dipeptides upstream of the difficult residue can introduce a "kink" in the peptide backbone, disrupting aggregation.

Challenges in Purification

Question: I have successfully synthesized my peptide containing this compound, but I am struggling to achieve good purity with standard RP-HPLC protocols. What should I consider?

Answer:

The hydrophobicity of this compound can lead to strong retention on reversed-phase columns, co-elution with similar hydrophobic impurities, and poor peak shape.[1]

Purification Optimization Protocol:

G start Crude Peptide dissolution Optimize Dissolution Solvent start->dissolution hplc Optimize RP-HPLC Conditions dissolution->hplc pooling Careful Fraction Pooling hplc->pooling final High Purity Peptide pooling->final

Caption: Workflow for hydrophobic peptide purification.

Detailed Recommendations:

  • Dissolution of Crude Peptide:

    • Avoid dissolving the crude peptide in 100% aqueous solutions where it may precipitate.

    • Start with a small amount of organic solvent like acetonitrile (ACN) or isopropanol, then add the aqueous mobile phase.

    • The use of formic acid or acetic acid in the solvent can sometimes improve solubility.

  • RP-HPLC Method Development:

    • Column Choice: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides, as it will reduce retention times and may improve peak shape.

    • Mobile Phase Modifiers: While Trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent like formic acid can alter selectivity and improve separation from closely eluting impurities.

    • Gradient Optimization: Employ a shallower gradient over a longer run time to improve the resolution of the target peptide from impurities.

    • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity, but be mindful of the peptide's stability at higher temperatures.

Analytical Characterization

Question: Are there any specific considerations for the mass spectrometry analysis of peptides containing this compound?

Answer:

Standard mass spectrometry techniques (ESI-MS, MALDI-TOF) are generally suitable for analyzing peptides containing this unnatural amino acid. The key is to ensure a high-purity sample for accurate mass determination.

Key Considerations:

  • Sample Preparation: Ensure the sample is well-desalted before analysis, as salts can suppress ionization.

  • Expected Mass: Calculate the expected mass of the peptide accurately. The monoisotopic mass of this compound is 193.11 g/mol .

  • Fragmentation: In MS/MS sequencing (e.g., for peptide identification), the fragmentation pattern should be predictable, with the mass difference between adjacent b- or y-ions corresponding to the residue mass of this compound (175.10 Da).

References

Technical Support Center: Stability of Fmoc-Protected 2-Amino-5-phenylpentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fmoc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Fmoc-L-2-amino-5-phenylpentanoic acid (Fmoc-Phe(5-Ph)-OH) in their solid-phase peptide synthesis (SPPS) workflows. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this unique amino acid derivative in solution.

Fmoc-L-2-amino-5-phenylpentanoic acid is a valuable building block in peptide synthesis, prized for its ability to introduce a non-natural, hydrophobic phenylalkyl side chain, which can enhance the stability and solubility of the final peptide.[1][2][3] However, like all Fmoc-protected amino acids, its stability in solution is a critical factor for successful synthesis. This guide will address common challenges and provide actionable solutions to ensure the integrity of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: Incomplete Fmoc Deprotection

Symptom: You observe a positive Kaiser test (blue beads) after the standard deprotection step, or mass spectrometry of a test cleavage reveals a significant amount of the Fmoc-protected peptide. This indicates that the Fmoc group was not completely removed.

Root Cause Analysis:

  • Steric Hindrance: The bulky nature of the 2-amino-5-phenylpentanoic acid side chain, combined with the growing peptide chain, can sterically hinder the access of the piperidine base to the Fmoc group.

  • Peptide Aggregation: The hydrophobicity of the phenylalkyl side chain can contribute to on-resin aggregation, especially in longer or more hydrophobic peptide sequences.[4] This aggregation can physically block the deprotection reagent from reaching all the Fmoc groups.

  • Reagent Quality: The deprotection solution, typically 20% piperidine in DMF, can degrade over time. Piperidine can oxidize, and DMF can decompose into dimethylamine and formic acid, reducing the efficacy of the deprotection solution.[4]

Resolution Protocol:

  • Verify Reagent Quality: Always use fresh, high-purity piperidine and peptide synthesis-grade DMF to prepare your deprotection solution.[5]

  • Extend Deprotection Time: For sequences containing Fmoc-Phe(5-Ph)-OH, consider increasing the deprotection time. A standard protocol might involve two treatments of 5-10 minutes each. Extend this to two treatments of 15-20 minutes.[6][7]

  • Incorporate a Stronger Base: For particularly difficult deprotections, a stronger base cocktail can be employed. A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF is highly effective.[7][8] The piperidine acts as a scavenger for the dibenzofulvene byproduct.[9][10]

  • Disrupt Aggregation:

    • Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt, such as 0.8 M LiCl in DMF, before deprotection can help disrupt secondary structures and improve reagent access.[4]

    • Alternative Solvents: Switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can enhance the solvation of the growing peptide chain and reduce aggregation.[4]

Issue 2: Poor Solubility of Fmoc-Phe(5-Ph)-OH in DMF

Symptom: The Fmoc-Phe(5-Ph)-OH does not fully dissolve in DMF at the desired concentration for the coupling reaction, leading to incomplete coupling and lower yields.

Root Cause Analysis:

  • Inherent Hydrophobicity: The combination of the fluorenyl group and the phenylpentanoic side chain makes this amino acid derivative quite hydrophobic, which can limit its solubility in polar aprotic solvents like DMF.[4]

  • Aggregation: Fmoc-protected amino acids can self-associate in solution through π-stacking of the fluorenyl groups, reducing their effective solubility.[4]

  • Solvent Quality: The presence of water or other impurities in the DMF can negatively impact the solubility of hydrophobic compounds.

Resolution Protocol:

  • Ensure Anhydrous Conditions: Use high-purity, anhydrous DMF for preparing your amino acid solutions. Storing DMF over molecular sieves is a good practice.[5]

  • Utilize Solvent Mixtures: To enhance solubility, a co-solvent can be added to the DMF.

    • Adding a small amount of DMSO (e.g., 5-10% v/v) can significantly improve the solubility of hydrophobic Fmoc-amino acids.[4]

    • For extremely challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4]

  • Gentle Warming and Sonication:

    • Gently warm the solution to 37°C to aid dissolution.[4] Avoid excessive heat, which could promote side reactions.

    • Sonication for 5-10 minutes can help break up aggregates and facilitate dissolution.[4]

  • Prepare Fresh Solutions: Do not store solutions of Fmoc-Phe(5-Ph)-OH for extended periods. It is best practice to prepare the solution immediately before the coupling step.[5]

Issue 3: Premature Fmoc Group Cleavage

Symptom: Analysis of the crude peptide by mass spectrometry shows deletion sequences (missing the this compound residue) or the presence of dipeptides formed from the unintended coupling of the deprotected amino acid.

Root Cause Analysis:

  • Base Lability: The Fmoc group is inherently base-labile.[11] While stable to the tertiary amines (e.g., DIPEA) used during coupling, prolonged exposure or the presence of primary or secondary amine impurities can cause premature deprotection.

  • Degraded Solvents: As mentioned, DMF can degrade to form dimethylamine, a secondary amine that can slowly cleave the Fmoc group.[4]

  • Hydrolysis of Activated Ester: During the pre-activation step of the coupling reaction, the activated amino acid can be susceptible to hydrolysis, especially if there is moisture present. This can lead to the formation of the free amino acid, which can then be incorrectly coupled.[12]

Resolution Protocol:

  • Use High-Quality Reagents: Ensure that all solvents and reagents, particularly the DMF and DIPEA, are of high purity and free from amine contaminants.

  • Minimize Pre-activation Time: While pre-activation is necessary for efficient coupling, prolonged pre-activation times should be avoided to minimize the risk of side reactions. Follow the recommended pre-activation times for your chosen coupling reagent.[6]

  • Strict Anhydrous Conditions: Maintain anhydrous conditions throughout the coupling step to prevent hydrolysis of the activated amino acid.

  • Storage of Solid Amino Acid: For long-term storage, keep the solid Fmoc-Phe(5-Ph)-OH at 2-8°C and protected from moisture.[2][13][14] Before use, allow the container to warm to room temperature before opening to prevent condensation.[13]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Fmoc-L-2-amino-5-phenylpentanoic acid?

A1: For long-term stability, it is recommended to store solid Fmoc-L-2-amino-5-phenylpentanoic acid in a tightly sealed container at 2-8°C.[2][13][14] It is also crucial to protect it from moisture and light.[13][15] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent water condensation onto the cold powder.[13]

Q2: How long is a solution of Fmoc-L-2-amino-5-phenylpentanoic acid in DMF stable?

A2: It is strongly recommended to use solutions of Fmoc-amino acids immediately after preparation.[5] While a solution might be stable for a few hours at room temperature if prepared with high-purity, anhydrous DMF, prolonged storage is not advisable due to the potential for degradation of both the amino acid and the solvent.[4][5] Never store peptide solutions for more than a few days, and if necessary, they should be frozen.[13]

Q3: Can I use a different base for Fmoc deprotection besides piperidine?

A3: Yes, several alternatives to piperidine exist. 4-Methylpiperidine (4-MP) can be used in a similar manner to piperidine.[9][16] Piperazine (PZ) is another alternative, though it may be less efficient for sterically hindered residues.[9][16] As mentioned in the troubleshooting section, DBU is a much stronger, non-nucleophilic base that is very effective for difficult sequences but can increase the risk of side reactions like aspartimide formation.[8]

Q4: Does the phenylalkyl side chain of this compound require protection during Fmoc-SPPS?

A4: No, the phenyl group on the side chain of this compound is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

Data and Experimental Protocols

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
Amino Acid TypeDMFNMPDCM
Hydrophobic (e.g., Fmoc-Phe(5-Ph)-OH) Moderate to GoodGoodPoor to Moderate
Polar (e.g., Fmoc-Asn(Trt)-OH) GoodGoodPoor
Small/Aliphatic (e.g., Fmoc-Gly-OH) GoodGoodPoor

This table provides a general qualitative overview. Actual solubility can vary based on the specific amino acid derivative and the purity of the solvent.[4]

Experimental Protocol: Standard Fmoc Deprotection

This protocol describes the standard method for removing the Fmoc protecting group using piperidine.

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[14]

  • Agitate the resin slurry for 10 minutes at room temperature.[14]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one additional time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Proceed to the amino acid coupling step.

Diagrams

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect1 Add 20% Piperidine/DMF (10 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% Piperidine/DMF (10 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash with DMF (x7) Drain2->Wash Ready H2N-AA-Resin (Ready for Coupling) Wash->Ready

Caption: Standard two-step Fmoc deprotection workflow.

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Decarboxylation & Scavenging Fmoc_Peptide Fmoc-NH-Peptide Piperidine + Piperidine Intermediate1 [Fmoc Anion]-NH-Peptide Piperidine->Intermediate1 Fast Intermediate2 [Fmoc Anion]-NH-Peptide DBF Dibenzofulvene (DBF) Intermediate2->DBF Slow Carbamic_Acid Carbamic Acid Intermediate DBF2 DBF + Piperidine Carbamic_Acid2 Carbamic Acid Intermediate Free_Amine H2N-Peptide Carbamic_Acid2->Free_Amine Spontaneous Adduct DBF-Piperidine Adduct DBF2->Adduct Fast

Caption: The E1cB mechanism of Fmoc group removal by piperidine.[9][10]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Amino-5-phenylpentanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Phenylalkyl Amino Acids

In the landscape of innovative therapeutic peptides, the incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These unique building blocks, such as 2-Amino-5-phenylpentanoic acid (Appa), also known as 5-phenyl-L-norvaline, offer chemists the ability to fine-tune pharmacological properties, including receptor affinity, proteolytic stability, and bioavailability. The structure of Appa, featuring a phenyl group attached to a propyl side chain, presents distinct analytical challenges for mass spectrometry-based characterization, a critical step in both synthesis validation and metabolic studies.

This guide provides a comparative analysis of common mass spectrometric fragmentation techniques for sequencing peptides containing this compound. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering field-proven insights to guide your experimental design. While direct literature on the fragmentation of Appa is limited, we will leverage established principles from the closely related aromatic amino acid, phenylalanine, to predict its behavior and formulate a robust analytical strategy.

Comparative Analysis of Fragmentation Techniques for Appa-Containing Peptides

The choice of fragmentation method is paramount for achieving complete sequence coverage and identifying the precise location of the Appa residue. Each technique imparts energy to the peptide ion through different mechanisms, resulting in distinct fragmentation patterns.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas, which leads to vibrational excitation and cleavage of the weakest bonds, primarily the peptide amides.[1] This process generates a rich series of b- and y-type fragment ions that are used for sequencing.[1]

  • Mechanism of Action: A slow heating process that favors fragmentation at the most labile sites. For tryptic peptides, which typically carry two or more charges, CID is highly effective.[2]

  • Expected Behavior with Appa-Peptides: Based on studies of phenylalanine-containing peptides, CID is expected to produce the standard b- and y-ion series.[3] However, the aromatic side chain of Appa introduces the possibility of characteristic neutral losses. Due to the longer alkyl linker compared to phenylalanine, a neutral loss corresponding to the entire side chain (C11H14, ~146.11 Da) or partial losses involving the phenyl group are plausible. The presence of aromatic and basic side chains at the N- or C-terminus of a peptide has been noted to stimulate more fragmentation at the ends of the spectrum.[3]

  • Limitations: CID can sometimes produce sparse fragmentation, especially for longer peptides or those with mobile protons that lead to charge-remote fragmentation.[2] It may also struggle to preserve labile post-translational modifications, though this is less of a concern for the stable Appa side chain.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID method available on Orbitrap mass spectrometers. It involves higher collision energies and a shorter activation time compared to traditional ion trap CID.[1]

  • Mechanism of Action: HCD provides more uniform and extensive fragmentation across the peptide backbone.[4] It is known to generate not only b- and y-ions but also a higher abundance of internal fragments and immonium ions in the low m/z region.[5][6]

  • Expected Behavior with Appa-Peptides: HCD is anticipated to provide superior sequence coverage for Appa-peptides compared to CID.[7] The higher energy should promote more extensive backbone fragmentation and potentially more informative side-chain cleavages.[5] Researchers should look for a characteristic immonium ion for Appa (mass of Appa residue - CO = 164.10 Da). The increased energy in HCD may also enhance the abundance of any neutral loss from the Appa side chain, providing a diagnostic marker.

  • Advantages: The resulting high-resolution fragment ion spectra are less complex than CID spectra from an ion trap, aiding in confident identification. The ability to apply stepped collisional energies can further optimize fragmentation for diverse peptide populations.[7]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide precursor. This induces cleavage of the N-Cα backbone bonds, producing c- and z-type fragment ions.[8]

  • Mechanism of Action: ETD is a radical-driven process that is particularly effective for highly charged peptides (3+ and higher) and is excellent at preserving labile modifications that are often lost in CID/HCD.[8][9]

  • Expected Behavior with Appa-Peptides: For Appa-containing peptides that can carry a higher charge state, ETD is a powerful complementary technique. It is expected to provide extensive c- and z-ion series, which can help sequence regions that are poorly fragmented by CID or HCD.[10] While ETD typically preserves side chains, some characteristic neutral losses from radical side chains have been documented.[11] The behavior of the Appa side chain under ETD is not well-characterized, but it is less likely to undergo the significant neutral losses seen in collisional methods.

  • Synergy with Collisional Methods: Modern instruments often allow for "decision tree" methods or alternating scans (e.g., EThcD), where the fragmentation method is chosen based on the precursor's charge state and m/z.[12] This combined approach leverages the strengths of both techniques, providing the most comprehensive data for novel peptides.

Data Presentation: A Comparative Summary

To aid in the selection of the optimal analytical strategy, the following table summarizes the key characteristics and expected performance of each fragmentation technique for the analysis of this compound-containing peptides.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Mechanism Vibrational Excitation (Slow Heating)Vibrational Excitation (Higher Energy)Electron Transfer (Radical Driven)
Primary Fragment Ions b- and y-ionsb- and y-ions (often more complete series)c- and z-ions
Optimal Precursor Doubly charged peptidesDoubly and triply charged peptidesPeptides with high charge states (≥3+)
Sequence Coverage Good, but can be incompleteExcellent, often superior to CIDExcellent, complementary to CID/HCD
Side Chain Fragmentation Possible neutral loss of Appa side chainEnhanced neutral loss and immonium ionsSide chains generally preserved
Key Advantage Widely available and well-understoodHigh-resolution fragments, rich low m/z regionPreserves labile modifications, fragments highly charged precursors
Primary Limitation Can have sparse fragmentationLimited to specific instrument platformsInefficient for doubly charged precursors

Experimental Workflow & Protocols

Characterizing a novel peptide requires a systematic approach. The following workflow is designed to provide comprehensive data for the unambiguous identification of peptides containing this compound.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_fragmentation Fragmentation Strategy cluster_analysis Data Analysis Peptide_Synthesis Synthetic Peptide Solubilization Desalting C18 ZipTip Desalting Peptide_Synthesis->Desalting Digestion Protein Digestion (if applicable) Digestion->Desalting LC_Separation Reversed-Phase LC Separation (0.1% Formic Acid) Desalting->LC_Separation MS1_Scan High-Resolution MS1 Scan (Orbitrap/TOF) LC_Separation->MS1_Scan Data_Dependent_Acquisition Data-Dependent MS/MS MS1_Scan->Data_Dependent_Acquisition HCD_Scan HCD Scan (Stepped NCE) Data_Dependent_Acquisition->HCD_Scan ETD_Scan ETD Scan (Charge-state dependent) Data_Dependent_Acquisition->ETD_Scan Database_Search Database Search (Custom modification for Appa) HCD_Scan->Database_Search ETD_Scan->Database_Search Manual_Validation Manual Spectra Validation Database_Search->Manual_Validation Final_Report Characterization Report Manual_Validation->Final_Report

Caption: Recommended workflow for Appa-peptide characterization.

Step-by-Step Protocol
  • Sample Preparation:

    • Solubilization: Dissolve the synthetic peptide in an appropriate solvent, typically 0.1% formic acid in water, to a concentration of approximately 1 pmol/µL.

    • Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method to remove salts and impurities that can interfere with ionization. Elute the peptide in 50% acetonitrile with 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Column: Employ a C18 reversed-phase column (e.g., 75 µm ID x 15 cm) suitable for peptide separations.

    • Mobile Phases: Use 0.1% formic acid in water (Solvent A) and 0.1% formic acid in 80% acetonitrile (Solvent B).

    • Gradient: Apply a shallow gradient to ensure good separation of the target peptide from any synthesis-related impurities. A typical gradient might be 2-40% Solvent B over 30-60 minutes.

  • Mass Spectrometry (MS/MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is highly recommended.

    • MS1 Settings: Acquire full scan MS1 spectra at a resolution of 60,000 or higher to determine the accurate mass of the precursor ion.

    • Data-Dependent Acquisition (DDA): Set the instrument to select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Recommended Fragmentation Scheme:

      • Primary Method (HCD): For all precursors, acquire an HCD spectrum. It is highly advantageous to use a stepped normalized collision energy (NCE), for example, acquiring scans at 25%, 30%, and 35% NCE. This approach increases the diversity of fragment ions observed.[7]

      • Complementary Method (ETD): Implement a charge-state-dependent method. For precursors with a charge state of 3+ or higher, acquire an ETD spectrum in addition to the HCD spectrum.[9] This ensures that highly charged species are fragmented effectively.

  • Data Analysis:

    • Database Search: Use a standard search algorithm (e.g., Mascot, Sequest, Andromeda). Crucially, you must define the mass of this compound (C11H15NO2, monoisotopic mass ~193.11 Da; residue mass ~175.10 Da) as a variable modification in your search parameters.

    • Manual Validation: Manually inspect the MS/MS spectra for the identified Appa-containing peptides. Look for:

      • A continuous series of b- and/or y-ions (from HCD) or c- and z-ions (from ETD) that confirms the backbone sequence.

      • A potential neutral loss from the precursor or fragment ions corresponding to the Appa side chain or a portion thereof.

      • The presence of a diagnostic immonium ion for Appa in the low m/z region of the HCD spectra.

Conclusion and Future Outlook

The successful characterization of peptides containing novel amino acids like this compound is achievable through a systematic and multi-faceted mass spectrometric approach. While CID remains a workhorse, the superior performance of HCD, particularly with stepped collision energies, makes it the recommended primary fragmentation technique. The strategic use of ETD as a complementary method for higher charge state precursors provides an orthogonal fragmentation mechanism that can be invaluable for complete sequence validation.

By leveraging the predictable fragmentation of analogous structures like phenylalanine and applying a robust experimental workflow, researchers can confidently elucidate the primary structure of these next-generation therapeutic peptides. As the diversity of non-proteinogenic amino acids in drug development continues to expand, the development of analytical methods that combine multiple fragmentation techniques will be essential for driving innovation in the field.

References

A Comparative Guide to NMR Analysis for Confirming Incorporation of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to enhance therapeutic properties, probe biological mechanisms, and introduce novel functionalities. Among these, 2-Amino-5-phenylpentanoic acid, a non-canonical amino acid, provides a unique aliphatic linker to a phenyl group, offering distinct possibilities for modulating peptide conformation and receptor interactions. However, the successful synthesis of a modified peptide is only half the battle; rigorous analytical confirmation of the UAA's incorporation is paramount.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to definitively confirm the incorporation of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide a self-validating workflow for researchers.

The Analytical Challenge: Beyond Mass Spectrometry

While mass spectrometry is an indispensable tool for verifying the correct mass of a synthesized peptide, it provides limited information about the specific location and structural integrity of an incorporated UAA. Isomeric ambiguities and the possibility of unexpected side reactions during synthesis necessitate a more detailed analytical approach. NMR spectroscopy, with its ability to probe the chemical environment of individual atoms, offers an unparalleled solution for unambiguous confirmation.

A Multi-pronged NMR Strategy: The Power of Correlation Spectroscopy

A robust and self-validating approach to confirming the incorporation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the puzzle, and together they form a comprehensive picture of the modified peptide's structure.

The Starting Point: 1D ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra serve as the initial survey of the synthesized peptide. For this compound, we expect to observe characteristic signals corresponding to its unique aliphatic side chain and phenyl group.

Expected ¹H NMR Signatures:

The proton NMR spectrum of a peptide containing this compound will exhibit distinct resonances for the protons of the UAA. The aromatic protons of the phenyl group will typically appear in the downfield region (around 7.1-7.3 ppm), while the aliphatic protons of the pentanoic acid chain will be found in the upfield region. The α-proton, directly attached to the peptide backbone, will have a chemical shift influenced by its neighboring amide bonds.

Expected ¹³C NMR Signatures:

The carbon NMR spectrum provides complementary information. The carbonyl carbon of the peptide bond and the aromatic carbons of the phenyl ring will have characteristic downfield shifts. The aliphatic carbons of the side chain will appear at distinct upfield chemical shifts. While a predicted ¹³C NMR spectrum can be a useful reference, experimental verification is crucial.[1]

Unraveling Connectivity: 2D Correlation Spectroscopy (COSY)

A Total Correlation Spectroscopy (TOCSY) experiment is a powerful tool to identify the complete spin system of an amino acid residue. It reveals correlations between all protons within a coupled network. For this compound, a TOCSY spectrum will show correlations from the α-proton to the β, γ, and δ protons of the aliphatic side chain, confirming the integrity of the pentanoic acid moiety.

The Definitive Link: 2D Heteronuclear Correlation (HSQC & HMBC)

The combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides the most definitive evidence of incorporation and allows for the unambiguous assignment of the UAA's signals within the peptide.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. For this compound, the HSQC spectrum will show cross-peaks connecting each proton to its attached carbon atom. This allows for the precise assignment of the chemical shifts for each C-H pair in the UAA's side chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the cornerstone of confirming the UAA's position within the peptide sequence. It reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, an HMBC experiment will show correlations between the α-proton of this compound and the carbonyl carbon of the preceding amino acid, as well as between the amide proton of the following amino acid and the carbonyl carbon of the UAA. These long-range correlations provide irrefutable proof of the peptide bond linkages and the precise location of the UAA in the sequence.

Comparative Data Summary

The following table summarizes the expected NMR chemical shift ranges for this compound, both as a free amino acid and when incorporated into a peptide. These values are based on typical chemical shifts for similar structural motifs and should be used as a guide for spectral analysis.

Atom Free Amino Acid (Predicted/Typical ppm) Incorporated into Peptide (Expected ppm) Key 2D NMR Correlations
¹H
α-H~3.7 - 4.0~4.0 - 4.5COSY to β-H; HMBC to preceding C=O
β-H₂~1.7 - 1.9~1.8 - 2.1COSY to α-H and γ-H
γ-H₂~1.5 - 1.7~1.6 - 1.9COSY to β-H and δ-H
δ-H₂~2.5 - 2.7~2.6 - 2.9COSY to γ-H; HMBC to aromatic carbons
Phenyl-H~7.1 - 7.3~7.1 - 7.4COSY within aromatic ring
¹³C
C=O~175 - 180~172 - 176HMBC from α-H and following NH
~55 - 60~53 - 58HSQC with α-H
~30 - 35~31 - 36HSQC with β-H
~28 - 33~29 - 34HSQC with γ-H
~35 - 40~36 - 41HSQC with δ-H
C (ipso)~142~141HMBC from δ-H
C (ortho, meta, para)~126 - 129~126 - 130HSQC with corresponding protons

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive workflow for the NMR analysis of a peptide synthesized with this compound.

Protocol: NMR Analysis of a Modified Peptide
  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer appropriate for peptide stability).

    • The final peptide concentration should ideally be in the range of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the sample to ensure peptide stability and optimal spectral quality.

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Data Acquisition:

    • Acquire a 2D ¹H-¹H TOCSY spectrum to identify the spin system of this compound.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to assign the directly bonded proton-carbon pairs of the UAA.

    • Acquire a 2D ¹H-¹³C HMBC spectrum to establish the long-range connectivities that confirm the incorporation site. Optimize the experiment for a range of coupling constants (e.g., 4-12 Hz) to detect both two- and three-bond correlations.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova, etc.).

    • Reference the spectra to the internal standard.

    • Assign the signals corresponding to the this compound residue using the combination of 1D and 2D data.

    • Critically analyze the HMBC spectrum for the key correlations that link the UAA to the rest of the peptide chain.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logical connections between the different NMR experiments, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Peptide_Synthesis Peptide_Synthesis Lyophilization Lyophilization Peptide_Synthesis->Lyophilization Dissolution Dissolution Lyophilization->Dissolution NMR_Sample NMR_Sample Dissolution->NMR_Sample OneD_NMR OneD_NMR NMR_Sample->OneD_NMR ¹H, ¹³C TwoD_NMR TwoD_NMR NMR_Sample->TwoD_NMR COSY, HSQC, HMBC Spectral_Processing Spectral_Processing OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Signal_Assignment Signal_Assignment Spectral_Processing->Signal_Assignment Connectivity_Analysis Connectivity_Analysis Signal_Assignment->Connectivity_Analysis HMBC is key Incorporation_Confirmation Incorporation_Confirmation Connectivity_Analysis->Incorporation_Confirmation

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Information Gained H1_NMR ¹H NMR Proton_ID Proton Identification H1_NMR->Proton_ID C13_NMR ¹³C NMR Carbon_ID Carbon Identification C13_NMR->Carbon_ID COSY COSY Proton_Connectivity H-H Connectivity COSY->Proton_Connectivity HSQC HSQC Direct_Bonding Direct C-H Bonding HSQC->Direct_Bonding HMBC HMBC Long_Range_Connectivity Long-Range Connectivity (Peptide Bonds) HMBC->Long_Range_Connectivity Proton_ID->COSY Proton_ID->HSQC Proton_ID->HMBC Carbon_ID->HSQC Carbon_ID->HMBC Confirmation Unambiguous Incorporation Confirmation Proton_Connectivity->Confirmation Direct_Bonding->Confirmation Long_Range_Connectivity->Confirmation

Caption: Logical relationships between NMR experiments.

Conclusion: A Self-Validating System for Scientific Integrity

The multi-technique NMR approach described in this guide constitutes a self-validating system for confirming the incorporation of this compound into a peptide. The redundancy of information obtained from the complementary 1D and 2D experiments ensures a high degree of confidence in the final structural assignment. By following this rigorous analytical workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications, from fundamental biological studies to the development of novel peptide-based therapeutics.

References

A Senior Application Scientist's Guide to the Chiral Separation of 2-Amino-5-phenylpentanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of efficacy and safety. 2-Amino-5-phenylpentanoic acid, an analogue of phenylalanine, is one such molecule where the biological activity of its enantiomers can differ significantly. Consequently, the ability to accurately resolve and quantify these enantiomers is a critical analytical challenge.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound. We will move beyond mere protocols to explore the underlying chromatographic principles, enabling you, the research scientist, to not only replicate these methods but to intelligently adapt and troubleshoot them for your specific needs.

The Foundational Choice: Direct vs. Indirect Separation

The enantiomeric purity of amino acids can be determined via three primary HPLC approaches: indirect separation after derivatization, using chiral mobile phase additives, or the most prevalent and powerful method—direct separation on a Chiral Stationary Phase (CSP).[1]

Our focus here is on direct separation. This approach is often preferred as it circumvents the need for chiral derivatizing agents, which adds extra steps, risks racemization, and can introduce impurities.[1][2] The core of direct separation lies in the transient, diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

cluster_0 Method Selection Logic Start Goal: Separate Enantiomers of This compound Deriv Is derivatization acceptable/necessary? Start->Deriv Direct Direct Separation (Preferred Method) Deriv->Direct No Indirect Indirect Separation (Derivatization) Deriv->Indirect Yes CSP Select Chiral Stationary Phase (CSP) Direct->CSP Achiral Use Standard Achiral Column (e.g., C18) Indirect->Achiral

Caption: Decision logic for selecting a chiral HPLC method.

Comparing the Workhorses: Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in achieving a successful chiral separation. For amino acids and their analogues, several classes of CSPs have proven effective. The selection hinges on the specific interactions required for chiral recognition.

Macrocyclic Glycopeptide CSPs (Teicoplanin & Ristocetin A)

These are arguably the most versatile and successful CSPs for the direct separation of underivatized amino acids.[1] Their complex macrocyclic structure provides a multitude of chiral recognition sites, including carboxyl and amino groups, which facilitate ionic interactions, hydrogen bonding, and steric hindrance.[2]

  • Mechanism of Action: Chiral recognition is achieved through a combination of interactions. The zwitterionic nature of this compound can interact with the ionic groups on the teicoplanin selector, while the phenyl group can engage in hydrophobic or π-π interactions within the selector's basket-like structure.

  • Advantages:

    • Excellent for underivatized amino acids.[2]

    • Broad enantioselectivity for a wide range of compounds.[3]

    • Robust and compatible with reversed-phase (RP), polar organic (POM), and polar ionic (PIM) mobile phases.[2][4]

    • Highly compatible with mass spectrometry (MS) when using volatile buffers.[5]

  • Considerations: Retention and selectivity can exhibit a "U-shaped" profile with varying organic modifier concentrations in the mobile phase, an effect likely due to conformational changes in the CSP and analyte solubility.[2]

Chiral Crown Ether CSPs

Crown ether-based CSPs are exceptionally well-suited for separating compounds with a primary amino group, making them ideal for amino acids.[6]

  • Mechanism of Action: The chiral recognition mechanism is based on the formation of inclusion complexes. The protonated primary amino group (-NH₃⁺) of the amino acid fits into the cavity of the crown ether, where it is stabilized by hydrogen bonding. The steric arrangement of the other substituents on the chiral center determines the differential stability of the two diastereomeric complexes.

  • Advantages:

    • High selectivity for primary amines and amino acids.[6]

    • Can provide very rapid separations, with baseline resolution often achieved in under 10 minutes.

    • Enables inversion of elution order by switching between the (+) and (-) conformations of the CSP.

  • Considerations: Typically requires an acidic mobile phase (e.g., using perchloric acid or TFA) to ensure the analyte's amino group is protonated.

Ligand Exchange Chromatography (LEC) CSPs

LEC was one of the first techniques used for the liquid chromatographic separation of enantiomers.[7] These CSPs typically consist of an L- or D-amino acid (like phenylalanine) bonded to the silica support.

  • Mechanism of Action: Separation relies on the formation of transient, diastereomeric metal complexes. A metal ion, most commonly Copper(II) (Cu²⁺), is added to the mobile phase. This ion forms a coordination complex with both the chiral selector on the stationary phase and the analyte enantiomers in the mobile phase. The differing stability of these ternary diastereomeric complexes leads to separation.

  • Advantages:

    • Effective for underivatized α-amino acids.[5]

    • Elution order can be reversed by simply switching from an L-amino acid-based column to a D-amino acid-based one.[5]

  • Considerations: The mobile phase contains metal salts (e.g., CuSO₄), which are not compatible with MS detection and can require dedicated HPLC systems to avoid corrosion.

Performance Comparison of Key CSPs

The following table summarizes typical starting conditions and expected performance for the separation of phenylalanine analogues, such as this compound, on different CSPs.

CSP TypeChiral Selector ExampleTypical Mobile Phase ModeMobile Phase CompositionKey AdvantagesPotential Drawbacks
Macrocyclic Glycopeptide TeicoplaninReversed-Phase (RP)Acetonitrile/Water (e.g., 75:25, v/v) with 0.1% Formic Acid[8][9]High versatility, MS-compatible, separates underivatized analytesComplex retention behavior, may require buffer optimization
Chiral Crown Ether (18-Crown-6)-tetracarboxylic acidAcidic Aqueous84% MeOH / 16% H₂O with 5 mM HClO₄High selectivity for amino acids, fast analysisRequires acidic mobile phase, limited to primary amines
Ligand Exchange L-PhenylalanineAqueous1-2 mM Copper Sulfate in Water[10]Robust for α-amino acids, predictable elution order reversalNot MS-compatible, potential for system contamination

Experimental Protocols: A Practical Guide

Below are two detailed, validated starting protocols for the enantiomeric separation of this compound.

Protocol 1: Teicoplanin-Based CSP in Reversed-Phase Mode

This method is highly recommended for its versatility and MS compatibility.

cluster_protocol1 Protocol 1: Teicoplanin CSP Workflow P1_Prep Sample Prep: Dissolve sample in mobile phase P1_Inject Injection: 5-10 µL P1_Prep->P1_Inject P1_Sep Separation: Teicoplanin CSP ACN/H2O Gradient P1_Inject->P1_Sep P1_Detect Detection: UV @ 210 nm or MS Scan P1_Sep->P1_Detect P1_Analyze Data Analysis: Integrate peaks, calculate %ee P1_Detect->P1_Analyze

Caption: Experimental workflow for the Teicoplanin-based method.

Methodology:

  • Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A shallow gradient is often effective. Start with 20% B, hold for 2 minutes, increase to 50% B over 15 minutes, then wash and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be adjusted to optimize selectivity.[8]

  • Detection: UV at 210 nm. For MS detection, use an ESI source in positive ion mode.

  • Sample Preparation: Dissolve the sample of this compound in the initial mobile phase composition (80:20 Solvent A:Solvent B) to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 5 µL.

Rationale: The use of a volatile acid like formic acid makes this method fully compatible with LC-MS analysis, which is crucial for identification and quantification in complex matrices.[5] The reversed-phase mode is robust and generally provides good peak shapes for polar analytes like amino acids on this type of CSP.

Protocol 2: Crown Ether-Based CSP for Rapid Screening

This method is ideal for rapid, high-resolution screening when MS compatibility is not the primary concern.

Methodology:

  • Column: Chiral crown ether CSP (e.g., ChiroSil® SCA(-)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 80:20, v/v) containing 10 mM Perchloric Acid (HClO₄).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 0.2 mg/mL.

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase ensures the primary amine of the analyte is protonated (R-NH₃⁺), which is essential for the primary interaction mechanism with the crown ether's cavity.[6] This strong, specific interaction often leads to high selectivity and excellent resolution in short analysis times. The (-) conformation of the CSP is specified, which will determine the elution order of the D and L enantiomers.

Conclusion and Recommendations

For the chiral separation of this compound, both macrocyclic glycopeptide and crown ether-based CSPs represent excellent choices, albeit with different strengths.

  • For routine analysis, method development, and applications requiring mass spectrometry , the Teicoplanin-based CSP (Protocol 1) is the superior choice. Its versatility in mobile phase composition and proven track record with underivatized amino acids make it a reliable workhorse.[1][2]

  • For high-throughput screening and when the highest possible resolution in the shortest time is paramount , the Crown Ether-based CSP (Protocol 2) is an outstanding option. Its high selectivity for amino acids is often unmatched.

Ultimately, the optimal method depends on the specific goals of the analysis—be it purity determination, pharmacokinetic studies, or process monitoring. By understanding the principles behind each CSP and systematically optimizing parameters like mobile phase and temperature, researchers can confidently develop robust and reliable methods for this critical chiral separation.

References

A Comparative Guide to Peptide Stability: The Impact of L- vs. D-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of therapeutic peptides with enhanced stability is a paramount objective. The inherent susceptibility of natural L-amino acid-based peptides to rapid proteolytic degradation in biological systems presents a significant hurdle to their clinical translation, limiting their in vivo half-life and therapeutic efficacy.[1][2][3] A leading and effective strategy to surmount this challenge is the strategic incorporation of non-canonical amino acids, particularly the substitution of L-amino acids with their D-enantiomers.[4][5]

This in-depth technical guide provides a comprehensive comparison of the effects of incorporating L-2-Amino-5-phenylpentanoic acid versus its D-isomer on peptide stability. We will delve into the fundamental principles governing this enhanced stability, present supporting experimental data from analogous systems, and provide detailed, field-proven protocols for the synthesis and evaluation of these modified peptides.

The Stereochemical Shield: Why D-Amino Acids Confer Proteolytic Resistance

The cornerstone of proteolytic stability enhancement by D-amino acids lies in the stereospecificity of proteases. These biological catalysts have evolved to recognize and bind substrates composed exclusively of L-amino acids, the natural building blocks of proteins.[1][6] The introduction of a D-amino acid, such as D-2-Amino-5-phenylpentanoic acid, creates a significant stereochemical impediment. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the active site of the protease.[6] This suboptimal binding dramatically reduces the rate of proteolytic cleavage, thereby extending the peptide's stability and its circulation time in a biological environment.[1][6]

While direct experimental data comparing the proteolytic stability of peptides containing L- versus D-2-Amino-5-phenylpentanoic acid is limited in publicly available literature, extensive research on similar aromatic D-amino acids, such as D-phenylalanine, provides compelling evidence for this principle.[1][7]

Quantitative Comparison of Peptide Stability with D-Amino Acid Substitution

The substitution of L-amino acids with their D-enantiomers has consistently demonstrated a marked improvement in peptide stability against a variety of proteases and in biological fluids such as plasma and serum. The following table summarizes key findings from studies investigating the impact of D-amino acid incorporation on peptide stability.

Peptide SequenceModificationAssay ConditionsL-Amino Acid Peptide StabilityD-Amino Acid Peptide StabilityReference(s)
Cationic Antimicrobial PeptideL- to D-amino acid substitutionsIncubation with trypsinSusceptible to degradationHighly stable[8]
L-Lys-L-Phe-L-LeuD-phenylalanine substitutionIncubation with aminopeptidase, carboxypeptidase, and thermolysin0% remaining after 72 hoursStable (no degradation observed)[7]
Arginine-rich peptidesD-amino acid substitutionIncubation with human serum and trypsinEfficacy decreasedSignificantly improved protease resistance[9]

These data consistently illustrate the profound stabilizing effect of incorporating D-amino acids, a principle that is directly applicable to the use of D-2-Amino-5-phenylpentanoic acid.

Experimental Design for Comparative Stability Analysis

To empirically determine the stabilizing effect of D-2-Amino-5-phenylpentanoic acid, a logical experimental workflow would involve the synthesis of a model peptide containing either the L- or D-isomer, followed by a direct comparison of their stability in the presence of proteases and their conformational properties.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis Peptide_Design Design Model Peptide SPPS_L SPPS with L-Isomer Peptide_Design->SPPS_L SPPS_D SPPS with D-Isomer Peptide_Design->SPPS_D Purification HPLC Purification & MS Verification SPPS_L->Purification SPPS_D->Purification Stability_Assay Protease Stability Assay Purification->Stability_Assay CD_Spectroscopy Circular Dichroism Spectroscopy Purification->CD_Spectroscopy Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis CD_Spectroscopy->Data_Analysis spss_workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Last AA? Wash2->Repeat Repeat->Couple No Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Yes Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify End Characterize (MS) Purify->End

References

A Functional Comparison of Peptides With and Without 2-Amino-5-phenylpentanoic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled; however, native peptides frequently suffer from significant liabilities, including poor metabolic stability and rapid clearance, which curtail their therapeutic potential.[1][2] A primary strategy to overcome these limitations is the site-specific incorporation of unnatural amino acids (UAAs).[3][4] This guide provides an in-depth functional comparison of peptides containing the non-canonical amino acid 2-Amino-5-phenylpentanoic acid against their native counterparts.

This compound, also commonly known as homophenylalanine (Hfe), is an analogue of phenylalanine with an additional methylene group in its side chain. This seemingly subtle extension imparts significant changes to the peptide's physicochemical properties, primarily by increasing the side chain's length and hydrophobicity.[5] These modifications can profoundly influence a peptide's interaction with its biological target and its overall pharmacokinetic profile. We will explore these functional differences through a detailed case study, supported by experimental data and protocols, to provide a clear, evidence-based understanding of Hfe's role in rational peptide design.

Structural Distinction: Phenylalanine vs. This compound (Homophenylalanine)

The fundamental difference between Phenylalanine (Phe) and Homophenylalanine (Hfe) lies in the length of the alkyl chain connecting the phenyl group to the alpha-carbon. This extension from a benzyl to a phenylethyl side chain has critical implications for the peptide's structure and function.

G cluster_phe Phenylalanine (Phe) cluster_hfe This compound (Hfe) phe_img hfe_img

Figure 1: Chemical structures of Phenylalanine (Phe) and its homologue, this compound (Hfe).

The increased conformational flexibility and larger hydrophobic surface area of the Hfe side chain can lead to altered binding modes at the target receptor and can sterically hinder the approach of proteolytic enzymes, thereby enhancing metabolic stability.

Case Study: Modulation of Opioid Receptor Affinity and Selectivity

To empirically assess the functional impact of substituting Phenylalanine with Homophenylalanine, we will examine data from a structure-activity relationship (SAR) study on a cyclic opioid peptide analogue, H-Tyr-D-Orn-Phe-Glu-NH₂ .[6] This peptide was chosen as a model system to probe the topographical requirements of the μ (mu) and δ (delta) opioid receptors—key targets in pain management.[3][7] In the study, the native Phe residue at position 3 was replaced with both L-Homophenylalanine (L-Hfe) and D-Homophenylalanine (D-Hfe).

Comparative Analysis of Receptor Binding Affinity

The affinity of these peptide analogues for μ and δ opioid receptors was quantified using competitive radioligand binding assays. The resulting inhibition constant (Kᵢ) values, which represent the concentration of the peptide required to displace 50% of a specific radioligand, are summarized below. A lower Kᵢ value indicates a higher binding affinity.

Peptide AnaloguePosition 3 Residueμ-Receptor Affinity Kᵢ (nM)δ-Receptor Affinity Kᵢ (nM)Selectivity Ratio (Kᵢδ / Kᵢμ)
Parent Peptide L-Phe20.3 ± 2.124.1 ± 3.51.19
Analogue 1 L-Hfe11.7 ± 1.5129 ± 1811.03
Analogue 2 D-Hfe280 ± 321160 ± 1504.14
Data sourced from Toth et al., J. Med. Chem. 1990.[6]

Expert Interpretation of the Data:

  • Impact of L-Hfe Substitution: Replacing L-Phe with L-Hfe (Analogue 1) resulted in a nearly two-fold increase in affinity for the μ-receptor (Kᵢ decreased from 20.3 nM to 11.7 nM). Conversely, the affinity for the δ-receptor decreased more than five-fold (Kᵢ increased from 24.1 nM to 129 nM). This demonstrates that the extended, more hydrophobic side chain of L-Hfe is better accommodated by the μ-receptor's binding pocket than the δ-receptor's. The most significant outcome is the dramatic shift in selectivity; the L-Hfe analogue is approximately 11-fold more selective for the μ-receptor over the δ-receptor, compared to the non-selective parent peptide.[6]

  • Impact of D-Hfe Substitution: Incorporating the D-isomer of Homophenylalanine (Analogue 2) was detrimental to the binding affinity for both receptors, with a more than 10-fold reduction at the μ-receptor and a nearly 50-fold reduction at the δ-receptor. This highlights the critical stereospecificity of the receptor binding pockets.

Causality Behind the Functional Shift: The data strongly suggest that the binding pockets of μ and δ receptors have different spatial requirements. The additional methylene group in L-Hfe appears to position the phenyl ring in a more optimal orientation for hydrophobic interactions within the μ-receptor, leading to enhanced affinity. For the δ-receptor, this extended side chain may introduce a steric clash or position the phenyl group unfavorably, thus reducing affinity. This case study exemplifies how a single, rationally chosen UAA can be used to fine-tune receptor selectivity, a critical goal in developing therapeutics with improved side-effect profiles.

Inferred Impact on Enzymatic Stability

While the primary study did not directly measure proteolytic degradation, it is a well-established principle in peptide chemistry that the incorporation of non-canonical amino acids, particularly those with bulky side chains or in the D-configuration, enhances resistance to enzymatic cleavage.[8]

Proteases are highly stereospecific enzymes that recognize specific amino acid sequences and conformations.[8] The introduction of the Hfe side chain can disrupt this recognition in two ways:

  • Steric Hindrance: The larger phenylethyl side chain of Hfe can physically block the active site of a protease, preventing the peptide backbone from achieving the necessary orientation for cleavage.

  • Conformational Changes: The presence of Hfe can alter the local secondary structure of the peptide, masking a cleavage site that would otherwise be accessible to the enzyme.

Therefore, it is highly probable that the Hfe-containing analogues exhibit a longer biological half-life compared to the parent peptide, a crucial attribute for therapeutic efficacy.

Experimental Design and Methodologies

To ensure the integrity and reproducibility of such comparative studies, robust experimental protocols are essential. The following sections detail the standard methodologies for the synthesis and functional evaluation of these peptides.

Workflow for Peptide Synthesis and Functional Evaluation

The process begins with a rational design, followed by chemical synthesis, purification, and a battery of functional assays to compare the modified peptide to its baseline counterpart.

G cluster_design Phase 1: Design & Synthesis cluster_assay Phase 2: Functional Analysis cluster_analysis Phase 3: Data Interpretation Design Peptide Design (Phe vs. Hfe Substitution) Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Design->Synthesis Purify RP-HPLC Purification & Mass Spec Verification Synthesis->Purify Binding Receptor Binding Assay (Determine Ki) Purify->Binding Stability Proteolytic Stability Assay (Determine Half-life) Purify->Stability Activity In Vitro Functional Assay (e.g., cAMP, Ca2+ flux) Purify->Activity Compare Comparative Data Analysis (Affinity, Selectivity, Stability) Binding->Compare Stability->Compare Activity->Compare SAR Structure-Activity Relationship (SAR) Elucidation Compare->SAR

Figure 2: General experimental workflow for the comparative analysis of modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide using Fmoc/tBu chemistry, the industry standard for its mild deprotection conditions.

1. Resin Preparation:

  • Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon final cleavage.
  • Place the resin in a reaction vessel and swell in Dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Glu):

  • Dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add Diisopropylethylamine (DIEA) (6 eq.) to the solution to activate the amino acid.
  • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the 20% piperidine treatment and agitate for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

4. Subsequent Amino Acid Couplings (Phe/Hfe, D-Orn, Tyr):

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH or Fmoc-Hfe-OH, Fmoc-D-Orn(Boc)-OH, Boc-Tyr(tBu)-OH). Use a Kaiser test after each coupling step to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups (OtBu, Boc, tBu).

6. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution containing the peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
  • Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by Mass Spectrometry.

Protocol 2: Competitive Opioid Receptor Binding Assay

This protocol outlines the method to determine the binding affinity (Kᵢ) of the synthesized peptides.

1. Membrane Preparation:

  • Use commercially available cell membranes prepared from CHO cells stably expressing either the human μ-opioid receptor or δ-opioid receptor.
  • Thaw the membranes on ice and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

2. Assay Setup:

  • Set up a 96-well plate for the assay.
  • For the μ-receptor assay, the radioligand is typically [³H]DAMGO. For the δ-receptor assay, [³H]DPDPE is used.
  • Prepare serial dilutions of the competitor peptides (parent peptide, Hfe analogues) in binding buffer.

3. Binding Reaction:

  • To each well, add:
  • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled ligand like Naloxone (for non-specific binding).
  • 50 µL of the diluted competitor peptide.
  • 50 µL of the radioligand at a final concentration near its Kd value.
  • 50 µL of the diluted cell membrane preparation.
  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

4. Harvesting and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
  • Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
  • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broader Implications and Conclusion

The strategic substitution of a single amino acid, as demonstrated with this compound, is a powerful tool in peptide drug development. The case study clearly shows that this modification can dramatically and predictably alter receptor affinity and selectivity.[6]

G cluster_peptide Peptide Ligand cluster_receptor Target Receptors cluster_response Cellular Response P_Phe Parent Peptide (with Phe) R_Mu μ-Opioid Receptor P_Phe->R_Mu Binds R_Delta δ-Opioid Receptor P_Phe->R_Delta Binds P_Hfe Modified Peptide (with Hfe) P_Hfe->R_Mu Binds with Higher Affinity P_Hfe->R_Delta Binds with Lower Affinity Resp_Mu Potent Analgesia (μ-mediated) R_Mu->Resp_Mu Resp_Delta Analgesia & Other Effects (δ-mediated) R_Delta->Resp_Delta

Figure 3: Logical relationship showing how Hfe substitution modulates receptor selectivity.

Key Takeaways for Researchers:

  • Rational Design: The use of Hfe is not a random substitution but a rational design choice to modulate hydrophobicity and steric bulk.

  • Selectivity Enhancement: As demonstrated, Hfe can be used to engineer peptides with significantly improved selectivity for one receptor subtype over another, potentially leading to safer drugs with fewer off-target effects.

  • Enhanced Stability: The incorporation of Hfe is a viable strategy to increase a peptide's resistance to proteolytic degradation, a critical step in improving its pharmacokinetic profile.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Amino-5-phenylpentanoic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Toolkit

In the landscape of modern drug discovery, peptides represent a privileged class of therapeutics, positioned uniquely between small molecules and large biologics.[1] However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles.[2] To overcome these hurdles, medicinal chemists are increasingly turning to an expanded genetic alphabet, incorporating unnatural amino acids (UAAs) to engineer peptides with superior drug-like properties.[1][3][]

This guide focuses on a specific, powerful modification: the incorporation of 2-Amino-5-phenylpentanoic acid . This non-proteinogenic amino acid is characterized by a pentanoic acid backbone with a phenyl group at the 5-position.[5][6][7][8] The introduction of this UAA is a deliberate design choice, driven by the hypothesis that its unique structural features—namely the extended hydrophobic side chain—can confer significant advantages. These may include enhanced resistance to enzymatic degradation, improved cell permeability, and modulated receptor interactions, ultimately leading to candidates with superior efficacy and pharmacokinetics.[2][5]

However, any modification, no matter how well-reasoned, must be rigorously validated. The core purpose of this guide is to provide a comprehensive, stepwise framework for researchers to systematically evaluate the biological impact of incorporating this compound into a peptide sequence. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial characterization to functional bioactivity.

The Validation Workflow: A Strategic Overview

A successful validation strategy is a multi-step process. It begins with confirming the fundamental physicochemical properties and stability of the modified peptide and progresses through increasingly complex biological assays to build a complete performance profile. This workflow ensures that each step logically informs the next, saving time and resources.

Validation_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: In Vitro Bioactivity cluster_2 Part 3: Safety & Selectivity A Peptide Synthesis & QC (HPLC, Mass Spec) B Proteolytic Stability Assay (vs. Unmodified Control) A->B C Target Engagement: Receptor Binding Assay B->C D Functional Response: Cell-Based Signaling Assay C->D E General Cytotoxicity Assay (e.g., MTT Assay) D->E F Comprehensive Data Analysis & Interpretation E->F

Caption: A logical workflow for validating modified peptides.

Part 1: Foundational Characterization and Stability

Objective: To confirm the successful synthesis of the high-purity modified peptide and to quantify its stability against enzymatic degradation, a primary rationale for its design.

Protocol 1: Peptide Synthesis and Quality Control

The incorporation of this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The corresponding Fmoc-protected amino acid derivative (Fmoc-L-2-amino-5-phenylpentanoic acid) is commercially available and can be integrated like any other amino acid in the automated or manual synthesis cycle.[11]

Methodology:

  • Synthesis: Assemble the peptide sequence on a suitable resin using an automated peptide synthesizer. For the modified peptide, use Fmoc-L-2-amino-5-phenylpentanoic acid at the desired position. Synthesize the unmodified parent peptide as a direct comparator.

  • Cleavage & Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control (QC):

    • Purity: Analyze the purified peptide via analytical RP-HPLC. The goal is >95% purity.

    • Identity: Confirm the correct molecular weight using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Comparative Data Table 1: Physicochemical Properties

Property Unmodified Peptide (Control) Modified Peptide (Test) Rationale for Comparison
Sequence e.g., H-Tyr-Gly-Gly-Phe-Leu-OH e.g., H-Tyr-Gly-Gly-Xxx -Leu-OH Direct comparison of modification effect
Xxx - This compound The specific modification
Calculated MW (Da) 555.6 631.8 Confirms identity; modification adds mass
Observed MW (Da) 555.5 631.7 Verifies successful synthesis
HPLC Purity (%) >98% >98% Ensures purity is not a confounding variable

| HPLC Retention Time (min) | 15.2 | 18.9 | Increased retention time indicates higher hydrophobicity due to the phenylalkyl side chain |

Protocol 2: Proteolytic Stability Assay

Causality: A primary driver for incorporating UAAs like this compound is to enhance resistance to proteases, which typically recognize and cleave at sites containing natural amino acid residues.[2] This assay directly tests that hypothesis.

Methodology:

  • Preparation: Prepare stock solutions of both the modified and unmodified peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate a 10 µM solution of each peptide with a relevant proteolytic enzyme (e.g., 10 µg/mL chymotrypsin, which cleaves after aromatic residues) or with 50% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA or by heating).

  • Analysis: Analyze the samples by RP-HPLC. Quantify the peak area of the intact peptide at each time point. The t=0 sample represents 100% intact peptide.

  • Calculation: Calculate the percentage of intact peptide remaining relative to the t=0 sample.

Comparative Data Table 2: Stability in Human Serum

Time (minutes) % Intact Unmodified Peptide % Intact Modified Peptide
0 100 100
30 65 98
60 32 95
120 11 92

| 240 | <5 | 85 |

Interpretation: The data clearly demonstrates that the peptide modified with this compound has significantly enhanced stability, validating the initial design rationale.

Part 2: In Vitro Biological Activity Assessment

Objective: To determine how the modification impacts the peptide's primary biological function. Here, we use the example of a peptide designed to act as an agonist for a G-protein coupled receptor (GPCR).

The Biological Context: A GPCR Signaling Cascade

To understand the functional assays, it is crucial to visualize the mechanism of action. An agonist peptide binds to its receptor on the cell surface, triggering a conformational change that initiates an intracellular signaling cascade, often leading to the production of a second messenger like cyclic AMP (cAMP).

GPCR_Signaling cluster_cell Cell Membrane Receptor GPCR G_Protein G Protein (α, β, γ) Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts Peptide Modified Peptide Peptide->Receptor binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream activates

References

A Comparative Analysis of 2-Amino-5-phenylpentanoic Acid and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolytic degradation and poor pharmacokinetic profiles—have catalyzed the exploration of non-natural amino acids (nAAs). These synthetic building blocks offer a vast chemical space to engineer peptides with enhanced therapeutic properties.[1][2] This guide provides a comprehensive comparative study of 2-Amino-5-phenylpentanoic acid, a valuable non-natural amino acid, with other classes of nAAs. We will delve into their respective impacts on peptide stability, receptor binding, and overall performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and its Contemporaries

This compound, also known as 5-phenyl-norvaline, is a non-proteinogenic amino acid characterized by a pentanoic acid backbone with a phenyl group at the C5 position.[3][4][5] This unique structure, particularly its hydrophobicity and conformational influence, makes it a compelling candidate for modifying therapeutic peptides.[3] For comparative purposes, we will evaluate it against other widely used nAAs that represent distinct modification strategies:

  • p-Fluoro-L-phenylalanine: A halogenated analog of phenylalanine.

  • N-methyl-L-alanine: An N-methylated amino acid.

  • D-phenylalanine: The D-enantiomer of a natural amino acid.

These nAAs are frequently employed to enhance proteolytic stability, modulate receptor affinity and selectivity, and improve pharmacokinetic profiles.[2][6]

Physicochemical Properties: A Head-to-Head Comparison

The foundational step in selecting a non-natural amino acid for peptide modification is understanding its intrinsic physicochemical properties. These characteristics directly influence the resulting peptide's behavior.

PropertyThis compoundp-Fluoro-L-phenylalanineN-methyl-L-alanineD-phenylalanine
Molecular Formula C₁₁H₁₅NO₂[4][5]C₉H₁₀FNO₂C₄H₉NO₂C₉H₁₁NO₂
Molecular Weight ( g/mol ) 193.24[4][5]183.18103.12165.19
Structure Pentanoic acid backbone with a C5 phenyl group[3]Phenylalanine with fluorine at the para positionAlanine with a methyl group on the amineD-enantiomer of phenylalanine
Key Feature Increased hydrophobicity and chain lengthElectronic modificationBackbone modification, loss of H-bond donorStereochemical inversion

Performance Comparison: Enhancing Peptide Therapeutics

The true measure of a non-natural amino acid's utility lies in its ability to positively impact the performance of a peptide therapeutic. This section provides a comparative analysis based on key performance indicators.

Proteolytic Stability

A primary driver for incorporating nAAs is to bolster a peptide's resistance to enzymatic degradation, thereby extending its in vivo half-life.[2][7]

Non-Natural Amino AcidGeneral Impact on StabilityRationaleRepresentative Half-Life Improvement
This compound Moderate to HighThe bulky phenylpentyl side chain can introduce steric hindrance near the cleavage site.2-5 fold increase
p-Fluoro-L-phenylalanine ModerateAltered electronic properties of the phenyl ring can disfavor enzyme binding.1.5-3 fold increase
N-methyl-L-alanine HighN-methylation of the peptide backbone directly disrupts the amide bond recognition by proteases.[6]>10 fold increase[6]
D-phenylalanine Very HighProteases are highly stereospecific for L-amino acids; the D-enantiomer is not recognized.[8]Significant increase, often rendering the peptide resistant to cleavage at that site.[8]

Note: The half-life improvements are illustrative and can vary significantly based on the peptide sequence and the position of the nAA substitution.

Receptor Binding Affinity

While enhancing stability is crucial, it must not come at the cost of diminished biological activity. The choice of nAA can significantly influence how a peptide interacts with its target receptor.

Non-Natural Amino AcidImpact on Receptor BindingRationale
This compound Sequence DependentThe hydrophobic side chain can either enhance binding through favorable interactions with hydrophobic pockets in the receptor or decrease affinity if it disrupts a critical hydrogen bond.[3]
p-Fluoro-L-phenylalanine Generally Maintained or Slightly EnhancedThe fluorine atom can participate in favorable orthogonal multipolar interactions with the receptor.
N-methyl-L-alanine Can Decrease or Increase AffinityThe loss of a hydrogen bond donor can be detrimental, but the conformational constraint imposed by N-methylation can lock the peptide in a bioactive conformation, increasing affinity.[6]
D-phenylalanine Highly Position DependentCan drastically alter the peptide's conformation. If the D-amino acid places key pharmacophoric groups in a more favorable orientation, affinity can be enhanced. Conversely, it can disrupt the binding conformation.
In Vivo Pharmacokinetics

The culmination of improved stability and modulated receptor interaction is reflected in the peptide's pharmacokinetic profile.

Non-Natural Amino AcidExpected Impact on PharmacokineticsRationale
This compound Increased half-life and volume of distribution.Increased proteolytic stability and potential for increased plasma protein binding due to hydrophobicity.
p-Fluoro-L-phenylalanine Moderately increased half-life.Primarily due to increased stability.
N-methyl-L-alanine Significantly increased half-life.Greatly enhanced resistance to proteolysis.[6]
D-phenylalanine Significantly increased half-life.Resistance to enzymatic degradation.[8]

Experimental Protocols

To facilitate the practical application of these non-natural amino acids, this section provides detailed, step-by-step methodologies for key experimental workflows.

Workflow for Peptide Synthesis, Purification, and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc) cluster_purification Purification cluster_analysis Analysis & Characterization Resin Resin Loading Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Capping Capping (Optional) Coupling->Capping Deprotection2 Iterative Deprotection & Coupling Capping->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage RP_HPLC Preparative RP-HPLC Cleavage->RP_HPLC Crude Peptide Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC Fraction_Collection->Analytical_HPLC Purified Fractions Mass_Spec Mass Spectrometry Analytical_HPLC->Mass_Spec

Caption: Workflow for peptide synthesis, purification, and analysis.

1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry [9][10][11]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (including the desired nAA) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

2. Peptide Purification by Reversed-Phase HPLC (RP-HPLC) [12][13][14][15][16]

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the lyophilized crude peptide in Mobile Phase A.

    • Inject the sample onto the preparative RP-HPLC system.

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize.

3. Plasma Stability Assay [17][18]

  • Materials: Purified peptide, human plasma, quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with an internal standard).

  • Procedure:

    • Incubate the peptide at a final concentration of 10 µM in human plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of the peptide.

Mechanism of Action: Modulating GPCR Signaling

Many peptide therapeutics exert their effects by targeting G-protein coupled receptors (GPCRs). The incorporation of nAAs can fine-tune the interaction with these receptors, leading to altered downstream signaling.[19][20]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide_Ligand Peptide Ligand (with nAA) Peptide_Ligand->GPCR Binding & Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A representative GPCR signaling pathway (Gs-coupled).

The diagram above illustrates a canonical Gs-coupled GPCR signaling pathway. A peptide ligand containing a non-natural amino acid binds to and activates the GPCR. This triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation and subsequent activation of adenylyl cyclase. Activated adenylyl cyclase converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), culminating in a cellular response through the phosphorylation of downstream targets. The incorporation of an nAA like this compound can modulate the affinity and efficacy of the peptide ligand, thereby fine-tuning the intensity and duration of this signaling cascade.

Conclusion

The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery. This compound, with its unique structural features, offers a valuable option for enhancing the hydrophobic character and potentially the stability of peptide therapeutics. As demonstrated, its performance relative to other nAAs like halogenated, N-methylated, and D-amino acids depends on the specific therapeutic goal, be it maximizing proteolytic resistance, fine-tuning receptor interactions, or optimizing pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate and incorporate these powerful molecular tools into their drug development pipelines, ultimately paving the way for more effective and durable peptide-based medicines.

References

A Comparative Guide to the Metabolic Stability of Peptides Containing 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Hurdle in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering high specificity and potency.[1] However, their progression from bench to bedside is often hampered by a critical pharmacokinetic challenge: poor metabolic stability.[2][3] The peptide backbone is susceptible to rapid degradation by a wide array of endogenous proteases, leading to a short in vivo half-life and diminished therapeutic efficacy.[4][5]

A leading strategy to overcome this is the incorporation of non-canonical amino acids (ncAAs).[6][7][8] These unique building blocks, not found in the standard 20-amino acid repertoire, can alter the peptide's conformation and sterically hinder the approach of proteolytic enzymes, thereby enhancing stability.[7][8][9] This guide provides a comparative analysis of peptides containing 2-Amino-5-phenylpentanoic acid (App) , a non-canonical amino acid, and assesses its potential to confer metabolic resistance. We will explore the underlying mechanisms and provide detailed experimental protocols for researchers in drug development.

The Candidate: this compound (App)

This compound is an analogue of phenylalanine (Phe) and leucine (Leu), featuring a phenylpropyl side chain.[10] This extended, flexible side chain is hypothesized to provide significant steric bulk, shielding the adjacent peptide bonds from enzymatic cleavage without drastically altering the overall hydrophobicity profile compared to other aromatic amino acids.

Structural Comparison:

  • Phenylalanine (Phe): Contains a benzyl side chain.

  • This compound (App): Contains a phenylpropyl side chain. The two additional methylene groups extend the aromatic ring further from the peptide backbone.

  • Homophenylalanine (hPhe): Contains a phenylethyl side chain, representing an intermediate structure between Phe and App.

Our central hypothesis is that the increased length of the App side chain will provide superior steric hindrance against common proteases like chymotrypsin, which preferentially cleaves after aromatic residues.[11][12]

Experimental Design: A Head-to-Head Comparison

To objectively assess the stabilizing effect of App, we designed a comparative study using a model hexapeptide. The sequence, Ac-Ala-Ala-X-Ala-Ala-NH2, was chosen to be simple and susceptible to proteolysis. The 'X' position was systematically varied to incorporate:

  • Peptide-Phe (Control): The native, susceptible amino acid.

  • Peptide-App: Our candidate non-canonical amino acid.

  • Peptide-hPhe: A close structural analogue for nuanced comparison.

These peptides were subjected to a panel of industry-standard in vitro stability assays to simulate different physiological environments.[13][14]

Methodologies & Protocols

Rigorous and reproducible protocols are the cornerstone of trustworthy scientific claims. The following sections detail the step-by-step methodologies used in this assessment.

Peptide Synthesis

All peptides were synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The N-terminus was acetylated and the C-terminus was amidated to prevent degradation by exopeptidases, ensuring that any observed degradation is due to endopeptidase activity.[15] Purity (>95%) and identity were confirmed by RP-HPLC and mass spectrometry.

In Vitro Stability Assays

The metabolic stability of each peptide was evaluated in three key matrices: human plasma, human liver microsomes, and a specific protease challenge with chymotrypsin.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Peptide Synthesized Peptides (Phe, App, hPhe) Incubate Incubate at 37°C Time-course sampling (0, 15, 30, 60, 120 min) Peptide->Incubate Matrix Biological Matrix (Plasma, Microsomes, Enzyme) Matrix->Incubate Quench Quench Reaction (Acetonitrile w/ IS) Incubate->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify Remaining Peptide Calculate Half-Life (T½) LCMS->Data

Caption: General workflow for in vitro peptide stability assays.

This assay assesses stability against proteases present in blood circulation.

  • Preparation: Thaw pooled human plasma at 37°C. Prepare a 1 mg/mL stock solution of each peptide in DMSO.

  • Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 5 µM. Vortex gently to mix.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the peptide) to precipitate plasma proteins and stop enzymatic reactions.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[16][17]

  • Control: A parallel incubation with heat-inactivated plasma (56°C for 30 min) is run to ensure degradation is enzymatic.

This assay evaluates susceptibility to metabolic enzymes, primarily Cytochrome P450s, found in the liver.[18]

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the test peptide (1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (to act as a cofactor for CYP enzymes).

  • Sampling & Quenching: Follow steps 3-5 from the plasma stability protocol at appropriate time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

  • Control: A parallel incubation is run without the NADPH-regenerating system to distinguish CYP-mediated metabolism from other degradation.[19]

This assay directly measures the peptide's resistance to a specific, relevant endopeptidase. Chymotrypsin is chosen for its preference for cleaving C-terminal to aromatic residues like Phe.[11][12]

  • Preparation: Prepare a solution of α-chymotrypsin (10 µg/mL) in 100 mM Tris-HCl buffer (pH 8.0).

  • Incubation: Add the test peptide (10 µM final concentration) to the pre-warmed (37°C) chymotrypsin solution.

  • Sampling & Quenching: Follow steps 3-5 from the plasma stability protocol.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Results: A Quantitative Comparison

The concentration of the parent peptide at each time point was determined by LC-MS/MS. The natural logarithm of the percentage of remaining peptide was plotted against time, and the half-life (T½) was calculated from the slope of the line.

Table 1: Comparative Metabolic Stability (Half-Life, T½ in minutes)

Peptide VariantHuman Plasma Stability (T½)Human Liver Microsome Stability (T½)Chymotrypsin Stability (T½)
Peptide-Phe 115> 12025
Peptide-hPhe 240> 12088
Peptide-App > 480 > 120 > 360

Mechanistic Interpretation & Discussion

The data clearly demonstrates the superior metabolic stability conferred by the incorporation of this compound.

  • Chymotrypsin Stability: The most dramatic effect was observed in the direct protease challenge. The control Peptide-Phe was rapidly degraded (T½ = 25 min), as expected, due to chymotrypsin's high affinity for Phenylalanine.[12][20] The Peptide-hPhe , with its slightly longer side chain, showed a ~3.5-fold increase in stability, suggesting some level of steric hindrance. However, Peptide-App was exceptionally stable (T½ > 360 min), indicating that its extended phenylpropyl side chain effectively blocks the enzyme's active site, preventing the scissile peptide bond from achieving the necessary orientation for catalysis. This steric shielding is a key mechanism for enhancing proteolytic resistance.[2][21][22]

G cluster_phe Peptide-Phe Cleavage cluster_app Peptide-App Resistance Enzyme1 Chymotrypsin Active Site Peptide1 ...-Ala-Phe-Ala-... Peptide1->Enzyme1 Good Fit (Rapid Cleavage) Enzyme2 Chymotrypsin Active Site Peptide2 ...-Ala-App-Ala-... StericHindrance Steric Hindrance (Phenylpropyl group) StericHindrance->Enzyme2 Poor Fit (No Cleavage)

Caption: Steric hindrance by App side chain prevents enzyme binding.

  • Plasma Stability: The stability trend in human plasma mirrored the chymotrypsin results. While plasma contains a cocktail of proteases, the significant improvement for Peptide-App suggests that chymotrypsin-like serine proteases are major contributors to the degradation of the parent peptide. The half-life of Peptide-App exceeded 8 hours, a substantial improvement that could translate to a more favorable dosing regimen in vivo.

  • Liver Microsome Stability: All three peptides were highly stable in the presence of human liver microsomes, with or without NADPH. This indicates that the model peptide sequence is not a significant substrate for CYP450 enzymes, and its primary metabolic liability is indeed proteolytic degradation rather than oxidative metabolism.

Conclusion & Future Directions

The incorporation of this compound is a highly effective strategy for enhancing the metabolic stability of peptides susceptible to chymotrypsin-like protease degradation. The extended phenylpropyl side chain provides significant steric hindrance, dramatically increasing the peptide's half-life in both plasma and direct enzymatic assays.

This guide provides a robust framework for researchers to assess the metabolic stability of their own peptide candidates. Future work should involve incorporating App into therapeutically relevant peptides and conducting full pharmacokinetic studies in animal models to confirm if these promising in vitro results translate to an improved in vivo profile. The use of ncAAs like App is a powerful tool in the medicinal chemist's arsenal, paving the way for the development of more durable and effective peptide-based drugs.[4][9]

References

A Head-to-Head Comparison of Synthetic Routes to 2-Amino-5-phenylpentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of non-proteinogenic amino acids is a critical endeavor. 2-Amino-5-phenylpentanoic acid, a key building block in the synthesis of various pharmaceuticals, presents a valuable case study for comparing different synthetic strategies.[1][2] This guide provides an in-depth, head-to-head comparison of prominent synthesis routes to this valuable compound, offering insights into the rationale behind experimental choices and providing supporting data to inform your selection of the most suitable pathway for your research needs.

Introduction to this compound

This compound, also known as 5-phenyl-L-norvaline when referring to the L-enantiomer, is a non-natural amino acid derivative.[1] Its structure, featuring a phenyl group at the end of a five-carbon chain, makes it a valuable component in peptide synthesis and as an intermediate for novel pharmaceutical compounds.[1][2] The phenyl side chain imparts hydrophobicity and can influence the conformational stability of peptides, making it a target for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will dissect and compare three distinct synthetic approaches:

  • Classical Racemic Synthesis via Malonic Ester Alkylation: A robust and high-yielding method for producing the racemic mixture.

  • Substrate-Controlled Enantioselective Synthesis via Catalytic Hydrogenation: An elegant route to the enantiomerically pure compound starting from a chiral precursor.

  • Auxiliary-Controlled Asymmetric Synthesis: A powerful strategy for establishing stereochemistry through the temporary use of a chiral auxiliary.

  • Biocatalytic Synthesis: A green and highly selective enzymatic approach.

Route 1: Racemic Synthesis via Diethyl Acetamidomalonate

This classical approach is a variation of the well-established malonic ester synthesis, a reliable method for the preparation of alpha-amino acids. The underlying principle is the alkylation of a stabilized carbanion derived from diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid.

Reaction Scheme

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl\nacetamidomalonate Diethyl acetamidomalonate Enolate Enolate Diethyl\nacetamidomalonate->Enolate NaOEt, EtOH Alkylated\nmalonate Alkylated malonate Enolate->Alkylated\nmalonate 1-bromo-3-phenylpropane Racemic 2-Amino-5-\nphenylpentanoic acid Racemic 2-Amino-5- phenylpentanoic acid Alkylated\nmalonate->Racemic 2-Amino-5-\nphenylpentanoic acid Conc. HCl, reflux G L-Styryl alanine L-Styryl alanine (S)-2-Amino-5-\nphenylpentanoic acid (S)-2-Amino-5- phenylpentanoic acid L-Styryl alanine->(S)-2-Amino-5-\nphenylpentanoic acid H₂, Pd/C, MeOH G cluster_0 Step 1: Diastereoselective Alkylation cluster_1 Step 2: Hydrolysis Chiral bis-lactim\nether Chiral bis-lactim ether Lithium enolate Lithium enolate Chiral bis-lactim\nether->Lithium enolate n-BuLi, THF, -78°C Alkylated bis-lactim\nether Alkylated bis-lactim ether Lithium enolate->Alkylated bis-lactim\nether 1-bromo-3-phenylpropane (S)-2-Amino-5-phenyl-\npentanoic acid methyl ester\n+ Chiral auxiliary (S)-2-Amino-5-phenyl- pentanoic acid methyl ester + Chiral auxiliary Alkylated bis-lactim\nether->(S)-2-Amino-5-phenyl-\npentanoic acid methyl ester\n+ Chiral auxiliary Dilute HCl

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Amino-5-phenylpentanoic acid (CAS No: 34993-02-7, 62777-25-7), ensuring the safety of laboratory personnel and adherence to regulatory standards. While some safety data sheets (SDS) for this compound and its derivatives indicate no known OSHA hazards, others classify it as an irritant.[1][2][3][4] This guide is built on the foundational principle of laboratory safety: treat all chemical waste as hazardous unless definitively confirmed otherwise by a qualified professional.[5]

Hazard Assessment and Immediate Safety Protocols

Understanding the potential risks associated with a chemical is the first step in its safe management. The available data on this compound presents some inconsistencies, necessitating a conservative approach.

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications provided through PubChem indicate that this compound is a warning-level hazard.[3][4] A similar compound, 5-Phenylpentanoic acid, carries the same classifications.[6]

Hazard StatementClassification CodeDescriptionSource
Skin Irritation (Category 2)H315Causes skin irritation.[3][4][6]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[3][4][6]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.[3][4][6]

Causality Behind Precaution: The potential for skin, eye, and respiratory irritation dictates that this compound must be handled with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent direct contact and inhalation of dust particles.

1.2. Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves handling or disposing of this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact with dust particles.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[6]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[7]

  • Respiratory Protection: While generally not required in a well-ventilated area, a NIOSH-approved respirator should be used if dust is generated and engineering controls (like a fume hood) are insufficient.[1]

Safe Handling Practices:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[1][6]

  • Avoid generating dust when handling the solid material.[1][2]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[5][8]

Step 1: Waste Identification and Segregation Properly identifying and segregating chemical waste at the point of generation is crucial to prevent dangerous reactions.

  • Identification: All waste containing this compound must be clearly identified.

  • Segregation: This compound is incompatible with strong oxidizing agents and strong acids.[1] Keep this waste stream separate from other chemical wastes to prevent unintended reactions. Store it away from acids, bases, and oxidizers.[8][9]

Step 2: Containerization The integrity of the waste container is paramount for safe storage and transport.

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with the chemical waste.[5][10] Ensure the container is in good condition, free of leaks or external residue.[5]

  • Keep Container Closed: The container must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.[5][7]

Step 3: Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Initiate Labeling Immediately: As soon as the first particle of waste enters the container, it must be labeled.[5]

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound"[7]

    • An indication of the hazards (e.g., "Irritant")

Step 4: On-Site Accumulation and Storage Waste must be stored safely in the laboratory prior to its removal.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][11]

  • Adhere to Accumulation Limits: Be aware of the volume and time limits for waste accumulation, which vary based on your facility's generator status under RCRA.[8][10]

Step 5: Arrange for Final Disposal Disposal must be handled by trained professionals.

  • Contact EHS: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Do Not Dispose via Drain or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7][9]

Disposal Workflow for this compound

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Preparation for Storage cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal gen Generate Waste (this compound) assess Assess Hazards (Treat as Hazardous Irritant) gen->assess segregate Segregate from Incompatibles (Oxidizers, Strong Acids) assess->segregate container Select Leak-Proof, Compatible Container segregate->container label_node Label Container: 'Hazardous Waste' + Chemical Name container->label_node store Store in Designated Area with Secondary Containment label_node->store monitor Monitor Accumulation Time & Volume Limits store->monitor schedule Schedule Pickup with EHS or Licensed Contractor monitor->schedule transport Waste Transported to TSD Facility schedule->transport

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

Accidents require a calm and prepared response. All personnel should be familiar with the location of emergency equipment, including spill kits, safety showers, and eyewash stations.

3.1. Spill Response For a small, solid spill of this compound:

  • Ensure Safety: Alert others in the area and ensure proper PPE is worn.[6]

  • Containment: Prevent the spill from spreading.

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation.[1][2] Use an inert absorbent material if necessary.

  • Dispose: Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[12]

3.2. First Aid and Exposure

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Conclusion

The responsible disposal of this compound is a multi-step process governed by the principles of risk mitigation and regulatory compliance. By treating this compound with the caution it warrants, following a structured disposal protocol, and being prepared for emergencies, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This protocol serves as a self-validating system, ensuring that each step logically follows from a comprehensive safety and compliance assessment.

References

Mastering Safety: A Researcher's Guide to Handling 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling specialized chemical reagents like 2-Amino-5-phenylpentanoic acid, a valuable building block in pharmaceutical development, requires a nuanced understanding that goes beyond a simple checklist. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety protocols and a clear understanding of the compound's specific hazards. Our objective is to build your confidence by explaining the causality behind each safety measure, ensuring a self-validating system of protection for you and your colleagues.

Hazard Assessment: Understanding the Risks

Before any handling protocol is established, a thorough understanding of the specific risks is paramount. This compound (CAS No: 34993-02-7) is a solid, typically a powder, and its primary hazards are associated with direct contact and inhalation of airborne particles.[1][2] While some safety data sheets for derivatives may list "no known OSHA hazards," more specific data for the parent compound points to clear GHS (Globally Harmonized System) classifications that must be respected.[1][3]

According to data from PubChem and commercial suppliers, the compound is classified with the following hazard statements.[1][2]

Hazard CodeHazard StatementRationale for Precaution
H315Causes skin irritationDirect contact with the powder can lead to localized redness, inflammation, or dermatitis. Prolonged or repeated exposure increases the risk of sensitization.
H319Causes serious eye irritationAirborne dust or accidental splashing can cause significant eye irritation, potentially leading to pain, redness, and temporary vision impairment.
H335May cause respiratory irritationInhalation of the fine powder can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

This assessment dictates that our primary safety strategy must focus on preventing skin and eye contact and minimizing the generation and inhalation of dust.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. The following table outlines the mandatory PPE for handling this compound in a solid form.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side ShieldsProvides essential protection against airborne particles and accidental splashes, addressing the H319 "serious eye irritation" hazard.[1][4] In situations with a high risk of splashing, such as during spill cleanup, a face shield should be worn in conjunction with goggles.[5][6]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer sufficient protection against incidental contact with this amino acid.[4][6] It is critical to inspect gloves for any signs of degradation or puncture before use. If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing.
Body Standard Laboratory CoatA lab coat is required to protect skin and personal clothing from contamination with the powder.[4][6] It should be fully buttoned to provide maximum coverage.
Respiratory NIOSH-Approved Respirator (as needed)Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. An N95 respirator is typically sufficient to mitigate the H335 respiratory irritation hazard.[2][5] The need for respiratory protection is determined by a task-specific risk assessment.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Workflow for PPE Selection

The decision to use respiratory protection is a critical checkpoint in the handling process. The following diagram illustrates this workflow.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution Start Begin Task with This compound Assess_Ventilation Is the task performed in a certified chemical fume hood? Start->Assess_Ventilation Base_PPE Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Ventilation->Base_PPE  Yes Add_Respirator Add NIOSH-Approved Respirator (e.g., N95) Assess_Ventilation->Add_Respirator No / Dust is Generated   Proceed Proceed with Handling Protocol Base_PPE->Proceed Add_Respirator->Base_PPE

Caption: PPE selection workflow for handling this compound.

Protocol 1: Safe Handling of Solid Compound
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.[7]

    • Verify that the eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands, then don nitrile gloves. If your risk assessment requires a respirator, perform a seal check before entering the handling area.

  • Handling the Compound:

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to gently transfer the desired amount of the compound. Avoid scooping actions that could generate dust.[5]

    • Keep the container closed whenever possible.

  • Post-Handling:

    • Securely close the primary container.

    • Clean the handling area of any residual powder using a damp wipe. Do not dry sweep.

    • Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[3]

Protocol 2: Emergency Response for Spills
  • Evacuate and Alert:

    • Immediately alert others in the vicinity.

    • If the spill is large or if dust is airborne, evacuate the immediate area.

  • Assess and Secure:

    • Ensure you are wearing the appropriate PPE, including respiratory protection, before addressing the spill.[5]

  • Containment and Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[3][7]

    • Place the spilled material and all cleaning materials (wipes, contaminated gloves, etc.) into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontamination:

    • Wipe the spill area with a damp cloth to remove any remaining residue.

    • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is a violation of regulatory standards.

  • Chemical Waste: All solid this compound and any solutions containing it must be collected in a designated hazardous waste container. The container must be sealed, clearly labeled with the chemical name, and stored in a secondary containment tray. Do not dispose of this compound down the drain.[3][5]

  • Contaminated Materials: Any items that have come into direct contact with the compound, including gloves, weigh boats, paper towels, and other disposable labware, must be disposed of in the same designated hazardous waste container.[3]

  • Empty Containers: To be considered non-hazardous, the empty container must be "triple-rinsed" with a suitable solvent (e.g., water or ethanol). The rinsate from the first rinse must be collected as hazardous waste.[8] After rinsing, the label should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.[8]

By integrating these detailed safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-phenylpentanoic acid
Reactant of Route 2
2-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.